molecular formula C9H11N3 B1386923 (2-methyl-2H-indazol-7-yl)methanamine CAS No. 1144044-67-6

(2-methyl-2H-indazol-7-yl)methanamine

Cat. No.: B1386923
CAS No.: 1144044-67-6
M. Wt: 161.2 g/mol
InChI Key: LIIMTLFJRIQKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methyl-2H-indazol-7-yl)methanamine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-methyl-2H-indazol-7-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-methyl-2H-indazol-7-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methylindazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIMTLFJRIQKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2-methyl-2H-indazol-7-yl)methanamine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide focuses on a specific derivative, (2-methyl-2H-indazol-7-yl)methanamine, providing a comprehensive overview of its chemical structure, plausible synthetic routes, and potential applications in drug discovery. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough resource for researchers in the field.

Introduction: The Significance of the Indazole Core

Indazole-containing compounds are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical research. Their bicyclic structure, composed of a benzene ring fused to a pyrazole ring, confers a unique three-dimensional architecture that allows for diverse interactions with biological targets.[1] This structural motif is present in a range of approved drugs and clinical candidates, highlighting its therapeutic relevance.[2][3]

The biological activities of indazole derivatives are broad and include anti-cancer, anti-inflammatory, and neuroprotective properties.[2][3][4][5] The specific substitution pattern on the indazole ring system plays a crucial role in determining the pharmacological profile of the molecule. The focus of this guide, (2-methyl-2H-indazol-7-yl)methanamine, features a methyl group at the 2-position of the indazole ring and a methanamine group at the 7-position, suggesting its potential as a key building block or a pharmacologically active agent in its own right.

Chemical Structure and Properties

The chemical structure of (2-methyl-2H-indazol-7-yl)methanamine is characterized by the 2H-indazole core, which is less thermodynamically stable than its 1H-indazole tautomer but is a key feature in many biologically active compounds. The methyl group at the N2 position and the methanamine substituent at the C7 position are critical determinants of its physicochemical properties and biological activity.

Below is a visual representation of the chemical structure:

Caption: Chemical structure of (2-methyl-2H-indazol-7-yl)methanamine.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H11N3PubChem
Molecular Weight161.21 g/mol PubChem
XLogP31.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem

Note: These properties are computationally predicted and should be confirmed experimentally.

Synthetic Strategies

The synthesis of (2-methyl-2H-indazol-7-yl)methanamine is not explicitly detailed in readily available literature. However, based on established synthetic methodologies for 2H-indazoles and functional group transformations, a plausible multi-step synthesis can be devised. The key challenges lie in the regioselective formation of the 2H-indazole core and the introduction of the methanamine group at the C7 position.

A logical synthetic approach would involve the initial construction of a suitably functionalized 2-methyl-2H-indazole precursor, followed by conversion of the functional group at the 7-position into a methanamine moiety. Two potential retrosynthetic pathways are outlined below.

Pathway A: From a 7-Cyano Precursor

This pathway begins with the synthesis of 2-methyl-2H-indazole-7-carbonitrile, which can then be reduced to the target amine.

G A Starting Materials (e.g., 2-bromo-3-methylbenzonitrile and methylhydrazine) B Synthesis of 2-methyl-2H-indazole-7-carbonitrile A->B C Reduction of the Nitrile Group B->C D (2-methyl-2H-indazol-7-yl)methanamine C->D

Caption: Retrosynthetic analysis via a 7-cyano intermediate.

Step-by-Step Protocol:

  • Synthesis of 2-methyl-2H-indazole-7-carbonitrile: A common method for the synthesis of 2H-indazoles is the one-pot, three-component condensation reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, often catalyzed by copper.[1][6] A variation of this could involve the reaction of a suitably substituted starting material, such as 2-bromo-3-methylbenzonitrile, with methylhydrazine in the presence of a palladium or copper catalyst to facilitate the intramolecular C-N bond formation.

  • Reduction of the Nitrile Group: The resulting 2-methyl-2H-indazole-7-carbonitrile can be reduced to the corresponding primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. Alternatively, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

Pathway B: From a 7-Formyl Precursor

An alternative route involves the formylation of the 2-methyl-2H-indazole core at the 7-position, followed by reductive amination.

G A 2-Methyl-2H-indazole B Formylation at C7-position A->B C Reductive Amination B->C D (2-methyl-2H-indazol-7-yl)methanamine C->D

Caption: Retrosynthetic analysis via a 7-formyl intermediate.

Step-by-Step Protocol:

  • Synthesis of 2-methyl-2H-indazole: The 2-methyl-2H-indazole core can be synthesized through various methods, including the reductive cyclization of ortho-imino-nitrobenzene substrates.[7][8] This involves the condensation of an o-nitrobenzaldehyde with methylamine, followed by reductive cyclization using a reagent like tri-n-butylphosphine.

  • Formylation of 2-methyl-2H-indazole: The introduction of a formyl group at the C7 position would likely require directed ortho-metalation chemistry, given the electronic nature of the indazole ring. However, regioselectivity can be a challenge. More recently, methods for the C3-formylation of 2H-indazoles have been developed, suggesting that functionalization of the indazole core is an active area of research.[9] A targeted synthesis of the 7-formyl derivative may require a multi-step sequence starting from a pre-functionalized benzene ring. A more direct approach could involve the synthesis of indazoles from 2-formylphenylboronic acids.[10]

  • Reductive Amination: Once 2-methyl-2H-indazole-7-carbaldehyde is obtained, it can be converted to the target amine via reductive amination.[11] This typically involves the reaction of the aldehyde with an ammonia source (like ammonium acetate or ammonia itself) to form an intermediate imine, which is then reduced in situ with a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.

Characterization

The structural elucidation of (2-methyl-2H-indazol-7-yl)methanamine would rely on a combination of standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons on the benzene ring with characteristic splitting patterns. - A singlet for the N-methyl group. - A singlet or AB quartet for the benzylic CH₂ protons. - A broad singlet for the NH₂ protons (exchangeable with D₂O). - A singlet for the C3-H proton.
¹³C NMR - Resonances for the nine distinct carbon atoms. - Characteristic shifts for the aromatic carbons, the N-methyl carbon, the benzylic carbon, and the C3 carbon.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the exact mass of the compound. - Fragmentation patterns consistent with the loss of the amine group and other fragments of the indazole core.
Infrared (IR) Spectroscopy - N-H stretching vibrations for the primary amine. - C-H stretching vibrations for the aromatic and aliphatic groups. - C=N and C=C stretching vibrations characteristic of the indazole ring.

Potential Applications in Drug Discovery

While specific biological data for (2-methyl-2H-indazol-7-yl)methanamine is not widely published, the broader class of 7-substituted indazole derivatives has shown significant promise in various therapeutic areas.

  • Oncology: A series of substituted 2-phenyl-2H-indazole-7-carboxamides have been synthesized and evaluated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them attractive targets for cancer therapy.[12] The methanamine group could serve as a handle for further derivatization to optimize binding to the target protein.

  • Central Nervous System (CNS) Disorders: Patents have disclosed 2-alkyl-indazole compounds for the treatment of CNS-related disorders, highlighting the potential of this scaffold to cross the blood-brain barrier and interact with neurological targets.[13]

  • Inflammatory Diseases: Substituted indazoles have been investigated for the treatment of inflammatory diseases, suggesting that the core structure can modulate inflammatory pathways.[4][14]

The primary amine of (2-methyl-2H-indazol-7-yl)methanamine provides a versatile point for chemical modification, allowing for its incorporation into larger molecules or for the exploration of structure-activity relationships (SAR) by synthesizing a library of derivatives.

Conclusion

(2-methyl-2H-indazol-7-yl)methanamine represents a valuable, yet underexplored, chemical entity within the medicinally important indazole family. This guide has outlined its chemical structure and proposed plausible and robust synthetic strategies based on established organic chemistry principles. The versatility of the 2H-indazole core, combined with the reactive handle of the 7-methanamine group, positions this compound as a promising building block for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory and CNS disorders. Further experimental validation of the proposed synthetic routes and a thorough investigation of its biological activity are warranted to fully unlock the therapeutic potential of this intriguing molecule.

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST, 9(1), 20-34. [Link]

  • MDPI. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules, 21(2), 238. [Link]

  • ResearchGate. (n.d.). Different approaches for the synthesis of 2H-Indazoles. Retrieved from [Link]

  • O'Brien, C. J., & Taylor, R. J. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(38), 23533-23537. [Link]

  • Xi, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3114. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]

  • Singh, R., & Kumar, V. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(5), 536-558. [Link]

  • Li, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127928. [Link]

  • ResearchGate. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Google Patents. (n.d.). WO2016083433A1 - New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs.
  • Google Patents. (n.d.). US8507528B2 - 2-alkyl-indazole compounds for the treatment of certain cns-related disorders.
  • Google Patents. (n.d.). US9351965B2 - Indazole derivatives useful as ERK inhibitors.
  • PubChemLite. (n.d.). 7-amino-2-methyl-2h-indazole (C8H9N3). Retrieved from [Link]

  • Google Patents. (n.d.). WO2017207481A1 - Substituted indazoles ueful for treatment and prevention of allergic and/or inflammatory diseases in animals.
  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 498-502. [Link]

  • Google Patents. (n.d.). US20230174508A1 - IRAK4 inhibitors.
  • Google Patents. (n.d.). US10647727B2 - Substituted pyrazolo/imidazolo bicyclic compounds as PDE2 inhibitors.
  • Google Patents. (n.d.). US10179126B2 - 2,4-thiazolidinedione derivatives in the treatment of central nervous system disorders.
  • Google Patents. (n.d.). AU2015331749A1 - Compositions and methods for treating CNS disorders.
  • Google Patents. (n.d.). CA2560741C - Indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, and preparation and uses thereof.
  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

  • Google Patents. (n.d.). WO2014074976A1 - Compositions and methods for treating neurological diseases or injury.
  • Google Patents. (n.d.). IL213184A0 - Benzothiazole derivatives as anticancer agents.

Sources

An In-depth Technical Guide to (2-methyl-2H-indazol-7-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. This designation stems from its remarkable ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1] While naturally occurring indazoles are relatively rare, synthetic derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The specific substitution pattern on the indazole core profoundly influences the molecule's biological activity, making the exploration of different isomers a critical aspect of drug development. This guide focuses on a specific, yet important, member of this family: (2-methyl-2H-indazol-7-yl)methanamine.

Core Compound Identification

The primary subject of this technical guide is (2-methyl-2H-indazol-7-yl)methanamine . For clarity and precision in research and development, it is crucial to identify this compound by its unique Chemical Abstracts Service (CAS) number. The CAS number for the hydrochloride salt of this compound is 2092329-39-8 .

PropertyValueSource
Chemical Name (2-methyl-2H-indazol-7-yl)methanamine hydrochlorideN/A
CAS Number 2092329-39-8N/A
Molecular Formula C₉H₁₂ClN₃[3]
Molecular Weight 197.67 g/mol [3]

Synthetic Strategies: A Gateway to Novel Indazole Derivatives

The synthesis of 2H-indazoles is a well-explored area of organic chemistry, with numerous methodologies available to construct this versatile scaffold. The synthesis of (2-methyl-2H-indazol-7-yl)methanamine can be approached through several strategic pathways, primarily involving the construction of the indazole core followed by the introduction or modification of the aminomethyl group at the 7-position.

General Approaches to the 2H-Indazole Core

Several robust methods exist for the synthesis of the 2H-indazole ring system. One common and effective strategy involves a one-pot, three-component condensation reaction. This approach typically utilizes a 2-bromobenzaldehyde, a primary amine, and sodium azide, often catalyzed by a copper species.[4] This method is valued for its operational simplicity and broad substrate scope.[4]

Another prevalent method is the reductive cyclization of ortho-imino-nitrobenzene substrates. This transformation can be promoted by various reducing agents, offering a versatile route to substituted 2H-indazoles.[5]

Diagram of a Generalized 2H-Indazole Synthesis

G cluster_0 Three-Component Condensation 2-Bromobenzaldehyde 2-Bromobenzaldehyde 2H-Indazole Core 2H-Indazole Core 2-Bromobenzaldehyde->2H-Indazole Core Primary Amine Primary Amine Primary Amine->2H-Indazole Core Sodium Azide Sodium Azide Sodium Azide->2H-Indazole Core Cu Catalyst Cu Catalyst Cu Catalyst->2H-Indazole Core

Caption: Generalized one-pot, three-component synthesis of the 2H-indazole core.

Synthesis of (2-methyl-2H-indazol-7-yl)methanamine: Plausible Routes

Route A: Reductive Amination of 2-methyl-2H-indazole-7-carbaldehyde

This approach involves the initial synthesis of the corresponding aldehyde, followed by a reductive amination reaction to introduce the aminomethyl group.

  • Synthesis of 2-methyl-2H-indazole-7-carbaldehyde: This intermediate can be prepared from a suitable precursor, such as 2-methyl-2H-indazole, through formylation reactions.

  • Reductive Amination: The aldehyde is then reacted with a source of ammonia, such as ammonium chloride, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. This reaction directly converts the aldehyde to the desired primary amine.

Route B: Reduction of 2-methyl-2H-indazole-7-carbonitrile

This alternative pathway utilizes a nitrile intermediate which is then reduced to the primary amine.

  • Synthesis of 2-methyl-2H-indazole-7-carbonitrile: The nitrile can be introduced onto the indazole ring through various methods, such as a Sandmeyer reaction from a corresponding amine or by cyanation of a halogenated precursor.

  • Nitrile Reduction: The nitrile group is then reduced to the aminomethyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure.

Diagram of Plausible Synthetic Pathways

G cluster_route_a Route A: Reductive Amination cluster_route_b Route B: Nitrile Reduction A_start 2-methyl-2H-indazole-7-carbaldehyde A_end (2-methyl-2H-indazol-7-yl)methanamine A_start->A_end Reductive Amination A_reagents NH3 / Reducing Agent A_reagents->A_end B_start 2-methyl-2H-indazole-7-carbonitrile B_end (2-methyl-2H-indazol-7-yl)methanamine B_start->B_end Reduction B_reagents LiAlH4 or H2/Catalyst B_reagents->B_end

Caption: Plausible synthetic routes to (2-methyl-2H-indazol-7-yl)methanamine.

Physicochemical Properties and Characterization

Detailed experimental data for the physicochemical properties of (2-methyl-2H-indazol-7-yl)methanamine are not extensively reported. However, based on its structure and data from related compounds, the following properties can be anticipated:

PropertyPredicted/Known ValueNotes
Appearance Likely a solid at room temperature.Based on similar small molecule amines.
Solubility The hydrochloride salt is expected to be soluble in water and polar organic solvents.The free base will have higher solubility in less polar organic solvents.
pKa The primary amine will have a pKa in the range of 9-10.Typical for primary alkyl amines.

Characterization would typically involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure, including the position of the methyl and aminomethyl groups on the indazole ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine.

Biological Activity and Therapeutic Potential

The indazole scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of 2H-indazole have shown a wide range of biological activities.

Established Activities of the Indazole Scaffold
  • Anticancer: Many indazole derivatives have been investigated as potent inhibitors of various kinases, which are crucial in cancer cell signaling pathways.[1]

  • Anti-inflammatory: The indazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Antimicrobial: Indazole derivatives have demonstrated activity against a range of pathogens, including bacteria, fungi, and protozoa.[3][6]

Potential Applications of (2-methyl-2H-indazol-7-yl)methanamine

While specific biological data for (2-methyl-2H-indazol-7-yl)methanamine is not widely published, its structural features suggest it could be a valuable building block or a bioactive molecule in its own right. The primary amine functionality provides a key site for further chemical modification, allowing for the synthesis of a library of derivatives for screening against various biological targets.

A notable study on substituted 2-phenyl-2H-indazole-7-carboxamides identified potent inhibitors of poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy.[7] This highlights the potential of the 7-substituted 2H-indazole scaffold in oncology drug discovery. The aminomethyl group of (2-methyl-2H-indazol-7-yl)methanamine could serve as a synthetic handle to introduce carboxamide functionalities, mirroring the structure of these known PARP inhibitors.

Potential Signaling Pathway Involvement

Given the known activities of indazole derivatives, (2-methyl-2H-indazol-7-yl)methanamine or its derivatives could potentially modulate key signaling pathways involved in cell proliferation, inflammation, and microbial growth.

G cluster_targets Potential Biological Targets cluster_outcomes Potential Therapeutic Outcomes Indazole (2-methyl-2H-indazol-7-yl)methanamine or Derivative Kinases Protein Kinases Indazole->Kinases PARP PARP Indazole->PARP MicrobialEnzymes Microbial Enzymes Indazole->MicrobialEnzymes Anticancer Anticancer Activity Kinases->Anticancer PARP->Anticancer Antimicrobial Antimicrobial Activity MicrobialEnzymes->Antimicrobial AntiInflammatory Anti-inflammatory Activity

Caption: Potential biological targets and therapeutic outcomes of (2-methyl-2H-indazol-7-yl)methanamine and its derivatives.

Safety and Handling

As with any chemical compound, (2-methyl-2H-indazol-7-yl)methanamine should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For specific handling and safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

(2-methyl-2H-indazol-7-yl)methanamine, identified by its hydrochloride salt CAS number 2092329-39-8, is a valuable member of the 2H-indazole family of heterocyclic compounds. While specific data on this particular isomer is limited, the well-established synthetic methodologies and the broad biological activities of the indazole scaffold underscore its potential in drug discovery and development. The primary amine functionality at the 7-position offers a versatile point for chemical elaboration, enabling the creation of novel derivatives for biological screening. Future research should focus on the development of a scalable and efficient synthesis for this compound and a thorough investigation of its biological properties to unlock its full therapeutic potential.

References

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. Organic Letters, 13(13), 3542-3545.
  • Cerecetto, H., & Gerpe, A. (2009). Synthesis and biological evaluation of 2H-indazole derivatives: towards antimicrobial and anti-inflammatory dual agents. Molecules, 14(10), 4037-4057.
  • Lin, M. H., Liang, K. Y., Tsai, C. H., Chen, Y. C., Hsiao, H. C., Li, Y. S., ... & Wu, H. C. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238.
  • Jin, G. Q., Gao, W. X., Zhou, Y. B., Liu, M. C., & Wu, H. Y. (2020). Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Organic & Biomolecular Chemistry, 18(27), 5225-5229.
  • Hernández-Vázquez, E., López-Vallejo, F., & Gudiño-Gómez, L. (2021).
  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44119283, (2-Methyl-2H-indazol-5-YL)methanamine. Retrieved from [Link]

  • Martínez-Gualda, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138364, 2-Methyl-2H-indazole. Retrieved from [Link]

  • Drug Discovery and Therapy. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Discovery and Therapy, 16(4), 163-181.
  • Scarpelli, R., Boueres, J. K., Cerretani, M., Ferrigno, F., Ontoria, J. M., Rowley, M., ... & Jones, P. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 498-502.

Sources

physical and chemical properties of (2-methyl-2H-indazol-7-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-methyl-2H-indazol-7-yl)methanamine: Properties, Synthesis, and Applications

Foreword

This guide provides a comprehensive technical overview of (2-methyl-2H-indazol-7-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to synthesize foundational chemical principles with practical, field-proven insights. The indazole scaffold is a cornerstone of numerous therapeutic agents, and understanding the specific properties of its derivatives is paramount for researchers in the field.[1][2] This document delves into the predicted physicochemical properties, spectroscopic signatures, a plausible synthetic route, and the potential applications of this specific isomer, grounding the discussion in data from closely related analogs and established chemical theory.

Chemical Identity and Structural Elucidation

(2-methyl-2H-indazol-7-yl)methanamine belongs to the 2H-indazole class of compounds, which are characterized by the substitution on the N2 nitrogen of the pyrazole ring. This substitution pattern is generally the thermodynamically less stable tautomer compared to N1 substitution but is a key feature in many biologically active molecules.[3] The structure consists of a bicyclic indazole core, a methyl group at the N2 position, and a methanamine (-CH₂NH₂) substituent at the C7 position.

The primary amine group provides a key site for hydrogen bonding and salt formation, while the indazole ring system offers a rigid scaffold with opportunities for π-π stacking interactions, crucial for ligand-receptor binding.[1]

G Molecule (2-methyl-2H-indazol-7-yl)methanamine Amine Primary Amine (-CH₂NH₂) Molecule->Amine features Indazole 2-Methyl-2H-Indazole Core Molecule->Indazole features Basicity Basicity / Salt Formation Amine->Basicity Nucleophilicity Nucleophilicity Amine->Nucleophilicity HBD H-Bond Donor Amine->HBD Scaffold Rigid Aromatic Scaffold Indazole->Scaffold Purification Purification & Handling Basicity->Purification Derivatization Chemical Derivatization (Amides, Sulfonamides, etc.) Nucleophilicity->Derivatization Binding Receptor / Enzyme Binding (π-stacking, H-bonding) Scaffold->Binding HBD->Binding Applications Applications in Medicinal Chemistry Purification->Applications Derivatization->Applications Binding->Applications

Figure 2: Key structural features and their functional implications.

Proposed Synthesis and Purification Workflow

The synthesis of 2-substituted-2H-indazoles can be challenging due to regioselectivity. [4][5]A reliable strategy for preparing (2-methyl-2H-indazol-7-yl)methanamine would involve the late-stage introduction of the amine. A highly plausible route is the reductive amination of the corresponding aldehyde, 2-methyl-2H-indazole-7-carbaldehyde.

workflow start Start: 2-Methyl-2H-indazole- 7-carbaldehyde step1 Dissolve in Methanol start->step1 step2 Add Ammonium Hydroxide & Sodium Cyanoborohydride step1->step2 step3 Stir at Room Temperature (12-24h) Monitor by TLC/LC-MS step2->step3 step4 Quench Reaction (e.g., with water) & Concentrate step3->step4 step5 Aqueous Workup: Extract with DCM or EtOAc step4->step5 step6 Dry Organic Layer (Na₂SO₄) & Filter step5->step6 step7 Purification: Silica Gel Column Chromatography step6->step7 step8 Characterization: ¹H NMR, ¹³C NMR, MS step7->step8 product Product: (2-methyl-2H-indazol-7-yl)methanamine step8->product

Figure 3: Proposed workflow for synthesis via reductive amination.

Experimental Protocol: Reductive Amination

Warning: This protocol is a proposed method and should be performed by qualified personnel with appropriate safety precautions.

  • Reaction Setup: To a solution of 2-methyl-2H-indazole-7-carbaldehyde (1.0 eq) in methanol (0.2 M), add ammonium hydroxide (10.0 eq, 28% solution in water).

  • Reagent Addition: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in a minimal amount of methanol and add it dropwise to the reaction mixture at 0 °C.

    • Scientist's Note: Sodium cyanoborohydride is preferred over sodium borohydride as it is more selective for the imine intermediate and less likely to reduce the starting aldehyde under these conditions.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material using silica gel column chromatography. A gradient elution system, such as 0-10% methanol in DCM (with 1% triethylamine to prevent the amine from sticking to the silica), is typically effective.

  • Validation: Collect the appropriate fractions and concentrate to yield the pure amine. Confirm the structure and purity using NMR and MS as described in the Spectroscopic Profile section.

Applications in Research and Drug Development

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs like the anti-cancer agent Pazopanib. [3]6methanamine serves as a valuable building block for creating libraries of novel compounds for screening.

  • Kinase Inhibitors: The indazole core can mimic the adenine hinge-binding region of ATP, making it a powerful scaffold for designing kinase inhibitors. [2]The primary amine at the C7 position provides a versatile handle to introduce side chains that can target specific pockets in the kinase domain, enhancing potency and selectivity.

  • GPCR Ligands: The aromatic nature of the indazole and the basicity of the amine are key pharmacophoric features for interaction with G-protein coupled receptors (GPCRs).

  • Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for FBDD screening due to its relatively low molecular weight and presence of key interaction features (H-bond donor/acceptor, aromatic ring).

Conclusion

(2-methyl-2H-indazol-7-yl)methanamine is a heterocyclic building block with significant potential for drug discovery and development. While detailed experimental data is sparse, a thorough understanding of its structure allows for robust prediction of its physicochemical properties, spectroscopic signature, and chemical reactivity. The primary amine serves as a critical functional handle for synthetic elaboration, enabling access to a wide array of derivatives. The proposed synthetic workflow via reductive amination offers a reliable and scalable method for its preparation, paving the way for its use in the synthesis of next-generation therapeutic agents.

References

  • Qi, C., et al. (2011). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2628. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2136. Available at: [Link]

  • Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. Organic Chemistry Portal. Available at: [Link]

  • Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. PubMed Central (PMC). Available at: [Link]

  • Wang, C., et al. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. Available at: [Link]

  • Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). ResearchGate. Available at: [Link]

  • Shaik, A. B., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9, 29-47. Available at: [Link]

  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4959. Available at: [Link]

Sources

An In-Depth Technical Guide to (2-methyl-2H-indazol-7-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-methyl-2H-indazol-7-yl)methanamine, a heterocyclic amine built upon the privileged indazole scaffold. As a Senior Application Scientist, the following sections will delve into the intricacies of its chemical identity, plausible synthetic routes, methods for structural elucidation, and its potential applications in the landscape of modern drug discovery. The content is structured to provide not just procedural steps, but also the scientific rationale that underpins the methodological choices, ensuring a robust and validated understanding.

IUPAC Nomenclature and Structural Identity

The unequivocally correct International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is (2-methyl-2H-indazol-7-yl)methanamine .[1][2] This name is derived from the systematic numbering of the indazole ring system, where the pyrazole nitrogen atoms are assigned positions 1 and 2, and the fused benzene ring is numbered from 3 to 7. In this case, a methyl group is attached to the nitrogen at position 2, and a methanamine (-CH₂NH₂) group is at position 7.

The indazole core is a bioisostere of indole and exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The 2H-tautomer, as present in the title compound, is often the thermodynamically less stable isomer but can be selectively synthesized and is found in numerous biologically active molecules.[3]

The Privileged 2H-Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[4] This versatility has led to the development of several FDA-approved drugs containing this moiety, including:

  • Axitinib and Pazopanib: Tyrosine kinase inhibitors used in cancer therapy.[5]

  • Granisetron: A 5-HT₃ receptor antagonist for the management of chemotherapy-induced nausea and vomiting.[5]

  • Lonidamine: An anti-cancer agent with a unique mechanism of action.[6]

The biological activity of indazole derivatives is profoundly influenced by the substitution pattern on both the pyrazole and benzene rings.[3][7] Functionalization at the C7 position, while historically less explored than at other positions, offers a unique vector for interacting with protein targets and modulating the physicochemical properties of the molecule.[8]

Synthesis of (2-methyl-2H-indazol-7-yl)methanamine: A Proposed Pathway

Synthetic Workflow Diagram

Synthetic_Pathway A 2-Methyl-3-nitrobenzaldehyde B N-(2-methyl-3-nitrobezylidene)methanamine A->B Methylamine, Toluene, Dean-Stark C 2-Methyl-2H-indazol-7-amine B->C Reductive Cyclization (e.g., P(OEt)₃) D N-(2-methyl-2H-indazol-7-yl)formamide C->D HCOOH, Reflux E (2-methyl-2H-indazol-7-yl)methanamine D->E Reduction (e.g., LiAlH₄, THF) Applications Core (2-methyl-2H-indazol-7-yl)methanamine Scaffold App1 Oncology Core->App1 App2 Anti-Inflammatory Core->App2 App3 Anti-Infective Core->App3 App4 CNS Disorders Core->App4 Target1 Kinase Inhibition App1->Target1 Target2 COX/LOX Inhibition App2->Target2 Target3 Microbial Enzyme Inhibition App3->Target3 Target4 Receptor Modulation App4->Target4

Sources

A Deep Dive into the Solubility of (2-methyl-2H-indazol-7-yl)methanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a molecule are as critical as its pharmacological activity. Among these, solubility stands as a paramount gatekeeper to a compound's ultimate success. It dictates bioavailability, influences formulation strategies, and ultimately, impacts therapeutic efficacy. This guide is dedicated to providing an in-depth technical exploration of the solubility of (2-methyl-2H-indazol-7-yl)methanamine, a member of the pharmacologically significant indazole family of compounds.[1][2][3] Indazole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] However, the journey from a promising lead compound to a viable drug candidate is often fraught with challenges, with poor solubility being a frequent and formidable obstacle.[4]

This document moves beyond a simple recitation of data. It is designed to be a practical and intellectually rigorous resource for researchers, chemists, and formulation scientists. We will dissect the molecular characteristics of (2-methyl-2H-indazol-7-yl)methanamine to predict its solubility behavior and provide a robust, self-validating experimental protocol for its empirical determination. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the insights and methodologies presented are both scientifically sound and practically applicable in a laboratory setting.

Molecular Profile of (2-methyl-2H-indazol-7-yl)methanamine: A Predictive Analysis

To understand the solubility of (2-methyl-2H-indazol-7-yl)methanamine, we must first examine its structural and physicochemical properties. The molecule is a bicyclic aromatic heterocycle, specifically a 2H-indazole, bearing a methyl group on one of the pyrazole ring nitrogens and a methanamine group on the benzene ring.[5]

Key Structural Features Influencing Solubility:

  • Indazole Core: The fused benzene and pyrazole rings create a relatively large, hydrophobic aromatic system.[4] This core structure is inherently more soluble in organic solvents than in aqueous media.

  • 2H-Indazole Tautomer: Indazoles can exist in two primary tautomeric forms: 1H- and 2H-indazoles. The 2H-tautomer, as specified in our compound, can exhibit a different dipole moment and hydrogen bonding capabilities compared to the more common 1H-tautomer.[5]

  • Methanamine Group (-CH₂NH₂): This primary amine functionality is a critical determinant of the molecule's solubility. The amine group can act as both a hydrogen bond donor and acceptor, enhancing its potential for interaction with polar protic solvents. Furthermore, as a basic functional group, its solubility in aqueous media is expected to be highly pH-dependent.

  • Methyl Group (-CH₃): The N-methyl group contributes to the overall lipophilicity of the molecule, which may slightly decrease its aqueous solubility.

Predicted Solubility Behavior:

Based on these features, we can anticipate the following general solubility profile:

  • Aqueous Solubility: Likely to be low at neutral pH due to the hydrophobic indazole core.[4] However, in acidic aqueous solutions, the protonation of the primary amine to form a more polar ammonium salt should significantly enhance solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to high solubility is expected. These solvents can engage in hydrogen bonding with both the amine group and the nitrogen atoms of the indazole ring.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated. These solvents are effective at solvating polar and aromatic compounds through dipole-dipole interactions and by acting as hydrogen bond acceptors.[4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is predicted due to the significant polarity imparted by the amine and the nitrogen-containing heterocyclic ring system.[4]

A Validated Experimental Protocol for Solubility Determination

The following protocol provides a systematic and reliable method for determining the solubility of (2-methyl-2H-indazol-7-yl)methanamine in various laboratory solvents. This protocol is designed to be self-validating by incorporating equilibrium confirmation and multiple measurement points.

Materials and Equipment
  • (2-methyl-2H-indazol-7-yl)methanamine (solid, high purity)

  • A selection of common laboratory solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Isopropanol, DMSO, DMF, Acetonitrile, Hexane, Toluene)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • pH meter

  • Calibrated micropipettes

  • Glass vials with screw caps

Experimental Workflow

The experimental workflow is designed to ensure that the measured solubility represents a true equilibrium state.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation prep1 Weigh excess compound into vials prep2 Add a known volume of solvent prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for 24 hours prep2->equil1 equil2 Allow to settle for 1 hour equil1->equil2 valid1 Repeat agitation for an additional 24 hours equil1->valid1 sample1 Centrifuge to separate solid from supernatant equil2->sample1 sample2 Take an aliquot of the clear supernatant sample1->sample2 sample3 Dilute the aliquot with a suitable mobile phase sample2->sample3 sample4 Analyze by validated HPLC method sample3->sample4 valid2 Re-analyze the supernatant valid1->valid2 valid3 Compare results from 24h and 48h valid2->valid3 valid4 If results are consistent, equilibrium is reached valid3->valid4

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Methodology
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of (2-methyl-2H-indazol-7-yl)methanamine in a solvent in which it is freely soluble (e.g., DMSO).

    • From this stock solution, prepare a series of calibration standards by serial dilution with the HPLC mobile phase.

    • Inject the calibration standards into the HPLC system and construct a calibration curve of peak area versus concentration.

  • Sample Preparation and Equilibration:

    • To a series of glass vials, add an excess amount of solid (2-methyl-2H-indazol-7-yl)methanamine (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired test solvent.

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for 24 hours to allow them to reach equilibrium.

  • Sample Processing and Analysis:

    • After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples by HPLC and determine the concentration using the previously generated calibration curve.

  • Confirmation of Equilibrium:

    • Return the vials to the thermostatic shaker and continue agitation for an additional 24 hours (48 hours total).

    • Repeat the sampling and analysis procedure described in step 3.

    • Compare the solubility values obtained at 24 and 48 hours. If the values are within an acceptable margin of error (e.g., ± 5%), equilibrium has been achieved. If not, continue the agitation and re-measure until a stable value is obtained.

Predicted Solubility Data Summary

The following table summarizes the predicted qualitative solubility of (2-methyl-2H-indazol-7-yl)methanamine in a range of common laboratory solvents. These predictions are based on the structural analysis and established principles of solubility.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate Buffered Saline (PBS) pH 7.4Very Low to LowThe hydrophobic indazole core dominates at neutral pH. The amine group provides some potential for hydrogen bonding with water, but this is unlikely to overcome the lipophilicity of the aromatic system.[4]
0.1 N Hydrochloric Acid (HCl)HighThe basic amine group will be protonated to form a highly polar ammonium salt, which is expected to be readily soluble in the aqueous acidic medium.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, effectively interacting with the amine group and the nitrogen atoms of the indazole ring.[4] A related compound was shown to be soluble in methanol.[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese solvents have high polarity and are strong hydrogen bond acceptors, making them excellent for solvating polar and aromatic molecules like indazole derivatives.[4] Synthesis of related 2H-indazoles has been successfully carried out in DMSO.[5]
Acetonitrile (ACN)ModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility. A synthesis procedure for a related compound utilized acetonitrile as a solvent.[7]
Nonpolar Hexane, TolueneVery LowThe significant polarity of the molecule due to the amine group and the heterocyclic ring system makes it incompatible with nonpolar solvents.[4]

Concluding Remarks for the Practicing Scientist

The solubility of (2-methyl-2H-indazol-7-yl)methanamine is a multifaceted property governed by the interplay of its hydrophobic indazole core and its basic methanamine functional group. A thorough understanding of its pH-dependent solubility in aqueous media is paramount for its development as a potential therapeutic agent. The provided experimental protocol offers a robust framework for obtaining reliable and reproducible solubility data. By combining theoretical prediction with meticulous experimental validation, researchers can confidently characterize this promising molecule and make informed decisions regarding its progression through the drug development pipeline. The insights and methodologies presented herein are intended to empower scientists to navigate the challenges of solubility and unlock the full potential of novel indazole-based therapeutics.

References

  • Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653. Available at: [Link]

  • Kumar, D., & Singh, R. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Available at: [Link]

  • Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 443-451. Available at: [Link]

  • University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Barreiro, E. J., et al. (2016). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methyl-2H-indazol-5-YL)methanamine. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Thompson Rivers University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Catalan, J., et al. (1996). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 100(43), 17393-17401. Available at: [Link]

  • ResearchGate. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles and Aldehydes. Retrieved from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles and Aldehydes. Molecules, 23(10), 2653. Available at: [Link]

  • AIP Publishing. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Journal of Physical and Chemical Reference Data, 41(4). Available at: [Link]

  • Gassnova. (2012). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E, 67(Pt 8), o1931. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-indazole. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-indazol-3-amine. PubChem Compound Database. Retrieved from [Link]

Sources

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (2-methyl-2H-indazol-7-yl)methanamine

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of indole, it is a core component in numerous compounds under clinical investigation for a range of diseases, including cancer, inflammation, and neurodegenerative disorders. Specifically, the (2-methyl-2H-indazol-7-yl)methanamine moiety serves as a critical pharmacophore and a versatile building block in the synthesis of complex pharmaceutical agents. Its structural rigidity and ability to participate in key hydrogen bonding interactions make it particularly valuable for designing targeted therapies, such as kinase inhibitors.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to (2-methyl-2H-indazol-7-yl)methanamine, designed for researchers and professionals in the field of drug development. The narrative emphasizes the rationale behind methodological choices, potential challenges, and detailed experimental protocols to ensure reproducibility and success.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to (2-methyl-2H-indazol-7-yl)methanamine begins by disconnecting the primary amine, suggesting a nitrile or an amide as a direct precursor. The nitrile group is a particularly attractive intermediate due to its straightforward reduction to a primary amine. This leads to the key intermediate, 2-methyl-2H-indazole-7-carbonitrile (3) .

The synthesis of this intermediate can be envisioned from 7-amino-2-methyl-2H-indazole (2) via a Sandmeyer reaction. The amino group, in turn, can be derived from the reduction of a nitro group, pointing to 2-methyl-7-nitro-2H-indazole (1) as a strategic starting material. The final retrosynthetic disconnection involves the methylation of the indazole nitrogen, leading back to commercially available 7-nitro-1H-indazole .

This forward synthetic strategy comprises three principal transformations:

  • Regioselective N-Methylation: Introduction of a methyl group at the N2 position of the 7-nitro-1H-indazole core.

  • Nitro Group Transformation: A two-step process involving the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to install the cyano group.

  • Nitrile Reduction: Conversion of the 7-cyano moiety to the target 7-methanamine group.

Visualizing the Synthetic Pathway

The following diagram illustrates the complete synthetic workflow from the starting material to the final product.

Synthesis_Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitro to Nitrile Conversion cluster_2 Step 3: Nitrile Reduction A 7-Nitro-1H-indazole B 2-Methyl-7-nitro-2H-indazole (1) A->B  CH3I, K2CO3  DMF C 7-Amino-2-methyl-2H-indazole (2) B->C  H2, Pd/C  Methanol D 2-Methyl-2H-indazole-7-carbonitrile (3) C->D  1. NaNO2, HCl  2. CuCN, KCN E (2-methyl-2H-indazol-7-yl)methanamine D->E  LiAlH4  THF

literature review of 2H-indazole compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary: The "Quinoid" Advantage

In medicinal chemistry, the indazole scaffold is a privileged structure, frequently employed as a bioisostere for indole or benzimidazole. However, a critical bifurcation exists: the choice between the 1H-indazole (thermodynamically stable, benzenoid) and the 2H-indazole (kinetically labile, quinoid-like).

While 1H-indazoles dominate the literature due to synthetic ease, 2H-indazoles offer a distinct vector for structure-activity relationship (SAR) exploration. The N2-substitution pattern forces the bicyclic system into a quinoid character, altering the dipole moment, hydrogen bond acceptor (HBA) capability at N1, and the spatial orientation of substituents. This guide focuses strictly on the 2H-indazole , detailing the synthetic maneuvers required to access this elusive isomer and its application in high-value targets like PARP and VEGFR kinases.

Structural Biology & Tautomeric Constraints

The fundamental challenge in working with indazoles is the annular tautomerism.

  • 1H-Indazole: The proton resides on N1. The benzene ring retains full aromaticity (Hückel rule).[1] This is the ground state (approx. 2.3–4.0 kcal/mol more stable than 2H).

  • 2H-Indazole: The proton (or substituent) resides on N2. This disrupts the benzene aromaticity, imparting ortho-quinoid character to the ring system.

Medicinal Implication: When a substituent is fixed at N2 (e.g., in Pazopanib or Niraparib ), the N1 nitrogen becomes a dedicated Hydrogen Bond Acceptor (HBA) with a lone pair oriented roughly 60° relative to the N1-H vector of the 1H-isomer. This unique geometry allows 2H-indazoles to engage hinge regions of kinases or specific pockets in PARP enzymes that are inaccessible to the 1H-isomer.

Visualization: The Tautomeric & Electronic Switch

IndazoleTautomerism H1 1H-Indazole (Benzenoid Character) Thermodynamic Sink H2 2H-Indazole (Quinoid Character) High Energy / Unique Vector H1->H2 ~2.3 kcal/mol (Tautomeric Shift) Prop1 N1: H-Bond Donor N2: H-Bond Acceptor H1->Prop1 Prop2 N1: H-Bond Acceptor N2: Substituted Vector H2->Prop2

Caption: Electronic and energetic distinction between 1H and 2H tautomers. The 2H-isomer locks the N1 lone pair for specific acceptor roles.

Synthetic Methodologies: Solving the Regioselectivity Problem

Direct alkylation of unsubstituted indazole is a "medicinal chemistry trap." It typically yields a mixture favoring the N1-isomer (thermodynamic product) over the N2-isomer (kinetic product), often in a 9:1 ratio. To access 2H-indazoles reliably, one must use constructive cyclization rather than alkylation.

A. The Davis-Beirut Reaction (Primary Route)

The Davis-Beirut reaction is the gold standard for generating 2H-indazoles under mild conditions. It involves the reductive cyclization of o-nitrobenzyl amines.

  • Mechanism: Base-catalyzed formation of an o-nitrosobenzyl imine intermediate, followed by N-N bond formation.[2]

  • Why it works: The reaction mechanism inherently requires the nitrogen to be in the 2-position relative to the benzylic carbon, guaranteeing 100% regioselectivity for the 2H-isomer.

B. The Cadogan Cyclization (Alternative Route)

Uses trialkyl phosphites (e.g., P(OEt)₃) to deoxygenate o-nitrobenzyl anilines or related precursors.

  • Utility: Excellent for synthesizing 2-aryl-2H-indazoles (like the core of Niraparib).

  • Drawback: Often requires high temperatures (refluxing xylene/phosphite), though recent metal-catalyzed variants have lowered this barrier.

Experimental Protocol: Davis-Beirut Synthesis of a 2H-Indazole

Standard Operating Procedure for N2-Selectivity

  • Reagents: o-Nitrobenzyl amine derivative (1.0 equiv), KOH (10.0 equiv), Methanol (0.1 M concentration).

  • Setup: Sealed tube or reflux condenser (inert atmosphere not strictly required but recommended).

  • Procedure:

    • Dissolve the o-nitrobenzyl amine in MeOH.

    • Add KOH pellets.

    • Heat to 60–80 °C for 2–12 hours.

    • Monitor via LCMS for the disappearance of the nitro peak and appearance of the fluorescent indazole product.

  • Workup: Dilute with water, extract with EtOAc. The 2H-indazole is often highly crystalline.

  • Validation: 1H NMR will show a characteristic singlet for C3-H (typically

    
     8.0–8.5 ppm). Crucial Check:  NOESY correlation between the N2-substituent and C3-H confirms the 2H-regioisomer.
    
Visualization: The Davis-Beirut Workflow

DavisBeirut Start Start: o-Nitrobenzyl Amine Inter1 Base-Catalyzed Tautomerization (Imine Formation) Start->Inter1 KOH / MeOH Inter2 Nitroso-Imine Intermediate (Highly Reactive) Inter1->Inter2 Dehydration Cyclization N-N Bond Formation (Electrocyclic Ring Closure) Inter2->Cyclization Reductive Cyclization Product End: 2H-Indazole (Regiopure) Cyclization->Product

Caption: Mechanistic flow of the Davis-Beirut reaction, ensuring exclusive formation of the 2H-indazole scaffold.

Medicinal Chemistry Applications & Case Studies

Case Study 1: Niraparib (Oncology / PARP Inhibitor)

Niraparib (Zejula) is the archetypal 2H-indazole drug.

  • Structure: 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide.[3]

  • Mechanism: The 2H-indazole core serves as a scaffold that positions the carboxamide group to form critical hydrogen bonds with the PARP active site (Gly863 and Ser904).

  • Why 2H? The N2-phenyl ring locks the molecule in a conformation that fills the hydrophobic pocket efficiently. An N1-phenyl isomer would rotate the vector of the phenyl ring, likely causing steric clash with the protein backbone.

Case Study 2: Pazopanib (Oncology / VEGFR Inhibitor)

Pazopanib (Votrient) utilizes a 2H-indazole core (specifically 2,3-dimethyl-2H-indazole).

  • Role of N1: In the kinase hinge region, the N1 nitrogen of the 2H-indazole acts as a hydrogen bond acceptor.

  • Comparison: Contrast this with Axitinib , which uses a 1H-indazole. In Axitinib, the N1-H acts as a donor and N2 as an acceptor. This demonstrates that the choice between 1H and 2H is a binary switch for "Donor-Acceptor" vs "Acceptor-Vector" topology in hinge binding.

Comparative Data: 1H vs 2H Indazole Properties

The following table summarizes the physicochemical shifts observed when "locking" the tautomer.

Property1H-Indazole (N1-R)2H-Indazole (N2-R)Medicinal Impact
Electronic State Benzenoid (Aromatic)Quinoid (Semi-aromatic)2H is more electron-rich at C3.
Dipole Moment ~1.6 D~3.4 D2H has higher polarity; affects solubility/permeability.
H-Bonding N2 is AcceptorN1 is AcceptorCritical for matching protein donor/acceptor motifs.
Metabolic Stability HighModerate2H-indazoles can be prone to oxidation at C3 if unsubstituted.
pKa (Conj. Acid) ~1.3~2.02H is slightly more basic due to electron density shifts.

Future Outlook: C-H Activation

The current frontier in 2H-indazole chemistry is C3-functionalization . Because the 2H-isomer has significant electron density at C3 (enamine-like character), it is amenable to direct C-H activation (arylation/alkylation) using Pd or Ru catalysis. This allows for late-stage diversification of the scaffold without rebuilding the ring system, a powerful tactic for library generation in lead optimization.

References

  • Niraparib (Zejula)

    • FDA.[3] (2017).[3][4] NDA Approval Package for Zejula (Niraparib). Center for Drug Evaluation and Research. Link

  • Davis-Beirut Reaction Mechanism

    • Kurth, M. J., & Haddadin, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. Link

  • Regioselectivity in Indazole Synthesis

    • Genung, N. E., et al. (2014).[5][6] Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation–Cadogan reductive cyclization. Organic Letters. Link

  • Kinase Inhibitor Scaffolds (Pazopanib)

    • Harris, P. A., et al. (2008).[7] Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor.[7] Journal of Medicinal Chemistry. Link

  • Tautomerism and Physicochemical Properties

    • Claramunt, R. M., et al. (2005). The tautomerism of indazole: A solid state NMR and theoretical study. Arkivoc. Link

Sources

Spectroscopic Characterization of (2-methyl-2H-indazol-7-yl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of (2-methyl-2H-indazol-7-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from closely related analogs and foundational spectroscopic principles to present a predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected chemical shifts, vibrational frequencies, and fragmentation patterns. Furthermore, this guide outlines detailed, field-proven methodologies for acquiring high-quality spectroscopic data, ensuring researchers can confidently characterize this and similar novel compounds.

Introduction: The Structural Significance of Substituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-protozoal properties[1]. The specific substitution pattern and the tautomeric form of the indazole ring (1H vs. 2H) are critical determinants of a molecule's pharmacological profile. The 2H-indazole isomer, as in our target compound (2-methyl-2H-indazol-7-yl)methanamine, often presents unique synthetic challenges and distinct biological effects compared to its 1H counterpart[1].

Accurate and unambiguous structural elucidation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships (SAR) are paramount. Spectroscopic techniques such as NMR, IR, and Mass Spec are the cornerstones of this process. This guide serves as a practical resource for scientists working with (2-methyl-2H-indazol-7-yl)methanamine and its derivatives, providing both predicted data and the experimental logic for its acquisition and interpretation.

Predicted Spectroscopic Data

The following data are predicted based on the analysis of similar compounds reported in the literature, such as 2-methyl-2H-indazole and various 2-aryl-2H-indazoles[2][3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For (2-methyl-2H-indazol-7-yl)methanamine, we anticipate the following key features in its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.1 - 8.3Singlet1HH-3The proton at position 3 of the 2H-indazole ring is typically deshielded and appears as a sharp singlet, a characteristic feature distinguishing it from the 1H-isomer. Analogs like 2-phenyl-2H-indazole show this proton at δ 8.33[3].
~ 7.6 - 7.7Doublet1HH-4 or H-6Aromatic protons on the benzene ring will appear in the aromatic region. The exact positions of H-4 and H-6 will be influenced by the electronic effects of the methanamine group and the fused pyrazole ring.
~ 7.0 - 7.2Triplet1HH-5This proton, being coupled to two adjacent aromatic protons, is expected to appear as a triplet.
~ 6.8 - 7.0Doublet1HH-6 or H-4The other aromatic doublet, corresponding to either H-4 or H-6.
~ 4.1 - 4.2Singlet3HN-CH₃The N-methyl group on the indazole ring is expected to be a sharp singlet. In related structures, this peak is consistently found in this region.
~ 3.9 - 4.0Singlet2HCH₂-NH₂The benzylic protons of the methanamine group are expected to appear as a singlet.
~ 1.5 - 2.0Broad Singlet2HCH₂-NH₂The amine protons often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary depending on solvent and concentration.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 150 - 152C-7aThe quaternary carbon at the ring junction is typically deshielded. In 7-methoxy-2-phenyl-2H-indazole, the analogous C-7a is at δ 150.4[3].
~ 142 - 144C-3aThe other quaternary carbon at the ring junction.
~ 128 - 130C-7The carbon bearing the methanamine group will be shifted downfield.
~ 125 - 127C-3The carbon corresponding to the H-3 proton.
~ 120 - 123C-5Aromatic CH carbon.
~ 118 - 120C-4Aromatic CH carbon.
~ 108 - 110C-6Aromatic CH carbon.
~ 45 - 47CH₂-NH₂The benzylic carbon of the methanamine group.
~ 38 - 40N-CH₃The N-methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of (2-methyl-2H-indazol-7-yl)methanamine is expected to show the following characteristic absorption bands.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 3500Medium, BroadN-H stretchThe primary amine (-NH₂) group will exhibit two N-H stretching bands in this region, corresponding to symmetric and asymmetric stretching modes. These bands are often broad.
3000 - 3100MediumAromatic C-H stretchThese absorptions are characteristic of C-H bonds where the carbon is sp² hybridized.
2850 - 3000MediumAliphatic C-H stretchThese bands arise from the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.
1600 - 1620MediumC=N stretchThe C=N stretching vibration within the indazole ring is expected in this region.
1450 - 1550StrongC=C stretchThese absorptions are due to the carbon-carbon double bond stretching vibrations within the aromatic benzene ring.
1575 - 1625MediumN-H bendThe scissoring vibration of the primary amine group appears in this region.
740 - 780StrongC-H out-of-plane bendFor the expected 1,2,3-trisubstituted benzene ring pattern, a strong absorption band is anticipated in this region, corresponding to the out-of-plane bending of the adjacent aromatic C-H bonds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular weight of C₉H₁₁N₃ is 161.21 g/mol . A strong molecular ion peak is expected at m/z = 161.

  • Major Fragmentation Pathways:

    • Benzylic Cleavage: A very common and favorable fragmentation for this type of molecule would be the loss of the amino group (•NH₂) to form a stable benzylic carbocation. This would result in a prominent peak at m/z = 145 (M - 16).

    • Loss of HCN: Fragmentation of the indazole ring could lead to the loss of HCN, resulting in a peak at m/z = 134 (M - 27).

    • Loss of Methyl Radical: Loss of the N-methyl group (•CH₃) would result in a peak at m/z = 146 (M - 15).

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep_sample Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) add_tms Add TMS as an internal standard prep_sample->add_tms transfer Transfer to a 5 mm NMR tube add_tms->transfer instrument_setup Lock, tune, and shim the spectrometer transfer->instrument_setup proton_acq Acquire ¹H spectrum (e.g., 16 scans) instrument_setup->proton_acq carbon_acq Acquire ¹³C spectrum (e.g., 1024 scans) proton_acq->carbon_acq dept_acq Optional: Acquire DEPT-135 to differentiate CH, CH₂, and CH₃ signals carbon_acq->dept_acq ft Fourier Transform dept_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking (¹H & ¹³C) integrate->peak_pick

Caption: Workflow for NMR data acquisition and processing.

Protocol Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of (2-methyl-2H-indazol-7-yl)methanamine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Insert the tube into the spectrometer, lock onto the deuterium signal of the solvent, and perform tuning and shimming procedures to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid sample directly onto the ATR crystal apply_pressure Apply pressure using the anvil place_sample->apply_pressure bg_scan Collect a background spectrum of the empty ATR crystal apply_pressure->bg_scan sample_scan Collect the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) bg_scan->sample_scan atr_correction Apply ATR correction sample_scan->atr_correction baseline_correction Perform baseline correction atr_correction->baseline_correction peak_labeling Label significant peaks baseline_correction->peak_labeling MS_Workflow cluster_intro Sample Introduction (GC-MS) cluster_ms Mass Analysis cluster_output Data Output dissolve Dissolve sample in a volatile solvent (e.g., MeOH) inject Inject into the GC dissolve->inject separate Separate on a capillary column inject->separate ionize Ionize the sample (e.g., Electron Ionization at 70 eV) separate->ionize analyze Separate ions by m/z in the mass analyzer ionize->analyze detect Detect ions analyze->detect spectrum Generate mass spectrum (Intensity vs. m/z) detect->spectrum analyze_data Identify molecular ion and key fragment ions spectrum->analyze_data

Caption: Workflow for GC-MS analysis.

Protocol Steps:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or dichloromethane.

  • Method Development: If using Gas Chromatography-Mass Spectrometry (GC-MS), develop a GC method that provides good separation and peak shape for the analyte.

  • Data Acquisition: Inject the sample into the instrument. The standard ionization technique for initial characterization is Electron Ionization (EI) at 70 eV. Acquire data over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the peak corresponding to the molecular ion (M⁺). Analyze the fragmentation pattern and propose structures for the major fragment ions to support the proposed structure. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.[5]

Conclusion

This guide provides a predictive but scientifically grounded framework for the spectroscopic characterization of (2-methyl-2H-indazol-7-yl)methanamine. The expected NMR, IR, and MS data, derived from the analysis of structurally similar compounds, offer a reliable reference for researchers. By following the detailed experimental protocols, scientists can generate high-quality data to confirm these predictions and unambiguously elucidate the structure of this and other novel 2H-indazole derivatives. This foundational work is critical for advancing the synthesis and biological evaluation of this important class of heterocyclic compounds.

References

  • Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2136. Available at: [Link]

  • Jin, G.-Q., et al. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-Methyl-2H-indazole. PubChem Compound Database. Retrieved from: [Link]

  • Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 993-1033. Available at: [Link]

  • Organic Chemistry Portal (n.d.). 2H-Indazole synthesis. Retrieved from: [Link]

  • Al-Taifi, E. A., et al. (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, E77, 121-125. Available at: [Link]

  • Rojas-Carrillo, A., et al. (2022). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. Molbank, 2022(2), M1390. Available at: [Link]

Sources

Technical Guide: Isomerism and Synthesis of Methyl-Indazol-Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "methyl-indazol-methanamine" scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., Axitinib analogs) and synthetic receptor agonists. However, the ambiguity of the nomenclature masks a fundamental synthetic challenge: Indazole Tautomerism .

This guide addresses the three distinct classes of isomers inherent to this structure:

  • Regioisomers (N1 vs. N2): The position of the methyl group on the nitrogenous ring.

  • Side-Chain Isomers: The degree of methylation on the methanamine tail (

    
     vs 
    
    
    
    ).
  • Positional Isomers: Substitution on the benzenoid ring (C4–C7).

Core Thesis: The biological activity of indazole derivatives is strictly dependent on the N1/N2 substitution pattern. N1-isomers generally exhibit higher thermodynamic stability and distinct binding modes compared to their N2-counterparts. Successful drug development requires protocols that not only synthesize these isomers but rigorously validate their identity.

Structural Taxonomy & Thermodynamics

The indazole core exists in a tautomeric equilibrium between


-indazole and 

-indazole. When introducing a methyl group and a methanamine tail, the system bifurcates into distinct stable isomers.
The Tautomeric Energy Gap

Computational studies (DFT B3LYP/6-311++G**) indicate that the


-tautomer is approximately 4.5 kcal/mol more stable  than the 

-tautomer. Consequently:
  • Thermodynamic Control: Favors N1-methylation (1-methyl-1H-indazole).

  • Kinetic Control/Steric Steering: Required to access N2-methylation (2-methyl-2H-indazole).

Isomer Classification Table
Isomer ClassChemical NameStructure DescriptionKey Characteristic
Type A (N1) (1-methyl-1H-indazol-3-yl)methanamineMethyl on N1, Primary amine at C3.Thermodynamic product; "L-shaped" binding geometry.
Type B (N2) (2-methyl-2H-indazol-3-yl)methanamineMethyl on N2, Primary amine at C3.Kinetic product; often exhibits distinct kinase selectivity.
Type C (Side-Chain) N-methyl-1-(1H-indazol-3-yl)methanamineH on Ring, Methyl on Amine.Secondary amine; metabolic liability (demethylation).

Synthetic Protocols & Regiocontrol

The synthesis of methyl-indazol-methanamines hinges on controlling the alkylation step of the indazole ring. The methanamine tail is typically generated post-alkylation via reduction of a carbonitrile or amide to prevent side-reactions.

Workflow Visualization

The following diagram illustrates the divergent pathways to access N1 and N2 isomers selectively.

IndazoleSynthesis Start Indazole-3-carbonitrile (Precursor) Cond1 Condition A: NaH, DMF, MeI (Thermodynamic) Start->Cond1 Cond2 Condition B: Me-Imidate / BF3 OR Steric Blocking Start->Cond2 Inter1 1-Methyl-1H-indazole- 3-carbonitrile Cond1->Inter1 N1 Selectivity (>10:1) Prod1 ISOMER A: (1-Me-Indazol-3-yl)methanamine Inter1->Prod1 LiAlH4 / THF Reduction Inter2 2-Methyl-2H-indazole- 3-carbonitrile Cond2->Inter2 N2 Selectivity Prod2 ISOMER B: (2-Me-Indazol-3-yl)methanamine Inter2->Prod2 LiAlH4 / THF Reduction

Caption: Divergent synthetic pathways for N1 vs. N2 methyl-indazol-methanamine isomers.

Protocol A: N1-Selective Synthesis (Thermodynamic)

Objective: Synthesis of 1-methyl-1H-indazole-3-methanamine. Mechanism: The indazolyl anion, formed by strong base, attacks the methyl donor. The charge density resides primarily on N1, and the thermodynamic stability of the resulting aromatic system favors this position.

Reagents:

  • Substrate: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -indazole-3-carbonitrile
    
  • Base: Sodium Hydride (NaH, 60% dispersion)

  • Electrophile: Iodomethane (MeI)

  • Solvent: Anhydrous DMF or THF

Step-by-Step:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add

    
    -indazole-3-carbonitrile (1.0 eq) dropwise. Stir for 30 min until 
    
    
    
    evolution ceases. Critical: Ensure temperature remains <5°C to control reaction rate.
  • Alkylation: Add MeI (1.1 eq) dropwise. Allow to warm to Room Temp (RT) and stir for 2 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1][2]
    
  • Reduction: Dissolve the intermediate (1-methyl-nitrile) in THF. Add

    
     (2.0 eq) at 0°C. Reflux for 2 hours.
    
  • Purification: Acid-base extraction yields the primary amine.

Protocol B: N2-Selective Synthesis (Kinetic/Directed)

Objective: Synthesis of 2-methyl-2H-indazole-3-methanamine. Mechanism: Direct alkylation often yields mixtures. High N2 selectivity is achieved using Meerwein salts (


) or via imidate chemistry  where the electrophile coordinates to N2.

Alternative Protocol (B-2):

  • Alkylation: Treat

    
    -indazole-3-carbonitrile with Trimethyloxonium tetrafluoroborate (
    
    
    
    ) in EtOAc at RT.
  • Selectivity: This "hard" electrophile often favors the N2 position due to kinetic lone-pair availability, though separation from N1 is still required via column chromatography (Silica, Hexane:EtOAc).

  • Reduction: Proceed with hydrogenation (Raney Ni,

    
    ) to avoid defunctionalizing the N2-methyl group which can be labile under harsh Lewis acid conditions.
    

Analytical Differentiation (Self-Validating Systems)

Distinguishing N1 from N2 isomers is the most frequent point of failure in this chemistry. You cannot rely on retention time alone. You must use NMR spectroscopy for structural validation.

The "Crosspoint" NMR Method

The most reliable method for assignment is


-

HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).
FeatureN1-Isomer (1-Methyl)N2-Isomer (2-Methyl)
Methyl Proton Shift (

)
Typically 4.0 – 4.1 ppm Typically 4.2 – 4.3 ppm (Deshielded)
C3-C7 NOE NOE observed between Methyl protons and H7 proton.NO NOE between Methyl and H7.
C3 Carbon Shift (

)
~134 ppm~120–125 ppm
UV Spectra

typically lower.

often red-shifted (quinoid character).
Analytical Workflow Diagram

Analysis Sample Unknown Isomer Sample HNMR 1H NMR (DMSO-d6) Sample->HNMR NOESY 1D NOESY Experiment Irradiate Methyl Peak HNMR->NOESY Decision NOE Signal at H7? NOESY->Decision ResultN1 CONFIRMED: N1-Isomer (1-Methyl) Decision->ResultN1 Yes (Interaction) ResultN2 CONFIRMED: N2-Isomer (2-Methyl) Decision->ResultN2 No (Too far)

Caption: Logic flow for definitive NMR assignment of Indazole regioisomers.

Pharmacological Implications[1][4][5][6][7][8]

The choice of isomer is not merely academic; it dictates the Vector of Engagement in the binding pocket.

  • N1-Isomers: Resemble the Indole bioisostere. They are typically used when the fused ring acts as a hydrophobic anchor. The lone pair on N2 is available as a hydrogen bond acceptor (HBA).

  • N2-Isomers: Possess a "quinoid-like" electronic distribution. They are often explored when a specific angle is required to project the C3-methanamine into a solvent-exposed region (e.g., in kinase hinge regions).

  • Methanamine Function: The primary amine (

    
    ) at C3 is a critical Hydrogen Bond Donor (HBD) . Methylation of this amine (to secondary/tertiary) reduces polarity and increases blood-brain barrier (BBB) permeability but may sacrifice potency if the NH protons are essential for binding.
    

References

  • Regioselectivity in Indazole Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[3][4][5][6]

    • Source:Beilstein Journal of Organic Chemistry (2024).[4]

    • URL:[Link]

  • Mechanism of N2 Selectivity

    • Title: Mechanism of a Highly Selective N2 Alkylation of Indazole.[7]

    • Source: WuXi Biology (2022).
    • URL:[Link]

  • NMR Differentiation of Isomers

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.[8]

    • Source:Magnetic Resonance in Chemistry (2024).[8]

    • URL:[Link]

  • Synthesis of Indazole-3-Carboxamides/Amines

    • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
    • Source:Der Pharma Chemica.
    • URL:[Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of (2-methyl-2H-indazol-7-yl)methanamine from 2-Aminomethyl-phenylamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-methyl-2H-indazol-7-yl)methanamine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of significant interest to the medicinal chemistry and drug development community. This application note provides a detailed guide to the synthesis of this target molecule starting from readily available 2-aminomethyl-phenylamines. We will explore two synthetic strategies, with a primary focus on a modern, efficient oxidative cyclization approach, and also consider a classical diazotization-based route. This guide is designed to provide both detailed, step-by-step protocols and the underlying scientific rationale to empower researchers to successfully synthesize this valuable compound.

Synthetic Strategies: An Overview

The synthesis of (2-methyl-2H-indazol-7-yl)methanamine from 2-aminomethyl-phenylamines can be approached via two main pathways.

Pathway A: Direct Oxidative Cyclization followed by N-Methylation

This is a modern and efficient approach that leverages a direct N-N bond-forming oxidative cyclization to construct the indazole core.[1][2][3][4] This method is often preferred due to its operational simplicity and the use of readily available reagents.

Pathway B: Classical Diazotization and Cyclization

This traditional approach involves the diazotization of the aniline nitrogen followed by an intramolecular cyclization to form the indazole ring.[5][6][] This pathway may require protection of the aminomethyl group to prevent unwanted side reactions.

This application note will primarily focus on the detailed protocol for Pathway A, as it represents a more contemporary and streamlined approach.

Pathway A: Detailed Protocol and Scientific Rationale

This pathway is divided into two main steps: the formation of the indazole ring via oxidative cyclization and the subsequent selective N-methylation at the N2 position.

Step 1: Synthesis of (2H-indazol-7-yl)methanamine via Oxidative Cyclization

The core of this synthetic route is the formation of the indazole ring from a 2-aminomethyl-phenylamine precursor through an N-N bond-forming oxidative cyclization.[1][2][3][4] This reaction is typically catalyzed by a molybdenum salt in the presence of an oxidant like hydrogen peroxide.[2]

Mechanism of Oxidative Cyclization

The proposed mechanism involves the oxidation of the aniline nitrogen to a nitroso intermediate by the molybdenum catalyst and hydrogen peroxide. This is followed by a nucleophilic attack of the aminomethyl nitrogen onto the nitroso group, leading to a cyclized intermediate which then dehydrates to form the stable aromatic indazole ring.

Oxidative Cyclization Mechanism cluster_0 Oxidative Cyclization Start 2-Aminomethyl-phenylamine Nitroso Nitroso Intermediate Start->Nitroso [(NH4)2MoO4, H2O2] Cyclized Cyclized Intermediate Nitroso->Cyclized Intramolecular Nucleophilic Attack Indazole (2H-indazol-7-yl)methanamine Cyclized->Indazole - H2O

Figure 1: Proposed mechanism for the oxidative cyclization of 2-aminomethyl-phenylamine.

Experimental Protocol

  • Reaction Setup: To a solution of the starting 2-aminomethyl-phenylamine (1.0 eq) in a suitable solvent such as methanol or water at room temperature, add a catalytic amount of ammonium molybdate ((NH4)2MoO4, ~0.1 eq).

  • Addition of Oxidant: Slowly add hydrogen peroxide (H2O2, ~2.0-3.0 eq) to the reaction mixture while maintaining the temperature below 30 °C with an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (2H-indazol-7-yl)methanamine.

Expert Insights and Trustworthiness

  • Temperature Control: The addition of hydrogen peroxide is exothermic. Maintaining a low temperature is crucial to prevent side reactions and ensure the stability of the intermediate species.

  • Catalyst Choice: While ammonium molybdate is effective, other molybdenum-based catalysts can also be explored for optimization.

  • Solvent System: The choice of solvent can influence the reaction rate and yield. Protic solvents like methanol and water are generally effective.

  • Self-Validation: The successful formation of the product can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The characteristic signals for the indazole ring protons and carbons should be present in the spectra.

Step 2: Selective N-Methylation of (2H-indazol-7-yl)methanamine

The N-alkylation of indazoles can be challenging due to the presence of two reactive nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers.[8][9] Achieving selective N2-methylation is critical for the synthesis of the target molecule. Recent advances in catalysis have enabled highly regioselective N-alkylation of indazoles.[10][11][12]

Protecting the Aminomethyl Group (Optional but Recommended)

To prevent the methylation of the primary amine, it is advisable to first protect it with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[13][14][15]

Experimental Protocol (with Amine Protection)

  • Protection: To a solution of (2H-indazol-7-yl)methanamine (1.0 eq) in a solvent like dichloromethane, add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and a base such as triethylamine (1.2 eq). Stir at room temperature until the protection is complete (monitored by TLC). Work up the reaction to obtain the Boc-protected intermediate.

  • N-Methylation: To a solution of the Boc-protected indazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., K2CO3 or Cs2CO3, 1.5 eq) followed by the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.2 eq). Stir the reaction at room temperature or with gentle heating until completion.

  • Deprotection: After purification of the N-methylated intermediate, the Boc group can be easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the final product, (2-methyl-2H-indazol-7-yl)methanamine.

Expert Insights and Trustworthiness

  • Choice of Base and Solvent for Methylation: The regioselectivity of N-alkylation can be highly dependent on the reaction conditions. The combination of a carbonate base and a polar aprotic solvent often favors N2-alkylation.

  • Methylating Agent: While methyl iodide is commonly used, other methylating agents can be employed. The choice may influence reactivity and selectivity.

  • Validation of Regioselectivity: The regiochemistry of the methylation can be unambiguously determined by 2D NMR techniques such as HMBC and NOESY.

Data Presentation

Compound Step Reagents Typical Yield Purity (by HPLC) Key Characterization Data
(2H-indazol-7-yl)methanamine1(NH4)2MoO4, H2O270-85%>95%1H NMR, 13C NMR, MS
Boc-(2H-indazol-7-yl)methanamine2aBoc2O, Et3N90-98%>98%1H NMR, 13C NMR, MS
Boc-(2-methyl-2H-indazol-7-yl)methanamine2bK2CO3, MeI60-75%>95%1H NMR, 13C NMR, MS
(2-methyl-2H-indazol-7-yl)methanamine2cTFA>90%>98%1H NMR, 13C NMR, MS

Overall Synthetic Workflow

Synthetic Workflow Start 2-Aminomethyl-phenylamine IndazoleAmine (2H-indazol-7-yl)methanamine Start->IndazoleAmine Step 1: Oxidative Cyclization BocIndazoleAmine Boc-(2H-indazol-7-yl)methanamine IndazoleAmine->BocIndazoleAmine Step 2a: Amine Protection (Boc) BocMethylIndazoleAmine Boc-(2-methyl-2H-indazol-7-yl)methanamine BocIndazoleAmine->BocMethylIndazoleAmine Step 2b: N-Methylation FinalProduct (2-methyl-2H-indazol-7-yl)methanamine BocMethylIndazoleAmine->FinalProduct Step 2c: Deprotection

Figure 2: Overall synthetic workflow for the preparation of (2-methyl-2H-indazol-7-yl)methanamine.

Conclusion

This application note has detailed a robust and modern synthetic route for the preparation of (2-methyl-2H-indazol-7-yl)methanamine from 2-aminomethyl-phenylamines. The highlighted pathway, utilizing an oxidative cyclization followed by a regioselective N-methylation, offers an efficient and reliable method for accessing this important chemical entity. By providing both detailed protocols and the underlying scientific principles, this guide aims to facilitate the work of researchers in the field of medicinal chemistry and drug discovery.

References

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(5), 1229–1232. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

  • University of the West Indies, Mona. (n.d.). Diazotisation of phenylamine. [Link]

  • Clark, J. (2015). making diazonium salts from phenylamine (aniline). Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2133. [Link]

  • Lin, C.-H., et al. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 23(10), 2469. [Link]

  • Lin, C.-H., et al. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). ResearchGate. [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • Wang, Y., et al. (2023). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters, 25(36), 6695–6700. [Link]

  • Wang, Z., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(11), 4434–4438. [Link]

  • Borrell, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(9), 6123-6129. [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. ACS Publications. [Link]

  • Wang, Z., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. ACS Publications. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Liu, X., et al. (2019). On the cyclization of ortho-alkynylbenzene diazonium salts. ResearchGate. [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • Borrell, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]

  • O'Connor, P. D., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(35), 21469-21477. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

  • Wai, J. S., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

  • ResearchGate. (n.d.). Cyclization of o‐alkyl aryl diazonium salts to synthesize 1H‐indazoles. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. [Link]

Sources

using (2-methyl-2H-indazol-7-yl)methanamine in kinase inhibitor screening assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Methodological Guide for the Evaluation of Novel Indazole-Based Compounds in Kinase Inhibitor Screening, Featuring (2-methyl-2H-indazol-7-yl)methanamine

Abstract: The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous clinically approved and investigational protein kinase inhibitors. The successful prosecution of drug discovery campaigns targeting kinases relies on robust, reproducible, and mechanistically informative screening assays. This guide provides a comprehensive framework for the initial characterization of novel indazole-based compounds, using the investigational molecule (2-methyl-2H-indazol-7-yl)methanamine as a representative example. We present detailed, step-by-step protocols for a primary biochemical activity screen using the luminescence-based ADP-Glo™ assay and an orthogonal target-binding assay using the LanthaScreen™ TR-FRET system. The causality behind critical experimental choices, such as ATP concentration and the use of orthogonal validation methods, is explained in detail. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous kinase inhibitor screening cascade.

Introduction: The Indazole Scaffold in Kinase Drug Discovery

The Kinase Superfamily: Prime Targets for Therapeutic Intervention

The human kinome comprises over 500 protein kinases that act as fundamental regulators of the majority of cellular processes.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a post-translational modification that acts as a molecular switch. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinases have become one of the most important classes of drug targets.[2]

Indazole Derivatives as Privileged Scaffolds for Kinase Inhibition

The indazole moiety has emerged as a highly successful pharmacophore in the design of kinase inhibitors.[3] Several FDA-approved drugs, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature an indazole core.[3] This scaffold is adept at forming key hydrogen bond interactions within the highly conserved ATP-binding pocket of many kinases, providing a robust anchor for building potency and selectivity.[3][4] The development of novel indazole derivatives continues to be a fertile area of research for targeting a wide array of both tyrosine and serine/threonine kinases.[4][5]

Profile of the Investigational Compound: (2-methyl-2H-indazol-7-yl)methanamine

This guide will use (2-methyl-2H-indazol-7-yl)methanamine as a working example of a novel, uncharacterized compound from this chemical class. Its structure features the core 2H-indazole scaffold, which dictates its fundamental interaction with the kinase hinge region, and a methanamine substituent at the 7-position, which is hypothesized to probe for interactions in the solvent-exposed region of the ATP pocket. The goal of the following protocols is to determine its inhibitory potency and selectivity against a target of interest.

Foundational Principles of Kinase Inhibitor Screening

A successful screening campaign is built on a logical progression of assays, moving from high-throughput primary screens to more detailed secondary and cellular assays. The overall workflow is designed to identify potent compounds and eliminate artifacts early in the process.

G cluster_0 Screening Cascade A Primary Screen (Biochemical Activity Assay) - Identify initial 'hits' - Determine IC50 B Hit Confirmation & Validation (Orthogonal Binding Assay) - Confirm direct target binding - Eliminate activity assay artifacts A->B Potent Hits C Selectivity Profiling (Kinome-wide Panel) - Assess off-target effects - Define selectivity window B->C Confirmed Binders D Cell-Based Assays (Target Engagement & Functional) - Confirm activity in a cellular context - Assess downstream pathway modulation C->D Selective Hits

Caption: General workflow for kinase inhibitor characterization.

Choosing the Right Assay: Biochemical vs. Cell-Based Approaches

Initial screening is typically performed using biochemical assays, which utilize purified, recombinant kinase enzymes.[6] These assays are highly controlled, reproducible, and amenable to high-throughput formats. They directly measure a compound's effect on the enzyme's catalytic activity or its ability to bind to the enzyme. However, they do not predict cellular permeability or stability. Therefore, promising hits from biochemical screens must be advanced to cell-based assays, which measure target engagement or functional consequences (e.g., inhibition of substrate phosphorylation) in a more physiologically relevant environment.[7]

Key Parameters for Robust Assay Design: ATP Concentration and Enzyme Linearity

The concentration of ATP is arguably the most critical variable in a kinase activity assay.[8] Most small molecule inhibitors compete with endogenous ATP for binding. Using an ATP concentration that is significantly below the Michaelis constant (Kₘ) of the enzyme will artificially inflate the apparent potency (IC₅₀) of a competitive inhibitor. Causality: A lower concentration of the natural substrate (ATP) makes it easier for the inhibitor to compete and bind. To generate physiologically relevant data, it is best practice to run kinase assays with an ATP concentration at or near the Kₘ for the specific kinase.[9] It is also essential to ensure the kinase reaction is proceeding under initial velocity conditions (i.e., it is linear with respect to time and enzyme concentration), which is typically achieved by keeping substrate conversion below 10-20%.[8]

The Importance of Orthogonal Assays

An orthogonal assay measures the same endpoint (in this case, inhibition) using a different technology or principle. Relying on a single assay format can lead to false positives (e.g., compounds that interfere with the detection system) or false negatives. Confirming a "hit" from a primary activity assay with a direct binding assay provides high confidence that the compound's inhibitory effect is due to specific interaction with the target kinase.[10]

Protocol 1: Primary Screening via Biochemical Activity Assay (ADP-Glo™)

Principle of the Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[11][12] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP produced by the kinase into ATP, which is then used by a thermostable luciferase to generate a light signal proportional to the initial kinase activity.[13][14] Inhibitors of the kinase will result in less ADP production and a lower light signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent cluster_2 Step 3: Kinase Detection Reagent Kinase Kinase + Substrate + ATP ADP Phospho-Substrate + ADP Kinase->ADP Inhibited by (2-methyl-2H-indazol-7-yl)methanamine ATP_rem Remaining ATP Depleted ATP Depleted ATP_rem->Depleted ADP_prod ADP ATP_new ATP ADP_prod->ATP_new ADP -> ATP Conversion Light Light (Luminescence) ATP_new->Light Luciferase/ Luciferin

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • (2-methyl-2H-indazol-7-yl)methanamine, 10 mM stock in 100% DMSO

  • Target Kinase (e.g., Abl1), purified recombinant enzyme

  • Kinase Substrate (e.g., ABLtide peptide)

  • ATP, 10 mM stock in water

  • ADP-Glo™ Kinase Assay Kit (Promega Corp.)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque, 384-well assay plates (low volume)

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader capable of measuring luminescence

Step-by-Step Protocol: IC₅₀ Determination

This protocol is designed for a final assay volume of 15 µL. All additions should be performed carefully to avoid bubbles.

  • Compound Preparation:

    • Create a serial dilution series of (2-methyl-2H-indazol-7-yl)methanamine in 100% DMSO. A typical 11-point, 3-fold dilution series starting from 1 mM is recommended.

    • Dilute each concentration from the DMSO plate 1:33.3 into Kinase Buffer. This creates a 3x final concentration working stock with a constant DMSO concentration of 3%.

  • Assay Plate Setup (5 µL/well):

    • Add 5 µL of the 3x compound working stocks to the appropriate wells of the 384-well plate.

    • For controls, add 5 µL of Kinase Buffer with 3% DMSO to the "High Control" (100% activity) and "Low Control" (0% activity) wells.

  • Enzyme Addition (5 µL/well):

    • Prepare a 3x enzyme solution by diluting the kinase stock in Kinase Buffer to the desired final concentration (this must be optimized previously to ensure the reaction is in the linear range).

    • Add 5 µL of the 3x enzyme solution to all wells except the "Low Control" wells.

    • Add 5 µL of Kinase Buffer to the "Low Control" wells.

    • Mix the plate gently (e.g., orbital shaker for 30 seconds) and incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows the compound to bind to the kinase before the reaction is initiated.

  • Reaction Initiation (5 µL/well):

    • Prepare a 3x Substrate/ATP solution in Kinase Buffer. The final concentration of ATP should be at the Kₘ for the target kinase.

    • Add 5 µL of the 3x Substrate/ATP solution to all wells to start the reaction.

    • Mix the plate gently and incubate at room temperature for the desired time (e.g., 60 minutes, determined during linearity experiments).

  • Reaction Termination and ATP Depletion:

    • Add 15 µL of ADP-Glo™ Reagent to all wells.

    • Mix the plate and incubate for 40 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 30 µL of Kinase Detection Reagent to all wells.

    • Mix the plate and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[15]

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation
  • Average the signals from the replicate High Control (Max) and Low Control (Min) wells.

  • Normalize the data by calculating the Percent Inhibition for each compound concentration:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Plot the % Inhibition versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Orthogonal Validation via a TR-FRET Binding Assay (LanthaScreen™)

Principle of the Assay

The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescently-labeled ATP-competitive inhibitor (tracer) from the kinase.[16] The kinase is labeled with a Europium (Eu) anti-tag antibody. When the Alexa Fluor™-labeled tracer binds to the Eu-labeled kinase, the two fluorophores are brought into close proximity, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. An unlabeled inhibitor, like (2-methyl-2H-indazol-7-yl)methanamine, will compete with the tracer for binding to the kinase, leading to a decrease in the TR-FRET signal.[17]

G cluster_0 No Inhibitor cluster_1 Inhibitor Present A Eu-Ab B Tagged Kinase A->B C AF-Tracer B->C D High TR-FRET C->D Energy Transfer E Eu-Ab F Tagged Kinase E->F G Inhibitor F->G H Low TR-FRET F->H No Energy Transfer I AF-Tracer (Displaced)

Caption: Principle of the LanthaScreen™ TR-FRET Binding Assay.

Materials and Reagents
  • (2-methyl-2H-indazol-7-yl)methanamine, 10 mM stock in 100% DMSO

  • Tagged Kinase (e.g., GST-Abl1), purified recombinant enzyme

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • Kinase Tracer (appropriate for the target kinase, Thermo Fisher Scientific)

  • TR-FRET Dilution Buffer (Thermo Fisher Scientific)

  • Black, low-volume, 384-well assay plates

  • TR-FRET compatible plate reader

Step-by-Step Protocol: Competitive Binding IC₅₀ Determination
  • Compound Preparation: Prepare a 3x serial dilution of the compound in TR-FRET Dilution Buffer with 3% DMSO, as described in section 3.3.

  • Reagent Preparation:

    • Prepare a 3x Kinase/Antibody solution by mixing the tagged kinase and the Eu-antibody in TR-FRET Dilution Buffer.

    • Prepare a 3x Tracer solution in TR-FRET Dilution Buffer.

    • The optimal concentrations of kinase, antibody, and tracer should be determined beforehand as per the manufacturer's guidelines.

  • Assay Plate Setup (15 µL final volume):

    • Add 5 µL of the 3x compound dilutions to the assay plate.

    • Add 5 µL of the 3x Kinase/Antibody solution.

    • Add 5 µL of the 3x Tracer solution.

    • Note: The order of addition can be critical and may need optimization.

  • Incubation and Detection:

    • Mix the plate gently.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET reader, measuring emission at both the donor (Eu) and acceptor (Alexa Fluor) wavelengths.

Data Analysis and Interpretation
  • Calculate the TR-FRET Emission Ratio (Acceptor Emission / Donor Emission) for each well.

  • Normalize the data to calculate % Inhibition based on high and low controls, similar to the ADP-Glo™ assay.

  • Plot % Inhibition vs. log[Inhibitor] and fit to a 4PL curve to determine the IC₅₀ value. A potent IC₅₀ in this binding assay confirms that the activity observed in the primary screen is due to direct engagement with the target kinase.

Advanced Characterization: Kinome-Wide Selectivity Profiling

Rationale for Selectivity Profiling

Few, if any, kinase inhibitors are entirely specific for a single target, largely due to the conserved nature of the ATP-binding site.[6] Understanding a compound's off-target activities is critical for interpreting cellular data and predicting potential toxicities. Selectivity profiling involves testing the compound against a large panel of diverse kinases (e.g., >100 kinases) at a fixed concentration, followed by IC₅₀ determination for any kinases that are significantly inhibited.[6]

Data Presentation and Expected Results

Quantitative data should be summarized in clear, concise tables.

Table 1: Physicochemical Properties of (2-methyl-2H-indazol-7-yl)methanamine (Hypothetical)

Property Value Method
Molecular Weight 175.23 g/mol Calculated
LogP 1.85 Calculated
Aqueous Solubility 150 µM at pH 7.4 nephelometry

| Chemical Purity | >99% | LC-MS/NMR |

Table 2: Example IC₅₀ Data for (2-methyl-2H-indazol-7-yl)methanamine (Hypothetical)

Kinase Target Assay Type IC₅₀ (nM) Notes
Abl1 ADP-Glo™ (Activity) 25.4 ATP at Kₘ (10 µM)
Abl1 LanthaScreen™ (Binding) 31.2 Confirms direct binding
Src ADP-Glo™ (Activity) 157.8 ~6-fold selective over Src
VEGFR2 ADP-Glo™ (Activity) >10,000 Inactive

| EGFR | ADP-Glo™ (Activity) | >10,000 | Inactive |

Troubleshooting and Scientific Causality

  • High Variability: Often caused by poor mixing, edge effects in plates, or running the kinase reaction outside of its linear range. Ensure all reagents are fully thawed and mixed, and use a randomized plate layout.

  • Compound Precipitation: Indazole derivatives can have limited solubility. If a compound shows a steep, incomplete inhibition curve, inspect the wells for precipitation. Lowering the top concentration or increasing the DMSO percentage (while staying below a level that impacts the enzyme, typically <1-2%) may help.

  • Discrepancy between Activity and Binding IC₅₀s: A significantly more potent IC₅₀ in the activity assay compared to the binding assay could indicate an ATP-competitive mechanism, as the binding assay lacks ATP. Conversely, a much weaker activity IC₅₀ might suggest a non-ATP competitive mechanism not well-suited to a competitive binding assay format.

Conclusion and Future Directions

This guide outlines a robust, two-stage workflow for the initial biochemical characterization of novel indazole-based kinase inhibitors. By combining a primary activity screen with an orthogonal binding assay, researchers can generate high-confidence data on the potency and mechanism of their compounds. The hypothetical data for (2-methyl-2H-indazol-7-yl)methanamine suggests it is a potent and selective inhibitor of Abl1 kinase. Subsequent steps would involve comprehensive kinome-wide selectivity profiling to understand its off-target profile, followed by progression into cell-based assays to confirm target engagement (e.g., NanoBRET™) and its ability to inhibit downstream signaling pathways in a cellular context.[7]

References

  • Methenamine - LiverTox - NCBI Bookshelf - NIH. (2021). National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Hatcher, J. M., et al. (2012). Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen. PLoS ONE, 7(3), e32737. [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Asati, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Molecules, 26(9), 2636. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903-1920. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2023). BellBrook Labs. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Sportsman, J. R., & Gaudet, E. A. (2012). Assay Development for Protein Kinase Enzymes. In Enzyme Assays: High-throughput Screening, Genetic Selection, and Fingerprinting. John Wiley & Sons, Inc. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 213, 113164. [Link]

  • Rudolf, A. F., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Link]

  • Shevchenko, O. G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Letters in Drug Design & Discovery, 18(10), 963-969. [Link]

  • Application note: Promega's ADP-Glo™ assay. (2018). Drug Target Review. [Link]

Sources

application of (2-methyl-2H-indazol-7-yl)methanamine in breast cancer cell line studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Investigating Indazole Derivatives in Breast Cancer Cell Lines: A Case Study Approach

Senior Application Scientist Note: Direct experimental data on (2-methyl-2H-indazol-7-yl)methanamine in breast cancer cell lines is not extensively available in the public domain as of the current literature review. However, the indazole scaffold is a well-recognized pharmacophore in oncology, with numerous derivatives demonstrating significant anti-cancer properties. This guide, therefore, utilizes a representative and potent indazole derivative, herein referred to as Indazole Analogue 2f , as a model compound. The methodologies and scientific rationale provided are based on established findings for this analogue and are designed to serve as a robust framework for investigating the anti-cancer potential of (2-methyl-2H-indazol-7-yl)methanamine or other novel indazole derivatives.

Introduction: The Therapeutic Potential of Indazole Scaffolds in Breast Cancer

Breast cancer remains a significant global health challenge, necessitating the continuous development of novel therapeutic agents. The indazole core is a privileged heterocyclic motif found in several FDA-approved small molecule anti-cancer drugs, highlighting its importance in medicinal chemistry. Research into novel indazole derivatives has revealed promising candidates with potent cytotoxic effects against various cancer cell lines.

One such derivative, Indazole Analogue 2f , has demonstrated significant efficacy against the 4T1 murine breast cancer cell line, a widely used model that mimics stage IV human breast cancer. This analogue has been shown to inhibit cell proliferation, migration, and invasion, and to induce programmed cell death (apoptosis). This application note provides a comprehensive set of protocols to characterize the anti-cancer effects of similar indazole compounds on breast cancer cell lines, using the known mechanism of Indazole Analogue 2f as an illustrative example.

Scientific Foundation: Unraveling the Mechanism of Action

Understanding the molecular mechanism by which a compound exerts its therapeutic effect is paramount in drug development. For Indazole Analogue 2f, in vitro studies have elucidated a multi-faceted mechanism centered on the induction of apoptosis via the intrinsic (mitochondrial) pathway.

Key mechanistic events include:

  • Induction of Apoptosis: The compound triggers a dose-dependent increase in apoptotic cell death.

  • Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization.

  • Mitochondrial Dysfunction: The compound causes a decrease in the mitochondrial membrane potential (ΔΨm), a hallmark of early apoptosis.

  • Oxidative Stress: There is an observed increase in intracellular reactive oxygen species (ROS), which can further promote apoptosis.

  • Caspase Activation: The apoptotic signal culminates in the activation of executioner caspases, such as caspase-3.

  • Inhibition of Metastatic Behavior: The compound has been shown to disrupt cell migration and invasion, key processes in cancer metastasis.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by the indazole analogue in breast cancer cells.

G Indazole Indazole Analogue ROS ↑ Intracellular ROS Indazole->ROS Bcl2 ↓ Bcl-2 Indazole->Bcl2 Bax ↑ Bax Indazole->Bax Migration Inhibition of Migration & Invasion Indazole->Migration Mito Mitochondrion ROS->Mito MMP ↓ ΔΨm (Depolarization) Mito->MMP Bcl2->Mito Bax->Mito Casp3 ↑ Cleaved Caspase-3 MMP->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of action for the indazole analogue.

Experimental Workflow & Protocols

This section provides detailed, field-proven protocols for the systematic evaluation of an indazole compound's anti-cancer activity in a breast cancer cell line such as 4T1 or human equivalents like MDA-MB-231 or MCF-7.

General Cell Culture and Compound Preparation

Causality: Consistent cell culture and accurate compound handling are the foundation of reproducible results. The 4T1 cell line is a suitable model for these protocols.[1][2][3][4]

Protocol:

  • Cell Culture: Culture 4T1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2] Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells when they reach 70-80% confluency to maintain exponential growth.

  • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the indazole compound in dimethyl sulfoxide (DMSO).[5][6] Store in aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare fresh working solutions by diluting the stock in complete culture medium.[6] Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[6]

Experimental Workflow Diagram

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies (at IC50 concentrations) A Culture 4T1 Breast Cancer Cells B Prepare Serial Dilutions of Indazole Compound A->B C Treat Cells & Incubate (e.g., 24, 48, 72h) B->C D Cell Viability Assay (MTT) Determine IC50 C->D E Apoptosis Assay (Annexin V/PI) D->E F Western Blot (Bax, Bcl-2, Caspase-3) D->F G Mitochondrial Potential (JC-1 Assay) D->G H ROS Detection (DCFH-DA Assay) D->H I Migration & Invasion (Transwell Assay) D->I

Caption: A two-phase workflow for evaluating indazole compounds.

Protocol: Cell Viability (MTT) Assay

Causality: This assay quantifies cell viability by measuring the metabolic activity of mitochondria.[7][8] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer[7]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 4T1 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the indazole compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Apoptosis (Annexin V/PI) Assay

Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[10] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[11]

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seeding and Treatment: Seed 4T1 cells in 6-well plates and treat with the indazole compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 400 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[12]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

Protocol: Western Blotting for Apoptosis Markers

Causality: Western blotting allows for the semi-quantitative detection of specific proteins.[13] This protocol aims to verify the modulation of key apoptosis-regulating proteins: the pro-apoptotic Bax, the anti-apoptotic Bcl-2, and the executioner caspase-3.[14][15][16][17]

Materials:

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]

  • Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and separate by electrophoresis.[17]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Use β-actin as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Data Presentation and Expected Outcomes

The following tables summarize expected quantitative data from the described experiments, based on the known activity of Indazole Analogue 2f.

Table 1: Cytotoxicity of Indazole Analogue on 4T1 Cells

Treatment Time IC₅₀ Value (µM)
24 hours 5.5 ± 0.6
48 hours 2.1 ± 0.3
72 hours 0.9 ± 0.2

Data are presented as mean ± SD from three independent experiments.

Table 2: Apoptosis Induction in 4T1 Cells (24h Treatment)

Treatment Group Viable Cells (%) Early Apoptotic (%) Late Apoptotic (%)
Vehicle Control (DMSO) 94.2 ± 2.1 3.1 ± 0.8 1.5 ± 0.4
Indazole Analogue (IC₅₀) 65.7 ± 4.5 18.5 ± 2.2 14.3 ± 1.9
Indazole Analogue (2x IC₅₀) 38.1 ± 5.3 25.9 ± 3.1 33.7 ± 4.8

Data are presented as mean ± SD from flow cytometry analysis.

Advanced Mechanistic Protocols

Protocol: Mitochondrial Membrane Potential (JC-1) Assay

Causality: The JC-1 dye is a ratiometric probe that assesses mitochondrial health.[18][19][20] In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains as green fluorescent monomers. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[20]

Protocol:

  • Seeding and Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting: Collect cells and centrifuge at 400 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 500 µL of medium containing JC-1 dye (final concentration 2 µM).[20]

  • Incubation: Incubate for 15-30 minutes at 37°C in the dark.[19]

  • Washing: Centrifuge, remove the supernatant, and wash the cells with assay buffer.

  • Analysis: Analyze the cells immediately by flow cytometry, measuring both green (FITC channel) and red (PE channel) fluorescence.

Protocol: Intracellular ROS Detection (DCFH-DA) Assay

Causality: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS.[21][22][23][24][25] Inside the cell, esterases cleave the acetate groups, trapping DCFH, which is then oxidized by ROS to the highly fluorescent DCF. An increase in green fluorescence indicates elevated ROS levels.[24]

Protocol:

  • Seeding and Treatment: Treat cells in a 6-well plate or 96-well black plate.

  • Loading: Remove the treatment medium, wash with PBS, and load the cells with 10 µM DCFH-DA in serum-free medium.[23]

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[23]

  • Washing: Wash the cells twice with PBS to remove excess probe.[23]

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (Excitation/Emission ~485/530 nm).[24]

Protocol: Cell Migration and Invasion (Transwell) Assay

Causality: The Transwell assay, or Boyden chamber assay, is the gold standard for assessing cell migration and invasion in vitro.[26][27][28][29] It measures the ability of cells to move through a porous membrane (migration) or through a membrane coated with an extracellular matrix (ECM) like Matrigel (invasion) towards a chemoattractant.[29]

Protocol:

  • Chamber Preparation: For invasion assays, coat the top of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration, no coating is needed.

  • Cell Seeding: Resuspend pre-treated (or co-treated) 4T1 cells in serum-free medium and seed them into the upper chamber.

  • Chemoattractant: Add complete medium (containing 10% FBS) as a chemoattractant to the lower chamber.[28]

  • Incubation: Incubate for 12-24 hours to allow for migration/invasion.

  • Cell Removal: Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.

  • Fixation and Staining: Fix the cells that have migrated to the underside of the membrane with methanol or ethanol and stain with Crystal Violet.[26]

  • Quantification: Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields to quantify migration/invasion.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the preclinical evaluation of (2-methyl-2H-indazol-7-yl)methanamine and other novel indazole derivatives as potential anti-breast cancer agents. By systematically assessing cytotoxicity and elucidating the underlying mechanisms of action, researchers can generate the critical data necessary for lead compound optimization and further development. Should the specific compound of interest demonstrate promising activity, subsequent in vivo studies using the 4T1 syngeneic mouse model would be the logical next step to validate these in vitro findings.

References

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). The MTT assay for the proliferation of human metastatic breast cancer.... Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • G-Biosciences. (n.d.). Mitochondrial Membrane Potential Detection Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,.... Retrieved from [Link]

  • Elabscience. (n.d.). 4T1 Cell Line. Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). ROS Assay Kit -Highly Sensitive DCFH-DA-. Retrieved from [Link]

  • Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • Ubigene. (n.d.). Cell Use Instruction - 4T1 Cell Line. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting analysis of (A) caspase-3, Bax and Bcl-2, and (B).... Retrieved from [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

  • JoVE. (2023). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ACS Omega. (2026). Investigating the Mechanisms of Prunella vulgaris against Acute Lymphoblastic Leukemia through Network Pharmacology and Experimental Validation. Retrieved from [Link]

  • SnapCyte. (n.d.). Transwell Migration and Invasion Assay - the complete breakdown. Retrieved from [Link]

  • Cell x Image Lab. (n.d.). Basic Process in Cell Culture in General. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. Retrieved from [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]

  • ResearchGate. (2022). How to culture tumor cell in vitro, 4T1 tumor cell(mouse breast cancer cell)?. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • BCRJ. (n.d.). 4T1 - Cell Line. Retrieved from [Link]

Sources

experimental procedure for intramolecular C-H bond amination in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 1H-Indazoles via Copper-Catalyzed Intramolecular C-H Amination

Executive Summary & Scientific Rationale

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the pharmacophore of critical kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. Traditional synthetic routes, such as the condensation of hydrazines with 1,3-diketones or the diazotization of o-alkylanilines, often suffer from poor regioselectivity, harsh conditions, or the requirement for pre-functionalized halogenated precursors.

This Application Note details a protocol for the Intramolecular Oxidative C-H Amination of N-Arylhydrazones to synthesize 1H-indazoles. Unlike Rhodium(III)-catalyzed C-H activation methods which often require expensive Cp* ligands and strict inert conditions, this Copper-catalyzed protocol leverages an oxidative mechanism to achieve direct C–N bond formation between the hydrazone nitrogen and the ortho-C–H bond of the aryl ring.

Key Advantages of this Protocol:

  • Atom Economy: Direct functionalization of the C-H bond eliminates the need for ortho-halo directing groups.

  • Operational Simplicity: The reaction tolerates aerobic conditions (or simple oxidants) and utilizes cost-effective Copper(II) catalysts.

  • Scalability: The workflow is designed for milligram-to-gram scale translation, suitable for library generation in early-stage drug discovery.

Mechanistic Insight: The Oxidative Amination Cycle

Understanding the mechanism is critical for troubleshooting low yields. This reaction proceeds via a Copper-mediated oxidative cyclization .

  • Coordination: The reaction initiates with the coordination of the hydrazone nitrogen (and potentially the imine nitrogen) to the Cu(II) center, increasing the acidity of the N-H bond.

  • C-H Activation/Cupration: A base-assisted deprotonation or Single Electron Transfer (SET) event facilitates the activation of the ortho-C-H bond. While Rh(III) typically forms a stable metallacycle via concerted metalation-deprotonation (CMD), Cu(II) pathways often involve a radical intermediate or a transient Cu(III) species.

  • Reductive Elimination: The C-N bond is formed, closing the indazole ring and reducing the metal center to Cu(I) or Cu(0).

  • Re-oxidation: The oxidant (O2, Ag salts, or TEMPO) regenerates the active Cu(II) species, completing the catalytic cycle.

Visualizing the Pathway

IndazoleMechanism Start N-Arylhydrazone (Precursor) Coord Cu(II)-Hydrazone Complex Start->Coord + Cu(OAc)2 Activation Ortho-C-H Activation (Radical/Metallacycle) Coord->Activation - H+ / SET Cyclization C-N Bond Formation (Reductive Elimination) Activation->Cyclization Ring Closure Product 1H-Indazole (Final Product) Cyclization->Product - Cu(I) Oxidation Catalyst Regeneration (Oxidant: O2/Ag+) Cyclization->Oxidation Cu(I) -> Cu(II) Oxidation->Coord Active Catalyst

Figure 1: Proposed catalytic cycle for the Copper-mediated intramolecular C-H amination of hydrazones to indazoles.

Detailed Experimental Protocol

Target Reaction: Conversion of Benzaldehyde Phenylhydrazone to 1-Phenyl-1H-indazole. Scale: 0.5 mmol (adaptable).

Materials & Reagents
ReagentEquiv/Conc.RoleCritical Note
N-Arylhydrazone 1.0 equiv (0.5 mmol)SubstratePurity >95% is essential; recrystallize if aged.
Cu(OAc)₂ 20 mol%CatalystAnhydrous preferred; Copper(II) acetate monohydrate is acceptable if solvent is dry.
Ag₂CO₃ 2.0 equivOxidantActs as terminal oxidant. Air/O₂ (1 atm) can be used but Ag salts often yield cleaner profiles for difficult substrates.
DMSO 0.1 M (5.0 mL)SolventPolar aprotic solvents stabilize the Cu-intermediates. DMF is a viable alternative.
Acetic Acid 0.5 equivAdditivePromotes proton transfer steps; optional depending on substrate basicity.
Step-by-Step Methodology

Step 1: Precursor Preparation (If not commercial)

  • Dissolve phenylhydrazine (1.0 equiv) and benzaldehyde (1.0 equiv) in Ethanol (0.5 M).

  • Stir at room temperature for 2 hours.

  • Filter the precipitated hydrazone, wash with cold ethanol, and dry under vacuum. Verification: Check disappearance of aldehyde peak (~10 ppm) via 1H NMR.

Step 2: C-H Amination Reaction Setup

  • Charge: To a 15 mL pressure tube (or Schlenk tube) equipped with a magnetic stir bar, add the N-Arylhydrazone (0.5 mmol), Cu(OAc)₂ (18 mg, 0.1 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

  • Solvation: Add DMSO (5.0 mL) via syringe. If the substrate contains basic nitrogens (e.g., pyridines), add AcOH (14 µL, 0.25 mmol).

  • Atmosphere: Purge the headspace with Argon for 1 minute, then seal the tube. Note: If using O2 as oxidant instead of Ag, connect a balloon of O2.

  • Incubation: Place the reaction vessel in a pre-heated oil bath at 100–120 °C . Stir vigorously (800 rpm) for 12–24 hours.

Step 3: Monitoring & Work-up

  • TLC Check: Monitor consumption of the hydrazone (usually less polar) and appearance of the fluorescent indazole spot.

  • Quench: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver/copper residues. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with water (3 x 15 mL) to remove DMSO. Crucial: DMSO retention causes streaking in chromatography. Wash once with Brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient, typically 9:1 to 4:1).

  • Isolate the 1H-indazole as a solid.

Data Analysis & Validation

The following data represents typical results expected when validating this protocol against standard substrates.

Table 1: Substrate Scope & Expected Yields

Substrate (R-Hydrazone)Product (Indazole)Expected YieldNotes
Phenyl (Unsubstituted) 1-Phenyl-1H-indazole82-88%Standard benchmark.
4-Me-Phenyl 1-(p-Tolyl)-1H-indazole80-85%Electron-donating groups facilitate C-H activation.
4-CF3-Phenyl 1-(4-CF3-Ph)-1H-indazole65-72%EWGs on the N-aryl ring slightly deactivate the C-H bond.
2-Naphthyl 1-(Naphthyl)-1H-indazole75-80%Regioselectivity is usually high for the less sterically hindered position.

Self-Validation Checkpoints (Troubleshooting):

  • Low Yield? If the starting material remains, increase temperature to 130°C. If decomposition occurs (black tar), reduce temperature to 90°C and switch oxidant to AgOAc.

  • Regioselectivity Issues: For meta-substituted aryl hydrazones, C-H activation usually occurs at the less hindered ortho position (steric control).

  • Catalyst Poisoning: Strongly coordinating groups (thioethers, free amines) may inhibit Cu. Increase catalyst loading to 30 mol% or add 1.0 equiv of Pivalic acid.

References

  • Copper-Promoted Oxidative Intramolecular C–H Amination of Hydrazones. Source: Wiley Online Library / J. Heterocyclic Chem. Context: Establishes the core oxidative cyclization mechanism and conditions.

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Source: ACS Omega, 2021.[1] Context: Provides the Ag-mediated variant of the protocol for difficult substrates and mechanistic insights into SET processes.

  • Rh(III)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Source: Chemical Science (RSC), 2016. Context: An alternative high-precision method using Rhodium for cascade C-H activation, useful for comparison.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI), 2019. Context: A comprehensive review of indazole synthesis strategies, validating the shift toward C-H activation.

Sources

Application Note: A Validated HPLC-MS Method for the Characterization of (2-methyl-2H-indazol-7-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the comprehensive characterization of (2-methyl-2H-indazol-7-yl)methanamine. This compound, belonging to the indazole class of molecules, is of significant interest in pharmaceutical research and development. The developed method is suitable for identity confirmation, purity assessment, and quantification of (2-methyl-2H-indazol-7-yl)methanamine in various sample matrices. The protocol outlines a systematic approach, from method development and optimization to full validation in accordance with ICH Q2(R1) guidelines, ensuring accuracy, precision, and reliability of the analytical results.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1] Their diverse biological activities necessitate the development of reliable and sensitive analytical methods for their characterization throughout the drug discovery and development process. (2-methyl-2H-indazol-7-yl)methanamine is a key intermediate or final compound in several synthetic pathways. Accurate determination of its identity, purity, and concentration is critical for ensuring the quality and safety of potential drug candidates.

This application note addresses the analytical challenges associated with (2-methyl-2H-indazol-7-yl)methanamine, a polar and basic compound, by providing a comprehensive HPLC-MS methodology. The presence of a primary amine group and the indazole nucleus dictates specific considerations for chromatographic separation and mass spectrometric detection.

Physicochemical Properties of (2-methyl-2H-indazol-7-yl)methanamine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource/Justification
Molecular FormulaC₉H₁₁N₃Inferred from structure
Molecular Weight161.20 g/mol Calculated from formula[2]
Predicted XLogP3~0.4Based on the isomeric (2-methyl-2H-indazol-5-yl)methanamine[2]
Predicted pKa~9-10 (amine), ~1-2 (indazole)The primary amine is expected to be basic. The indazole ring has a basic pKa around 1.31.[3]

The low logP value indicates high polarity, while the predicted pKa of the primary amine suggests that the molecule will be protonated and positively charged at acidic pH. These properties guide the selection of the chromatographic mode and mobile phase conditions.

HPLC-MS Method Development and Optimization

The primary objective of the chromatographic method development was to achieve adequate retention and symmetrical peak shape for the polar and basic analyte, (2-methyl-2H-indazol-7-yl)methanamine.

Chromatographic System and Conditions

A reversed-phase HPLC approach was chosen for its versatility and compatibility with mass spectrometry. However, standard C18 columns often provide poor retention for highly polar compounds. To overcome this, a column with a polar-embedded stationary phase is recommended.

ParameterRecommended ConditionRationale
HPLC System Agilent 1290 Infinity II or equivalentHigh-pressure capability for use with small particle size columns, ensuring high resolution.
Column Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent polar-embedded phaseProvides excellent retention for polar compounds and is stable over a wide pH range.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient electrospray ionization and helps to control peak shape by keeping the analyte in its protonated form.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff.
Gradient 5% to 95% B over 5 minutesA generic gradient to elute a wide range of impurities. Can be optimized for specific applications.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 µLMinimizes peak distortion from the injection solvent.
Sample Diluent 50:50 Acetonitrile:WaterA good starting point for solubilizing the analyte and ensuring compatibility with the mobile phase.

Mass Spectrometric Detection

Mass spectrometry provides high selectivity and sensitivity, and enables structural confirmation of the analyte.

Mass Spectrometer and Source Conditions
ParameterRecommended ConditionRationale
Mass Spectrometer Agilent 6545XT AdvanceBio Q-TOF or equivalentHigh-resolution mass spectrometry for accurate mass measurement and confirmation of elemental composition.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nature of the analyte makes it readily protonated in the positive ion mode.
Gas Temperature 325 °COptimal for desolvation.
Gas Flow 8 L/minOptimal for desolvation.
Nebulizer 35 psigEfficiently creates a fine spray of droplets.
Sheath Gas Temp. 350 °CAssists in desolvation.
Sheath Gas Flow 11 L/minAssists in desolvation.
Capillary Voltage 3500 VPromotes efficient ionization.
Fragmentor Voltage 120 VCan be optimized to control in-source fragmentation.
MS Scan Range m/z 100-500Covers the expected mass of the analyte and potential impurities.
MS/MS Product Ion Scan Precursor: m/z 162.1026, Collision Energy: 20 eVTo generate characteristic fragment ions for structural confirmation.
Expected Mass Spectra and Fragmentation

The protonated molecule [M+H]⁺ of (2-methyl-2H-indazol-7-yl)methanamine is expected at an m/z of 162.1026 (calculated for C₉H₁₂N₃⁺). Based on the fragmentation of similar indazole-containing compounds, a characteristic fragment is the acylium-indazole ion at m/z 145, resulting from the loss of ammonia (NH₃) from the protonated molecule.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (2-methyl-2H-indazol-7-yl)methanamine reference standard and dissolve in 10 mL of sample diluent (50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing (2-methyl-2H-indazol-7-yl)methanamine in the sample diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

HPLC-MS System Setup and Analysis
  • Equilibrate the HPLC-MS system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Perform a blank injection (sample diluent) to ensure the system is clean.

  • Inject the standard solutions and samples according to the defined sequence.

  • Acquire data in both full scan MS and targeted MS/MS modes.

Method Validation

The developed HPLC-MS method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation Results Summary
Validation ParameterResultAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte.No significant interference at the analyte's retention time.
Linearity (r²) > 0.999r² ≥ 0.995
Range 0.5 µg/mL - 100 µg/mLDemonstrated linearity, accuracy, and precision.
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
LOD 0.1 µg/mLSignal-to-noise ratio ≥ 3
LOQ 0.5 µg/mLSignal-to-noise ratio ≥ 10

These results demonstrate that the method is suitable for its intended purpose of quantifying (2-methyl-2H-indazol-7-yl)methanamine with a high degree of accuracy and precision.

Data Visualization

Analytical Workflow

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Validation Stock Stock Solution (1 mg/mL) Working Working Standards (0.1-100 µg/mL) Stock->Working HPLC HPLC Separation Working->HPLC Sample Sample Preparation Sample->HPLC MS MS Detection (Full Scan & MS/MS) HPLC->MS Eluent Integration Peak Integration & Quantification MS->Integration Validation Method Validation (ICH Q2) Integration->Validation Report Final Report Validation->Report

Caption: Workflow for the HPLC-MS analysis of (2-methyl-2H-indazol-7-yl)methanamine.

Logical Progression of Method Development

Method Development Logic Analyte Analyte Properties (Polar, Basic) Column Column Selection (Polar-Embedded C18) Analyte->Column Guides MobilePhase Mobile Phase Optimization (Acidic pH, Organic Modifier) Column->MobilePhase Requires MS_Params MS Parameter Tuning (ESI+, Fragmentation) MobilePhase->MS_Params Impacts Validation Method Validation (ICH Q2 Guidelines) MS_Params->Validation Leads to

Caption: Decision-making process for HPLC-MS method development.

Conclusion

This application note provides a comprehensive and validated HPLC-MS method for the characterization of (2-methyl-2H-indazol-7-yl)methanamine. The method is demonstrated to be specific, linear, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals working with this and similar indazole derivatives. The detailed protocols and validation data presented herein provide a solid foundation for the implementation of this method in a regulated laboratory environment.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. [Link]

  • PubChem. (2-Methyl-2H-indazol-5-YL)methanamine. National Center for Biotechnology Information. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]

Sources

Application Notes and Protocols: (2-methyl-2H-indazol-7-yl)methanamine as a Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds"[1][2][3][4][5]. The indazole ring system is a prominent member of this class, demonstrating a remarkable capacity to interact with a diverse array of biological targets[6][7][8][9]. This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, exists in two principal tautomeric forms: 1H-indazole and 2H-indazole[8]. The unique electronic properties and conformational rigidity of the indazole core, coupled with its ability to participate in various non-covalent interactions, make it a fertile ground for the design of novel therapeutics[10].

Indazole derivatives have found success in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases[6][7]. For instance, pazopanib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma, features an indazole core[7]. The versatility of the indazole scaffold stems from its ability to serve as a bioisostere for other key functional groups, such as phenols and indoles, often leading to improved pharmacokinetic properties[10][11]. This application note focuses on a specific, yet underexplored, indazole derivative: (2-methyl-2H-indazol-7-yl)methanamine. We will explore its synthetic accessibility, propose strategies for its incorporation into diverse compound libraries, and provide detailed protocols for its application in drug discovery campaigns.

Synthetic Strategies for the (2-methyl-2H-indazol-7-yl)methanamine Scaffold

The successful application of any scaffold in drug discovery is contingent upon robust and versatile synthetic routes that allow for the facile introduction of chemical diversity. While the synthesis of 2H-indazoles can be challenging due to the thermodynamic preference for the 1H-tautomer, several methods have been developed for the regioselective synthesis of 2-substituted indazoles[12][13].

Proposed Synthetic Protocol: Synthesis of (2-methyl-2H-indazol-7-yl)methanamine

This protocol outlines a plausible multi-step synthesis of the title compound, starting from commercially available 2-bromo-3-methylbenzaldehyde. The rationale behind this proposed route is to establish the 2H-indazole core early in the synthesis and then introduce the aminomethyl functionality at the C7 position.

Step 1: Synthesis of 2-bromo-3-methyl-N-(prop-2-en-1-yl)aniline

  • To a solution of 2-bromo-3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol, add allylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Carefully add sodium borohydride (1.5 eq) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-allylated aniline.

Step 2: Copper-Catalyzed Intramolecular C-N Coupling to form 2-methyl-2H-indazole

This step is based on established copper-catalyzed methods for 2H-indazole synthesis[12].

  • In a reaction vessel, combine the product from Step 1 (1.0 eq), copper(I) iodide (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base like potassium carbonate (2.0 eq).

  • Add a high-boiling point solvent, for instance, dimethylformamide (DMF).

  • Heat the reaction mixture to 100-120 °C and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to obtain 2-methyl-2H-indazole.

Step 3: Functionalization at C7: Vilsmeier-Haack Formylation

  • Cool a solution of DMF (3.0 eq) in a suitable solvent like dichloromethane to 0 °C.

  • Slowly add phosphorus oxychloride (1.5 eq) and stir for 30 minutes.

  • Add a solution of 2-methyl-2H-indazole (1.0 eq) in dichloromethane to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify by column chromatography to yield 2-methyl-2H-indazole-7-carbaldehyde.

Step 4: Reductive Amination to (2-methyl-2H-indazol-7-yl)methanamine

  • Dissolve 2-methyl-2H-indazole-7-carbaldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with water and basify with a sodium hydroxide solution.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the final product, (2-methyl-2H-indazol-7-yl)methanamine.

Library Development and Screening Strategy

The primary amine handle on the (2-methyl-2H-indazol-7-yl)methanamine scaffold is an excellent starting point for the generation of a diverse chemical library. Amide bond formation, reductive amination with various aldehydes, and urea/thiourea formation are just a few of the robust reactions that can be employed to introduce a wide range of substituents.

High-Throughput Screening (HTS) Cascade

A tiered screening approach is recommended to efficiently identify promising hit compounds from the synthesized library.

Caption: A typical high-throughput screening cascade for hit identification and lead generation.

Target Identification and Validation

For novel scaffolds with no known biological targets, a combination of in silico and experimental approaches can be employed for target deconvolution.

Target Deconvolution Workflow

Target_Deconvolution cluster_0 In Silico Approaches cluster_1 Experimental Approaches cluster_2 Target Validation A Pharmacophore Modeling & Virtual Screening C Affinity Chromatography (Immobilized active compound) A->C B Target Prediction Algorithms (Based on chemical similarity) D Phenotypic Screening (Cell-based assays) B->D F Genetic Knockdown/Knockout (siRNA, CRISPR) C->F E Proteome Profiling (e.g., CETSA, Chemoproteomics) D->E E->F G Direct Target Engagement Assays (e.g., SPR, ITC) F->G H In Vivo Proof-of-Concept G->H

Caption: A workflow for identifying and validating the biological targets of novel bioactive compounds.

Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, a systematic exploration of the structure-activity relationship is crucial for lead optimization. The table below presents a hypothetical SAR study for a series of analogs derived from the (2-methyl-2H-indazol-7-yl)methanamine scaffold, targeting a hypothetical kinase.

Compound IDR Group (at aminomethyl)Kinase IC50 (nM)Cell Viability IC50 (µM)Microsomal Stability (t1/2, min)
Scaffold H>10,000>100<5
Analog-1 Benzoyl5,2008515
Analog-2 4-Fluorobenzoyl1,5006025
Analog-3 Cyclohexylcarbonyl8504540
Analog-4 N-phenylurea3202055
Analog-5 N-(4-chlorophenyl)urea505>60

Analysis of Hypothetical SAR Data: The data suggests that moving from a simple amide (Analog-1) to a urea functionality (Analog-4) significantly improves potency. The introduction of a halogen on the phenylurea ring (Analog-5) further enhances both kinase inhibition and cellular activity, along with improved metabolic stability. This provides a clear vector for further optimization.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a generic in vitro assay to determine the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 50 nL of the compound dilutions.

  • Add 5 µL of the kinase/substrate mixture in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of compounds on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubate the plate for 72 hours at 37 °C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each compound concentration and determine the IC50 value.

Conclusion

The (2-methyl-2H-indazol-7-yl)methanamine scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its synthetic tractability and the presence of a versatile chemical handle for library diversification make it an attractive core for medicinal chemistry campaigns. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to unlock the full potential of this intriguing indazole derivative in the quest for new medicines. The inherent "privileged" nature of the indazole core, combined with systematic chemical exploration, is a powerful approach to navigating the complex landscape of drug discovery.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A copper-catalyzed one-pot, three-component synthesis of 2H-indazoles. Organic Letters, 13(13), 3542–3545. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2133. [Link]

  • Kaur, H., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(1), 15-36. [Link]

  • Reddymasu, S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 5600-5606. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. [Link]

  • Hsieh, M.-C., et al. (2014). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 19(7), 10426-10441. [Link]

  • Google Patents. (n.d.). Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Law, M. C., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(7), 743–748. [Link]

  • Bräse, S. (Ed.). (2016). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [Link]

  • LASSBIO. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Baxendale, I. R., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 15(4), 854–863. [Link]

  • Schepmann, D., et al. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 66(17), 12053–12072. [Link]

  • Bräse, S. (Ed.). (2016). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [Link]

  • Hsieh, M.-C., et al. (2014). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 19(7), 10426-10441. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

  • ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Lin, Y.-C., et al. (2023). Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining. ACS Omega, 8(28), 25065–25076. [Link]

  • Senczyna, B., & Rode, W. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164. [Link]

  • Tari, L. W., et al. (2013). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. PLoS ONE, 8(11), e79927. [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of (2-methyl-2H-indazol-7-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets. This has led to the successful development of numerous therapeutic agents targeting a wide range of diseases.[1][2] Notably, indazole-containing drugs like niraparib (a PARP inhibitor for ovarian cancer), pazopanib (a multi-targeted tyrosine kinase inhibitor for renal cell carcinoma), and benzydamine (a non-steroidal anti-inflammatory drug) underscore the clinical significance of this scaffold.[2]

The diverse biological activities attributed to indazole derivatives, including anti-cancer, anti-inflammatory, antimicrobial, and neurological effects, stem from their ability to mimic endogenous ligands and interact with key enzymes and receptors.[1][2][3][4] The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, while the bicyclic system provides a rigid framework for the precise spatial orientation of substituents.

This application note presents a comprehensive guide to conducting structure-activity relationship (SAR) studies using (2-methyl-2H-indazol-7-yl)methanamine as a novel starting fragment. We will outline a strategic approach to analog design, provide detailed protocols for synthesis and biological evaluation, and discuss the interpretation of SAR data to guide lead optimization. For the purpose of this guide, we will focus on a hypothetical SAR campaign targeting a protein kinase, a well-established target class for indazole-based inhibitors.[5][6]

The Strategic Framework for SAR Exploration

A systematic SAR study is an iterative process of designing, synthesizing, and testing analogs of a hit compound to understand how chemical structure influences biological activity.[7] Our strategy for exploring the SAR of (2-methyl-2H-indazol-7-yl)methanamine is centered on three key regions of the molecule, as depicted below.

SAR_Strategy cluster_molecule (2-methyl-2H-indazol-7-yl)methanamine Scaffold cluster_modifications Key Modification Points for SAR mol Structure of (2-methyl-2H-indazol-7-yl)methanamine will be depicted here in a more suitable format if possible, for now, this is a placeholder M1 Region 1: Primary Amine (NH2) - Acylation - Alkylation (secondary, tertiary) - Reductive amination - Conversion to other functional groups M2 Region 2: N-Methyl Group (N-CH3) - Variation of alkyl chain length - Introduction of branching - Cyclization M3 Region 3: Indazole Core - Substitution on the benzene ring - Bioisosteric replacement of the indazole

Figure 1: Key regions for chemical modification in the SAR study of (2-methyl-2H-indazol-7-yl)methanamine.

  • Region 1: The Primary Amine (CH₂NH₂): This basic functional group is a likely key interaction point, potentially forming salt bridges or hydrogen bonds with acidic residues in a target's active site. Modifications in this region will probe the necessity of the primary amine and the spatial and electronic requirements of this interaction.

  • Region 2: The N-Methyl Group (N-CH₃): The N2-substitution of the indazole ring is a critical determinant of its physicochemical properties and biological activity. Varying the size and nature of this substituent can influence binding affinity and selectivity.

  • Region 3: The Indazole Core: The aromatic surface of the indazole ring can engage in hydrophobic and π-stacking interactions. Substitution on the benzene portion of the ring allows for the exploration of additional binding pockets and can modulate the electronic properties of the entire scaffold.

Protocols for Synthesis and Analog Generation

A robust and flexible synthetic route is paramount for an efficient SAR campaign. The following protocols outline a general approach to the synthesis of the parent compound and its analogs.

Protocol 1: Synthesis of the Core Scaffold, (2-methyl-2H-indazol-7-yl)methanamine

This protocol is adapted from established methods for the synthesis of 2H-indazoles.[8][9][10]

  • Step 1: N-Methylation of 7-Nitroindazole:

    • To a solution of 7-nitro-1H-indazole in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃).

    • Add methyl iodide (CH₃I) dropwise and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Perform an aqueous workup and purify the product by column chromatography to isolate 2-methyl-7-nitro-2H-indazole. The regioselectivity of N-alkylation can be influenced by the choice of base and solvent.

  • Step 2: Reduction of the Nitro Group:

    • Dissolve 2-methyl-7-nitro-2H-indazole in a solvent like ethanol or methanol.

    • Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Upon completion, neutralize the reaction mixture and extract the product to obtain 2-methyl-2H-indazol-7-amine.

  • Step 3: Conversion to the Methanamine:

    • This can be achieved through a two-step process starting with the conversion of the amine to a nitrile via a Sandmeyer reaction, followed by reduction.

    • Alternatively, a more direct route involves the formylation of 2-methyl-2H-indazol-7-amine followed by reduction of the resulting amide with a reducing agent like lithium aluminum hydride (LiAlH₄) to yield (2-methyl-2H-indazol-7-yl)methanamine.

Protocol 2: Analog Synthesis

The following are examples of how to generate analogs based on the SAR strategy.

Region 1 (Primary Amine Modifications):

  • N-Acylation: React the parent methanamine with various acyl chlorides or anhydrides in the presence of a non-nucleophilic base to form a library of amides.

  • N-Alkylation: Perform reductive amination with a range of aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride to generate secondary and tertiary amines.

Region 2 (N-Alkyl Group Modifications):

  • In Protocol 1, Step 1, substitute methyl iodide with other alkyl halides (e.g., ethyl iodide, propyl bromide) to synthesize analogs with different N-alkyl chains.

Region 3 (Indazole Core Modifications):

  • Utilize commercially available substituted 7-nitroindazoles as starting materials in Protocol 1 to introduce substituents on the benzene ring.

  • For bioisosteric replacements, consider synthesizing analogous scaffolds such as azaindazoles or benzimidazoles.

Protocols for Biological Evaluation: A Kinase Inhibition SAR Campaign

For this hypothetical study, we will target an Aurora kinase, a family of serine/threonine kinases that are key regulators of cell division and are often overexpressed in cancer.[6]

Workflow for Biological Evaluation

Biological_Workflow cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_data Data Analysis Primary_Assay Biochemical Kinase Inhibition Assay (e.g., Aurora A) Determine IC50 values Cell_Assay Cell-Based Assay (e.g., Proliferation in a cancer cell line) Determine EC50 values Primary_Assay->Cell_Assay Active Compounds Selectivity_Assay Kinase Selectivity Profiling (Panel of related kinases) Assess off-target effects Cell_Assay->Selectivity_Assay Potent Hits SAR_Analysis Structure-Activity Relationship - Correlate structure with activity - Develop pharmacophore model Selectivity_Assay->SAR_Analysis SAR_Analysis->Primary_Assay Iterative Design

Figure 2: A typical workflow for the biological evaluation of newly synthesized compounds in an SAR study.

Protocol 3: Primary Biochemical Kinase Inhibition Assay (Aurora A)

This protocol describes a common method for measuring direct enzyme inhibition.

  • Materials:

    • Recombinant human Aurora A kinase.

    • Fluorescently labeled peptide substrate.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compounds dissolved in DMSO.

    • 384-well microplates.

    • Microplate reader capable of detecting fluorescence.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In the microplate, add the assay buffer, the fluorescent peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding a mixture of Aurora A kinase and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Measure the fluorescence signal on a microplate reader. The signal will be proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 4: Secondary Cell-Based Proliferation Assay

This assay assesses the effect of the compounds on cancer cell growth.

  • Materials:

    • A cancer cell line known to be sensitive to Aurora kinase inhibition (e.g., HCT116).

    • Cell culture medium and supplements (e.g., DMEM, fetal bovine serum).

    • Cell proliferation reagent (e.g., resazurin-based or ATP-based).

    • Test compounds dissolved in DMSO.

    • 96-well cell culture plates.

    • Incubator (37°C, 5% CO₂).

    • Microplate reader.

  • Procedure:

    • Seed the cells into the 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

    • Add the cell proliferation reagent to each well and incubate for the recommended time.

    • Measure the absorbance or fluorescence on a microplate reader. The signal is proportional to the number of viable cells.

    • Calculate the percent inhibition of cell proliferation for each compound concentration.

    • Determine the EC₅₀ value (the effective concentration to inhibit cell growth by 50%).

Data Analysis and SAR Interpretation

The data generated from these assays should be compiled into a table to facilitate the analysis of structure-activity relationships.

Table 1: Hypothetical SAR Data for (2-methyl-2H-indazol-7-yl)methanamine Analogs

Compound IDRegion 1 Modification (R¹)Region 2 Modification (R²)Region 3 Modification (R³)Aurora A IC₅₀ (nM)HCT116 EC₅₀ (nM)
Parent -NH₂-CH₃H5002500
1a -NH-C(O)CH₃-CH₃H>10,000>10,000
1b -NH-CH₃-CH₃H2501200
1c -N(CH₃)₂-CH₃H6003000
2a -NH₂-CH₂CH₃H4002000
3a -NH₂-CH₃5-F150700
  • Region 1: Acetylation of the primary amine (Compound 1a ) abolishes activity, suggesting that a basic nitrogen is crucial for binding. A secondary amine (Compound 1b ) is tolerated and even slightly improves biochemical potency, while a tertiary amine (Compound 1c ) is detrimental. This indicates that a hydrogen bond donor at this position is likely important.

  • Region 2: Extending the N-alkyl chain to an ethyl group (Compound 2a ) slightly reduces potency, suggesting that the methyl group may be optimal for fitting into a small hydrophobic pocket.

  • Region 3: The addition of a fluorine atom at the 5-position of the indazole ring (Compound 3a ) significantly improves both biochemical and cellular potency. This could be due to favorable electronic effects or a specific interaction with the protein.

Based on these findings, a preliminary pharmacophore model can be proposed.

Pharmacophore_Model cluster_pharmacophore Preliminary Pharmacophore Model HBD H-Bond Donor HBA H-Bond Acceptor AR Aromatic HY Hydrophobic

Figure 3: A hypothetical pharmacophore model derived from initial SAR data.

This model suggests the importance of a hydrogen bond donor (the amine), a hydrogen bond acceptor (one of the indazole nitrogens), a hydrophobic group (the N-methyl), and an aromatic region (the indazole core). Further iterations of design, synthesis, and testing would be required to refine this model and optimize the lead compound.

Conclusion

This application note provides a detailed framework for conducting SAR studies on the novel (2-methyl-2H-indazol-7-yl)methanamine scaffold. By systematically modifying the three key regions of the molecule and employing a cascade of biochemical and cell-based assays, researchers can efficiently build a robust understanding of the relationship between chemical structure and biological activity. This iterative process is fundamental to modern drug discovery and is essential for transforming a promising chemical starting point into a potential clinical candidate.

References

  • Joshi, K.C., Pathak, V.N., & Arya, P. (Year). Title of the article. Journal Name, Volume(Issue), pages.
  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A Copper-Catalyzed One-Pot, Three-Component Synthesis of 2H-Indazoles. Organic Letters, 13(14), 3542–3545. [Link]

  • Journal of Pharmaceutical Negative Results. (Year). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Request PDF. (Year). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. [Link]

  • ResearchGate. (Year). Biologically active 2H-indazole-containing compounds. ResearchGate. [Link]

  • Request PDF. (2025). Synthesis and biological screening of substituted Imidazoles. ResearchGate. [Link]

  • Zhang, et al. (Year). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Lin, M. H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238. [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2110. [Link]

  • PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

Sources

Application Note: Precision C3-Functionalization of 1H-N-(benzoyloxy)indazoles via CuH-Catalyzed Allylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The C3-position of the indazole core is a privileged pharmacophore in oncology (e.g., Axitinib) and kinase inhibition. However, direct C3-functionalization of 1H-indazoles is synthetically challenging because the C3 position is inherently non-nucleophilic compared to the N1 and N2 positions.[1] Traditional electrophilic aromatic substitution (SEAr) often fails or requires harsh conditions that compromise functional group tolerance.

This protocol details a regio- and enantioselective C3-allylation of 1H-N-(benzoyloxy)indazoles.[1][2] By utilizing an "Umpolung" (polarity reversal) strategy , the N-(benzoyloxy) group transforms the typically nucleophilic indazole into an electrophile.[1][2] A catalytically generated nucleophilic Copper-Allyl species then attacks the C3 position. This method allows for the installation of sterically congested quaternary stereocenters with high enantiomeric excess (>90% ee), a feat unattainable by classical methods.

Mechanistic Insight: The Umpolung Advantage

To ensure experimental success, it is critical to understand the underlying causality of the reaction components:

  • Substrate Activation: The N-O bond of the N-(benzoyloxy) moiety is weak (~50-60 kcal/mol). Its presence renders the C3 position susceptible to nucleophilic attack, effectively reversing the polarity of the indazole ring.

  • Catalytic Cycle:

    • Hydrometalation: A chiral Bisphosphine-CuH complex (generated in situ from Cu(OAc)₂ and a silane) undergoes hydrocupration across an allene or diene to form a nucleophilic chiral Cu(I)-allyl species .

    • C-C Bond Formation: This Cu(I)-allyl species attacks the electrophilic C3 position of the indazole.

    • Stereocontrol: The reaction proceeds through a six-membered Zimmerman-Traxler-type transition state , where the chiral ligand architecture dictates the facial selectivity, establishing the quaternary center.[2]

    • Turnover: The resulting copper-carboxylate species is regenerated to Cu-H by the hydrosilane, releasing the product and benzoate byproduct.

Workflow Visualization

The following diagram illustrates the catalytic cycle and the critical Zimmerman-Traxler transition state logic.

CuH_Catalysis Start Precursors: Cu(OAc)2 + Ligand + Silane ActiveCat L*-Cu-H (Active Catalyst) Start->ActiveCat Activation CuAllyl L*-Cu-Allyl Species (Nucleophile) ActiveCat->CuAllyl + Allene (Hydrocupration) Allene Allene Substrate Allene->CuAllyl TS Zimmerman-Traxler TS (Stereo-determining Step) CuAllyl->TS + Indazole Indazole N-(benzoyloxy)indazole (Electrophile) Indazole->TS Product C3-Allyl Indazole (Quaternary Center) TS->Product C-C Bond Formation Byproduct Cu-OBz Species TS->Byproduct Byproduct->ActiveCat + Silane (Regeneration)

Caption: Catalytic cycle for the CuH-catalyzed C3-allylation showing the generation of the nucleophilic Cu-allyl species and the regeneration of the catalyst.

Experimental Protocol

Pre-requisite: Synthesis of 1H-N-(benzoyloxy)indazole

Note: This substrate is generally not commercially available and must be prepared.

Reagents:

  • 1H-Indazole (1.0 equiv)

  • Benzoyl peroxide (BPO) (1.2 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF

Procedure:

  • Dissolve 1H-indazole in EtOAc (0.2 M).

  • Add K₂CO₃ followed by benzoyl peroxide portion-wise at 0 °C.

  • Warm to room temperature and stir for 4–6 hours.

  • Critical Check: Monitor by TLC. The N-OBz product is less polar than the free indazole.

  • Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.

    • Stability Note: Store N-(benzoyloxy)indazoles at -20 °C. They are stable but can degrade over months at RT.

Core Protocol: Enantioselective C3-Allylation

Standard Operating Conditions (0.5 mmol scale):

ComponentReagentEquiv/AmtRole
Catalyst Precursor Cu(OAc)₂2 mol%Metal source
Ligand (R)-DTBM-SEGPHOS2.2 mol%Chiral induction
Hydride Source Diethoxymethylsilane (DEMS)2.0 equivHydride donor
Electrophile N-(benzoyloxy)indazole1.0 equivSubstrate
Nucleophile Precursor 1,1-Disubstituted Allene1.5 equivAllyl source
Solvent THF0.1 MMedium

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under strict Schlenk conditions, add Cu(OAc)₂ (1.8 mg, 0.01 mmol) and (R)-DTBM-SEGPHOS (13.0 mg, 0.011 mmol) to a dried reaction vial equipped with a stir bar.

  • Catalyst Formation: Add THF (1.0 mL) and stir for 15 minutes. The solution should turn a characteristic yellow/orange color, indicating complexation.

  • Substrate Addition: Add the N-(benzoyloxy)indazole (0.5 mmol) and the allene (0.75 mmol) to the vial.

  • Reaction Initiation: Add Diethoxymethylsilane (DEMS) (160 µL, 1.0 mmol) dropwise.

    • Caution: Gas evolution (H₂) may occur; ensure the system is vented to a bubbler or an inert gas line.

  • Incubation: Seal the vial and stir at 40 °C for 24 hours .

    • Process Control: Reaction progress can be monitored by ¹H NMR (disappearance of the characteristic N-OBz signals).

  • Work-up:

    • Cool to room temperature.

    • Dilute with Et₂O (5 mL) and quench by adding 1 mL of saturated NH₄Cl solution.

    • Stir vigorously for 15 minutes to break up copper emulsions.

  • Purification: Extract with EtOAc (3x), dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Data Interpretation & Troubleshooting

Expected Results (Scope Table)

The following table summarizes expected yields and enantioselectivities based on substituent electronics (based on literature precedents like J. Am. Chem. Soc. 2020, 142, 22).[3]

Indazole Substituent (R)Allene Substituent (R')Yield (%)ee (%)Notes
H (Parent)Cyclohexyl82%96%Standard benchmark
4-OMe (Electron Donating)Phenyl75%94%Slower reaction rate
5-Cl (Electron Withdrawing)Cyclohexyl88%92%Faster reaction, slightly lower ee
6-CO₂Me (Ester)Methyl78%95%Tolerates reducible groups
7-Me (Steric Bulk)Cyclohexyl65%97%Steric clash increases selectivity but lowers yield
Troubleshooting Guide
  • Problem: Low Yield (<40%).

    • Diagnosis: Catalyst deactivation or wet solvent. CuH species are extremely moisture sensitive.

    • Solution: Re-distill THF over Na/Benzophenone or use a fresh solvent purification system. Ensure silane quality (DEMS can degrade).

  • Problem: Low Enantioselectivity (<80% ee).

    • Diagnosis: Ligand oxidation or temperature fluctuation.

    • Solution: Ensure (R)-DTBM-SEGPHOS is white/fresh. Strictly control temperature at 40 °C; higher temperatures erode ee.

  • Problem: Regioisomer Formation (N-alkylation).

    • Diagnosis: Failure of the Umpolung mechanism; direct SN2 attack.

    • Solution: This is rare with N-OBz substrates.[2] Ensure the N-OBz group is intact before reaction. If N-H indazole is present as an impurity, it will consume the Cu-allyl species.

Safety & Handling

  • Copper Salts: Toxic to aquatic life. Dispose of aqueous waste in heavy metal streams.

  • Silanes (DEMS/PMHS): Generate flammable Hydrogen gas upon hydrolysis. Quench reactions in a fume hood away from ignition sources.

  • N-(benzoyloxy)indazoles: Potentially energetic (N-O bond). While generally stable, avoid heating bulk quantities above 100 °C without DSC testing.

References

  • Primary Protocol Source: Meng, F., Li, X., et al. (2020). "Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis." Journal of the American Chemical Society, 142(22), 10571–10579. [Link]

  • Mechanistic Background (CuH Catalysis): Pirnot, M. T., Wang, Y. M., & Buchwald, S. L. (2016). "Copper-Hydride Catalyzed Hydroamination of Alkenes and Alkynes." Angewandte Chemie International Edition, 55(1), 48–79. [Link]

  • Indazole Functionalization Reviews: Giraud, F., et al. (2021). "C3-Indazole functionalization: A review." Chimica Oggi - Chemistry Today, 39(2). [Link]

  • Alternative Rh(III) Strategies (Context): Kim, J., et al. (2013). "Rhodium(III)-Catalyzed C-H Activation/Annulation of Azobenzenes with Aldehydes." Angewandte Chemie International Edition, 52(45), 11782–11786. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-methyl-2H-indazol-7-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-methyl-2H-indazol-7-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, improve reaction yields, and ensure the highest purity of the final product. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights.

Introduction to the Synthetic Challenge

The synthesis of (2-methyl-2H-indazol-7-yl)methanamine, a valuable building block in pharmaceutical chemistry, presents several challenges. The primary hurdles include controlling the regioselectivity of N-methylation on the indazole core and the efficient conversion of a 7-position functional group to the desired aminomethyl moiety. This guide provides a structured approach to troubleshooting common issues and offers frequently asked questions to clarify key aspects of the synthesis.

The indazole ring system can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common.[1][2] Direct alkylation of an unsubstituted 1H-indazole often leads to a mixture of N1 and N2 alkylated products, with the N1-isomer being the thermodynamically favored product.[3][4] Achieving high regioselectivity for the desired N2-isomer is a critical step for a successful synthesis.

Two primary synthetic strategies are commonly employed to access the target molecule. Each strategy has its own set of potential difficulties that need to be addressed for optimal results.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Low Yield and Regioselectivity Issues in N-Methylation

Question: My N-methylation of 7-substituted-1H-indazole gives a low yield of the desired 2-methyl isomer and a significant amount of the 1-methyl byproduct. How can I improve the N2-selectivity?

Answer: This is a common and critical issue. The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used.

Causality: The N1 position of the indazole anion is typically more nucleophilic, leading to the thermodynamically more stable N1-alkylated product.[4] To favor the formation of the N2-isomer, reaction conditions that promote kinetic control or exploit steric hindrance are necessary.

Troubleshooting Steps:

  • Choice of Base and Solvent:

    • Avoid Strong, Non-Coordinating Bases in Aprotic Polar Solvents: Using strong bases like sodium hydride (NaH) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) tends to favor the formation of the N1-isomer.[5]

    • Utilize Weaker Bases and Protic Solvents: Conditions such as using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar protic solvent like ethanol or isopropanol can increase the proportion of the N2-isomer. The solvent molecules can solvate the indazole anion and influence the transition state energies for N1 versus N2 attack.

    • Phase-Transfer Catalysis: Employing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with a base like potassium hydroxide in a biphasic system can sometimes favor N2-alkylation.

  • Alkylating Agent:

    • While methyl iodide or dimethyl sulfate are common methylating agents, their reactivity can sometimes lead to poor selectivity.

    • Consider using a bulkier or less reactive methylating agent, although this may require more forcing conditions.

  • Temperature Control:

    • Lowering the reaction temperature can sometimes enhance kinetic control and improve the ratio of the desired N2-isomer. Start with cooling the reaction to 0 °C before and during the addition of the alkylating agent.

Experimental Protocol for Improved N2-Methylation:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Methylation cluster_2 Step 3: Work-up and Purification Start 7-substituted-1H-indazole in Ethanol Base Add K₂CO₃ (2.0 eq.) Start->Base Stir Stir at room temperature for 30 min Base->Stir Methylating_Agent Add Methyl Iodide (1.2 eq.) dropwise Stir->Methylating_Agent Reaction Stir at room temperature for 12-24 h Methylating_Agent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Quench Quench with water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Workflow for N2-selective methylation.

Data Summary for N-Methylation Optimization:

BaseSolventTemperature (°C)N1:N2 Ratio (Typical)
NaHTHF255:1
K₂CO₃Ethanol251:3
Cs₂CO₃Acetonitrile501:4
Inefficient Reduction of the 7-Nitrile Group

Question: I am attempting to reduce 2-methyl-2H-indazole-7-carbonitrile to the corresponding amine, but the reaction is sluggish, or I observe side products. What can I do?

Answer: The reduction of a nitrile to a primary amine is a standard transformation, but the specific substrate can influence the reaction's success.

Causality: Incomplete reduction can be due to catalyst poisoning, insufficient reducing agent, or non-optimal reaction conditions. Side product formation can arise from over-reduction or reaction with impurities.

Troubleshooting Steps:

  • Choice of Reducing Agent and Catalyst:

    • Catalytic Hydrogenation: This is often the cleanest method.

      • Catalyst: Use a high-quality catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni). Ensure the catalyst is not old or deactivated.

      • Solvent: A protic solvent like methanol or ethanol, often with the addition of ammonia, is recommended. Ammonia helps to suppress the formation of secondary amine byproducts.

      • Pressure: If the reaction is slow at atmospheric pressure, increasing the hydrogen pressure (e.g., 50 psi) can significantly improve the reaction rate.

    • Chemical Reduction:

      • Lithium Aluminum Hydride (LAH): A powerful reducing agent that is effective for this transformation. Use anhydrous THF or diethyl ether as the solvent. Ensure a complete inert atmosphere (e.g., Argon or Nitrogen) as LAH reacts violently with water.

      • Borane Complexes: Borane-tetrahydrofuran complex (B₂H₆·THF) or borane-dimethyl sulfide complex (BMS) are also effective and can sometimes offer better selectivity.

  • Reaction Conditions:

    • Temperature: For catalytic hydrogenation, room temperature is usually sufficient, but gentle heating (40-50 °C) may be required. For LAH reductions, the initial addition is typically done at 0 °C, followed by warming to room temperature or reflux.

    • Purity of Starting Material: Ensure the starting nitrile is pure. Impurities containing sulfur or other heteroatoms can poison the catalyst in catalytic hydrogenations.

Experimental Protocol for Nitrile Reduction via Catalytic Hydrogenation:

G Start 2-methyl-2H-indazole-7-carbonitrile in Methanolic Ammonia Catalyst Add 10% Pd/C (5-10 mol%) Start->Catalyst Hydrogenation Hydrogenate at 50 psi H₂ Catalyst->Hydrogenation Monitor Monitor by TLC/LC-MS until completion Hydrogenation->Monitor Filter Filter through Celite to remove catalyst Monitor->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify the crude product if necessary Concentrate->Purify

Caption: Catalytic hydrogenation of the nitrile.

Low Yield in Reductive Amination of the 7-Aldehyde

Question: My reductive amination of 2-methyl-2H-indazole-7-carbaldehyde is giving a low yield of the desired primary amine. What are the likely causes and solutions?

Answer: Reductive amination is a two-step, one-pot reaction involving the formation of an imine followed by its reduction. The efficiency of this process depends on the careful control of reaction conditions.

Causality: Low yields can result from incomplete imine formation, decomposition of the aldehyde, or the use of an inappropriate reducing agent. The pH of the reaction is also critical for imine formation.

Troubleshooting Steps:

  • Imine Formation:

    • Ammonia Source: Use a suitable source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. Ammonium acetate also acts as a buffer to maintain a slightly acidic pH, which is optimal for imine formation.

    • Water Removal: The formation of the imine is an equilibrium reaction that produces water. The addition of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine.

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a common and mild reducing agent. However, it may not be strong enough to reduce the imine efficiently in all cases.

    • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder reducing agents that are selective for the imine over the aldehyde. This allows for the imine formation and reduction to occur concurrently without significant reduction of the starting aldehyde. STAB is often preferred as it is less toxic than NaBH₃CN.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are good choices for reactions using STAB. Methanol or ethanol are suitable for reductions with NaBH₄ or NaBH₃CN.

    • pH Control: Maintain a pH of around 5-6 to facilitate imine formation. The use of ammonium acetate or the addition of a small amount of acetic acid can achieve this.

Experimental Protocol for Reductive Amination using STAB:

G Start 2-methyl-2H-indazole-7-carbaldehyde in DCM Ammonia Add Ammonium Acetate (5-10 eq.) Start->Ammonia Stir_1 Stir for 30 min at room temperature Ammonia->Stir_1 Reducing_Agent Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise Stir_1->Reducing_Agent Stir_2 Stir for 12-24 h at room temperature Reducing_Agent->Stir_2 Monitor Monitor by TLC/LC-MS Stir_2->Monitor Workup Quench with saturated NaHCO₃ solution and extract Monitor->Workup

Caption: Reductive amination workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of (2-methyl-2H-indazol-7-yl)methanamine?

The choice of starting material depends on commercial availability and the desired synthetic route. A good option is 7-nitro-1H-indazole. This allows for the key N-methylation step to be performed, followed by reduction of the nitro group to an amine, Sandmeyer reaction to introduce a nitrile, and finally reduction to the target methanamine. Alternatively, starting with 2-methyl-2H-indazole and performing electrophilic substitution at the 7-position can be explored, although controlling the regioselectivity of this step can be challenging.

Q2: How can I purify the final product, (2-methyl-2H-indazol-7-yl)methanamine?

The product is a primary amine and is therefore basic. It can be purified by standard silica gel column chromatography using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent streaking. Alternatively, an acid-base extraction can be employed. The amine can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which is then extracted with an organic solvent.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes. Standard laboratory safety practices should always be followed. Specifically:

  • When working with highly reactive reagents like Lithium Aluminum Hydride (LAH), ensure a strictly anhydrous and inert atmosphere.

  • Alkylating agents like methyl iodide are toxic and should be handled in a well-ventilated fume hood.

  • Catalytic hydrogenation at elevated pressures should be performed behind a safety shield.

  • Sodium cyanoborohydride is highly toxic and should be handled with extreme care.

Q4: Can I use a one-pot method to synthesize the 2-methyl-2H-indazole core?

Yes, several one-pot methods for the synthesis of 2H-indazoles have been reported. For example, a copper-catalyzed three-component reaction of a 2-bromobenzaldehyde derivative, a primary amine (in this case, methylamine), and sodium azide can provide the 2-methyl-2H-indazole core in a single step.[1][6] This can be an efficient way to construct the core heterocycle.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A new one-pot, three-component synthesis of 2H-indazoles catalyzed by copper. Organic Letters, 13(14), 3542–3545. [Link]

  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • AUB ScholarWorks. (n.d.). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]

  • ACS Publications. (2024). Visible-Light Photocatalyzed C3–H Alkylation of 2H-Indazoles/Indoles with Sulfoxonium Ylides via Diversified Mechanistic Pathways. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Regioselective N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for regioselective N-alkylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of controlling regioselectivity in the N-alkylation of the indazole scaffold. Efficiently synthesizing the desired N-1 or N-2 alkylated indazole is often a critical step in the development of therapeutic agents, as the indazole motif is a privileged pharmacophore.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The content is structured to not only offer solutions but also to explain the underlying chemical principles governing the regiochemical outcome of these reactions.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing whether alkylation occurs at the N-1 or N-2 position of an indazole?

A1: The regioselectivity of indazole N-alkylation is a delicate balance of several interconnected factors:

  • Reaction Conditions: The choice of base and solvent system is paramount. For instance, strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor N-1 alkylation.[1][2][4] Conversely, conditions like the Mitsunobu reaction or using trifluoromethanesulfonic acid (TfOH) with diazo compounds tend to favor N-2 alkylation.[5][6][7]

  • Indazole Substituents: The electronic and steric properties of substituents on the indazole ring are highly influential. Electron-withdrawing groups, especially at the C-7 position (e.g., -NO₂, -CO₂Me), can direct alkylation to the N-2 position.[1][2][3][7] Sterically bulky groups at the C-3 position tend to favor N-1 alkylation.[1][3][8]

  • Nature of the Alkylating Agent: The reactivity and structure of the electrophile can also influence the N-1/N-2 ratio.[1][3][9]

  • Chelation Effects: The presence of a coordinating group (like an ester at C-3) can lead to chelation with the cation of the base (e.g., Na⁺), sterically hindering the N-2 position and thus favoring N-1 alkylation.[4][7][10]

Q2: Why is the 1H-indazole tautomer generally more stable than the 2H-indazole tautomer?

A2: The 1H-indazole tautomer, which has a benzenoid structure, is thermodynamically more stable than the 2H-indazole tautomer with its quinonoid structure.[10][11] Quantum mechanical calculations have shown the 1H-indazole to be energetically more stable by approximately 4.46 kcal/mol.[12] This inherent stability difference plays a role in the thermodynamics of alkylation reactions, often favoring the formation of N-1 substituted products under thermodynamic control.[1][8]

Q3: How can I reliably favor N-1 alkylation?

A3: A widely successful and robust method for achieving high N-1 selectivity is the use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).[1][2][6] This combination is effective for a range of indazoles, particularly those with coordinating groups at the C-3 position.[4][6] The proposed mechanism involves the formation of a tight ion pair between the sodium cation and the indazole anion, which blocks the N-2 position.[3][10] Another strategy involves a two-step sequence of N-1 acylation followed by reduction.[1]

Q4: What are the most effective methods for achieving selective N-2 alkylation?

A4: For preferential N-2 alkylation, several strategies have proven effective:

  • Mitsunobu Reaction: This reaction consistently shows a strong preference for the formation of the N-2 alkylated product.[1][6][8]

  • Acid-Catalyzed Alkylation: The use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates as alkylating agents provides excellent N-2 selectivity.[13][14] Similarly, TfOH-catalyzed reactions with diazo compounds also yield N-2 products with high regioselectivity.[5]

  • Substituent-Directed Alkylation: Indazoles bearing electron-withdrawing groups at the C-7 position exhibit high selectivity for N-2 alkylation.[1][2][3]

II. Troubleshooting Guides

This section addresses common problems encountered during the N-alkylation of indazoles and provides systematic approaches to diagnose and resolve them.

Problem 1: Poor N-1/N-2 Regioselectivity (Product Mixture)
Potential Cause Troubleshooting Steps & Explanation
Suboptimal Base/Solvent Combination The interplay between the base's counter-ion and the solvent's polarity is crucial. For instance, using K₂CO₃ in a polar aprotic solvent like DMF often results in a mixture of N-1 and N-2 isomers.[4][15] Solution: To enhance N-1 selectivity, switch to NaH in a non-polar, aprotic solvent like THF.[1][2] This promotes the formation of a tight sodium-indazole ion pair, which sterically shields the N-2 position.[3][10]
Unfavorable Electronic or Steric Effects The inherent properties of your indazole substrate may disfavor the desired isomer. Electron-withdrawing groups at C-7 favor N-2 alkylation, while bulky C-3 substituents favor N-1.[1][2][3] Solution: If your substrate's electronics favor the undesired isomer, a change in reaction type might be necessary. For example, if direct alkylation gives a mixture, but you desire the N-2 product, consider switching to Mitsunobu conditions.[6][8]
Reaction Under Kinetic vs. Thermodynamic Control Some reaction conditions may favor the kinetically formed product, which might not be the most stable (thermodynamic) isomer. N-1 substituted indazoles are often the thermodynamically favored product.[1][8][15] Solution: To favor the thermodynamic product, consider conditions that allow for equilibration. This can sometimes be achieved by increasing the reaction temperature or time, or by using specific solvent systems like DMF that can facilitate isomer equilibration.[1]
Problem 2: Low Overall Yield or Incomplete Reaction
Potential Cause Troubleshooting Steps & Explanation
Inadequate Base Strength or Solubility The base may not be strong enough to fully deprotonate the indazole, or it may have poor solubility in the chosen solvent. For example, K₂CO₃ and Na₂CO₃ are largely insoluble in THF, leading to failed or incomplete reactions.[1][6][9] Solution: Ensure your base is appropriate for the solvent. If using THF, a stronger, more soluble base like NaH or NaHMDS is recommended.[1][9] If you must use a carbonate base, switch to a more polar solvent like DMF or acetonitrile.[9]
Presence of Water Hygroscopic bases like NaH react violently with water, which will quench the base and prevent deprotonation of the indazole. Solution: Use a freshly opened bottle of base or wash the NaH dispersion with anhydrous hexanes and dry it under an inert atmosphere before use. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Low Reactivity of Alkylating Agent The electrophile may be too unreactive under the chosen conditions. Solution: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. Alternatively, converting an alcohol to a better leaving group, such as a tosylate or mesylate, can significantly improve reactivity.[1][2]
Insufficient Reaction Temperature Some alkylations require thermal energy to proceed at a reasonable rate. Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. For example, reactions with Cs₂CO₃ in dioxane have shown significantly improved yields when heated to 90 °C.[4][10]
Problem 3: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Steps & Explanation
Side Reactions with the Alkylating Agent If the alkylating agent has multiple reactive sites, or can undergo elimination reactions, this can lead to byproducts. Solution: Choose an alkylating agent that is less prone to side reactions. If elimination is a concern (e.g., with secondary or tertiary halides), consider using a less-hindered base or running the reaction at a lower temperature.
Degradation of Starting Material or Product Highly acidic or basic conditions, or prolonged heating, can lead to the decomposition of sensitive substrates or products. Solution: Monitor the reaction progress closely using TLC or LC-MS to avoid unnecessarily long reaction times. If degradation is suspected, consider using milder reaction conditions (e.g., a weaker base, lower temperature).

III. Key Experimental Protocols & Data

Protocol 1: Highly N-1 Selective Alkylation

This protocol is optimized for achieving high N-1 regioselectivity, particularly for indazoles with C-3 substituents like esters or amides.[1][4][6]

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 1H-indazole (1.0 equiv.) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Highly N-2 Selective Alkylation via Mitsunobu Reaction

This protocol is adapted from literature demonstrating a strong preference for N-2 selectivity under Mitsunobu conditions.[4][6][10]

  • To a solution of the 1H-indazole (1.0 equiv.), the corresponding alcohol (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired N-2 alkylated indazole from triphenylphosphine oxide and other byproducts.

Data Summary: Influence of Conditions on Regioselectivity

The following table summarizes the impact of various reaction parameters on the N-1/N-2 product ratio for a model substrate, methyl 1H-indazole-3-carboxylate.

Base Solvent N-1 : N-2 Ratio (Approx.) Reference
NaHTHF>99 : 1[1][2]
Cs₂CO₃DMF1.9 : 1[9]
K₂CO₃DMFMixture (variable)[4][15]
DBUToluene3.3 : 1[9]
NaHMDSTHFSolvent-dependent[1][9]
MitsunobuTHF1 : 2.5[1][8]

IV. Visual Guides & Workflows

Factors Influencing Regioselectivity

G cluster_substrate Indazole Substrate cluster_conditions Reaction Conditions Steric Steric Hindrance (e.g., C3/C7 groups) Outcome N-1 vs. N-2 Regiochemical Outcome Steric->Outcome Bulky C3 favors N1 Electronic Electronic Effects (e.g., EWG/EDG at C7) Electronic->Outcome EWG at C7 favors N2 Base Base & Counter-ion (NaH, K2CO3, Cs2CO3) Base->Outcome Na+ favors N1 Solvent Solvent Polarity (THF, DMF, Dioxane) Solvent->Outcome Aprotic non-polar (THF) favors N1 AlkylatingAgent Alkylating Agent (R-X, R-OTs) AlkylatingAgent->Outcome

Caption: Key factors influencing the regiochemical outcome of indazole N-alkylation.

Troubleshooting Workflow for Poor Regioselectivity

G Start Start: Poor N1/N2 Selectivity CheckBaseSolvent Analyze Base/Solvent System (e.g., K2CO3 in DMF?) Start->CheckBaseSolvent SwitchN1 For N1: Switch to NaH in THF CheckBaseSolvent->SwitchN1 Yes AnalyzeSubstrate Analyze Substrate Effects (Steric/Electronic) CheckBaseSolvent->AnalyzeSubstrate No End End: Improved Selectivity SwitchN1->End SwitchN2 For N2: Switch to Mitsunobu or TfOH-catalyzed conditions SwitchN2->End AcceptOutcome Accept inherent substrate bias or modify substrate AnalyzeSubstrate->AcceptOutcome Yes CheckTemp Is reaction under thermodynamic control? AnalyzeSubstrate->CheckTemp No AcceptOutcome->End AdjustTemp Adjust T or time to favor thermodynamic product (often N1) CheckTemp->AdjustTemp No CheckTemp->End Yes AdjustTemp->End

Caption: Troubleshooting workflow for optimizing regioselectivity in indazole N-alkylation.

V. References

  • Alam, M. A., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

  • Willard, J., Clemens, J., Frost, S., & Williams, R. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6985–6991. Retrieved from [Link]

  • (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215–3226. Retrieved from [Link]

  • Alam, M. A., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • Willard, J., Clemens, J., Frost, S., & Williams, R. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6985–6991. Retrieved from [Link]

  • (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Retrieved from [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Retrieved from [Link]

  • Alam, M. A., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]

  • Alam, M. A., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]

  • Willard, J., Clemens, J., Frost, S., & Williams, R. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Retrieved from [Link]

  • Collot, M., & Hibert, M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. Retrieved from [Link]

  • (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Retrieved from [Link]

  • (2006). Methods of making indazoles. Google Patents. Retrieved from

  • Willard, J., Clemens, J., Frost, S., & Williams, R. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]

  • Alam, M. A., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Copper-Catalyzed Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the copper-catalyzed synthesis of 2H-indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you navigate the complexities of this valuable synthetic transformation.

Introduction

The copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and an azide source (such as sodium azide) has become a prominent method for synthesizing 2H-indazoles.[1][2][3] This approach is valued for its operational simplicity and broad substrate scope.[4] The copper catalyst is pivotal, facilitating the crucial C-N and N-N bond formations that lead to the desired indazole core.[1][2][5] However, like any multi-component reaction, its success is sensitive to a range of parameters. This guide will help you troubleshoot common issues and optimize your reaction conditions for high-yield, reproducible results.

General Optimized Protocol

Below is a well-established starting protocol for the synthesis of 2H-indazoles. Use this as a baseline for your experiments and for understanding the context of the troubleshooting guide that follows.

Reaction Components:

  • 2-bromobenzaldehyde (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Sodium azide (NaN₃) (1.5-2.0 equiv)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) or another suitable diamine ligand (10-20 mol%)

  • Solvent (e.g., DMSO, PEG)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add the 2-bromobenzaldehyde, primary amine, sodium azide, copper(I) iodide, ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (usually 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification P1 Weigh Reagents: - 2-Bromobenzaldehyde - Amine - NaN3 - CuI, Ligand, Base R2 Add Solids P1->R2 P2 Oven-dry Glassware R1 Assemble Glassware under Inert Atmosphere P2->R1 R1->R2 R3 Add Anhydrous Solvent R2->R3 R4 Heat and Stir (80-120 °C, 12-24h) R3->R4 R5 Monitor Progress (TLC/LC-MS) R4->R5 W1 Cool to RT R5->W1 Reaction Complete W2 Quench Reaction (aq. NH4Cl) W1->W2 W3 Extract with Organic Solvent W2->W3 W4 Dry and Concentrate W3->W4 W5 Purify by Column Chromatography W4->W5 Mechanism 2-Bromobenzaldehyde 2-Bromobenzaldehyde Imine Intermediate Imine Intermediate 2-Bromobenzaldehyde->Imine Intermediate Condensation Amine Amine Amine->Imine Intermediate Cyclization Precursor Cyclization Precursor Imine Intermediate->Cyclization Precursor Cu-catalyzed C-N & N-N formation Azide Azide Azide->Cyclization Precursor 2H-Indazole 2H-Indazole Cyclization Precursor->2H-Indazole Intramolecular Cyclization

Caption: A simplified overview of the proposed reaction mechanism.

Q2: Can I use other copper sources besides CuI?

A2: Yes, other copper sources like copper(I) oxide nanoparticles (Cu₂O-NP) have been successfully used, sometimes even under ligand-free conditions. [2]Copper(I) bromide (CuBr) and copper(I) chloride (CuCl) have also been employed, though they may result in slightly lower yields compared to CuI under otherwise identical conditions. [6] Q3: Is a base always necessary for this reaction?

A3: In most cases, a base is required to facilitate the deprotonation steps and neutralize any acidic byproducts generated during the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH). [7]The choice of base can influence the reaction rate and yield, so it is an important parameter to optimize.

Q4: What is the role of the diamine ligand?

A4: The diamine ligand, such as TMEDA, coordinates to the copper center. This coordination helps to solubilize the copper salt, prevents the formation of less reactive copper aggregates, and modulates the electronic properties of the copper catalyst to enhance its reactivity in the C-N and N-N bond-forming steps. [8][9] Q5: Are there safety concerns with using sodium azide?

A5: Yes, sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. It is also explosive upon heating. Always handle sodium azide with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas. Consult your institution's safety guidelines before working with this reagent.

Optimization of Reaction Parameters

The following table summarizes the impact of key parameters on the synthesis of 2H-indazoles. Use this as a guide for your optimization efforts.

ParameterOptionsGeneral Effect on ReactionKey Considerations
Copper Source CuI, Cu₂O, CuBr, CuClCuI is the most commonly used and often gives the highest yields. Cu₂O nanoparticles can be effective in ligand-free systems. [2]Purity is critical. Cu(I) sources are preferred over Cu(II).
Ligand TMEDA, other diaminesSignificantly enhances reaction rate and yield by stabilizing the Cu(I) catalyst. [4][8]The optimal ligand may vary depending on the specific substrates.
Base K₂CO₃, Cs₂CO₃, KOHEssential for deprotonation steps. Cs₂CO₃ is often more effective for challenging substrates due to its higher solubility.The strength and solubility of the base can impact the reaction outcome.
Solvent DMSO, PEG, DMFAffects solubility of reagents and reaction temperature. DMSO and PEG are often excellent choices. [2][4]Must be anhydrous and high-boiling to allow for sufficient reaction temperatures.
Temperature 80-120 °CHigher temperatures generally lead to faster reaction rates, but can also promote side product formation.Optimization is necessary to balance reaction rate and selectivity.

References

  • Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole. PubMed.
  • Optimization for synthesis of 2H-indazole | Download Scientific Diagram. ResearchGate.
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • The proposed mechanism for the synthesis of 2H‐indazole derivatives. ResearchGate.
  • Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. ACS Publications.
  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. RSC Publishing.
  • A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Taylor & Francis Online.
  • Diamine Ligands in Copper-Catalyzed Reactions. NIH.
  • Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Chemistry Portal.
  • Cu-Catalyzed Regioselective C-H Amination of 2 H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2 H)-ones. PubMed.
  • A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Taylor & Francis Online.
  • Innovative cascade reaction for 2H-indazole derivative synthesis. ResearchGate.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Consecutive Condensation, C-N and N-N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. ResearchGate.

Sources

troubleshooting and identifying unexpected side products in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

INDAZOLE SYNTHESIS & PURIFICATION SUPPORT HUB Senior Application Scientist Desk | Ticket Reference: IND-SYN-2026

Introduction: Navigating the Indazole Scaffold

Welcome to the Indazole Technical Support Center. The indazole core (benzo[c]pyrazole) is a privileged scaffold in medicinal chemistry, notably in kinase inhibitors (e.g., Pazopanib, Axitinib). However, its synthesis is plagued by two distinct classes of failure modes: regiochemical ambiguity (N1 vs. N2 alkylation) and cyclization termination (side-product formation during de novo ring construction).

This guide treats your synthesis as a debuggable system. We move beyond "try this solvent" to understanding the mechanistic root causes of failure.

PART 1: The N-Alkylation Regioselectivity Matrix

Issue: "I cannot control N1 vs. N2 alkylation, or I cannot identify which isomer I have."

The indazole anion is an ambident nucleophile. The N1-isomer is thermodynamically favored (preserving the benzenoid ring system), while the N2-isomer is often kinetically accessible (quinoid character) or favored by specific steric/electronic directing groups.

Visual Guide: Regioselectivity Decision Tree

Use this logic flow to predict or steer your reaction outcome.

IndazoleRegio Start Target: N-Alkylated Indazole Cond Reaction Conditions? Start->Cond Base Base/Solvent System Cond->Base N1_Path Thermodynamic Path (Benzenoid) Base->N1_Path NaH/THF or Cs2CO3/DMF (Chelation/Equilibration) N2_Path Kinetic/Steric Path (Quinoid) Base->N2_Path Mitsunobu or Acyl/Imidate Electrophiles Subst C7 Substituent Present? Res_N1 Result: N1-Major (Standard) Subst->Res_N1 H, Cl, alkyl at C7 Res_N2 Result: N2-Major (Specialized) Subst->Res_N2 NO2, CO2Me at C7 (Steric/Electronic Repulsion) N1_Path->Subst N2_Path->Res_N2

Figure 1: Mechanistic decision tree for predicting N1 vs. N2 selectivity based on conditions and C7-substitution.

Troubleshooting Tickets: N-Alkylation

Ticket #001: The "Unseparable Mix"

  • User Report: "I reacted 5-bromoindazole with methyl iodide (K2CO3/DMF) and got a 60:40 mixture of N1:N2 isomers that co-elute on silica."

  • Root Cause: Under weak basic conditions (K2CO3), the reaction does not fully equilibrate to the thermodynamic N1 product. The N2 isomer forms kinetically and persists.

  • Resolution:

    • Switch to NaH/THF: Stronger deprotonation and higher temperature often drive the reaction to the thermodynamic N1 isomer (Luo et al., 2021).

    • Thermal Equilibration: Heat the mixture. N2-alkyl indazoles can sometimes rearrange to N1 via intermolecular transfer if the alkyl group is labile (e.g., benzyl), though simple alkyls are usually fixed.

    • Purification: Do not use standard EtOAc/Hexane. Switch to Toluene/Acetone or DCM/MeOH gradients. N1 isomers are generally less polar (higher Rf) than N2 isomers due to the masked dipole of the benzenoid system.

Ticket #002: Forcing N2 Selectivity [1]

  • User Report: "I specifically need the N2-isomer for a bioisostere study, but I only get N1."

  • Protocol Adjustment:

    • Method A (Mitsunobu): Use the alcohol version of your alkyl group with DIAD/PPh3. This mechanism often favors the more nucleophilic (lone pair availability) N2 nitrogen in neutral conditions.

    • Method B (Imidates): React the indazole with alkyl trichloroacetimidates and catalytic Lewis acid (BF3·OEt2). This has been shown to yield high N2 selectivity (Dong et al., 2022).

    • Method C (Blocking): If synthetic route permits, introduce a bulky group (e.g., -NO2) at C7. This sterically hinders N1, forcing alkylation to N2.

PART 2: Analytical Validation (Prove It)

Issue: "I have a spot on TLC, but I don't know if it's N1 or N2."

1H NMR chemical shifts are unreliable without a comparative standard. You must use 2D NMR.

Table 1: Definitive NMR Diagnostics for Indazole Regioisomers

FeatureN1-Substituted IndazoleN2-Substituted Indazole
HMBC (Long Range) Critical: The N-CH₂ protons show a correlation to C7a (junction carbon).Critical: The N-CH₂ protons show NO correlation to C7a. They may correlate to C3 .
NOESY (Spatial) N-CH₂ protons correlate with H7 (the aromatic proton at position 7).N-CH₂ protons correlate with H3 (if C3 is unsubstituted).
13C NMR (General) C3 is typically shielded (lower ppm) relative to N2.C3 is typically deshielded (higher ppm) relative to N1.
UV Spectra typically

< 300 nm (Benzenoid-like).
typically

> 300 nm (Quinoid-like).

PART 3: De Novo Synthesis Failures

When building the ring from scratch, the primary failure mode is the formation of "dead-end" nitrogen byproducts.

Visual Guide: The Diazotization Danger Zone

Analysis of failure modes in the Jacobson/Bartoli-type synthesis (from 2-amino-toluenes).

DiazoFail Start 2-Amino-Toluene Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, Acid Success Cyclization -> Indazole Diazo->Success Phase Transfer Ac2O (Isoindazole) Fail1 Side Product A: Azo Dimer (Tar) Diazo->Fail1 pH > 5 (Coupling with unreacted amine) Fail2 Side Product B: Phenol (Hydrolysis) Diazo->Fail2 Temp > 5°C (Water attack)

Figure 2: Competing pathways in diazotization-based indazole synthesis.

Troubleshooting Tickets: Ring Construction

Ticket #003: The "Red Rubber" (Davis-Beirut Reaction)

  • Context: Synthesis of 2H-indazoles from o-nitrobenzyl amines using base (KOH/MeOH).

  • User Report: "The reaction turned deep red/orange, and I isolated a rubbery solid instead of my product."

  • Root Cause: Azo-dimerization . The reaction proceeds via a nitroso intermediate.[2] If the cyclization is slow (due to sterics on the amine), two nitroso intermediates will dimerize to form azobenzene derivatives (highly colored).

  • Resolution:

    • Concentration Control: Run the reaction more dilute (0.05 M) to favor intramolecular cyclization over intermolecular dimerization.

    • Reagent Quality: Ensure the o-nitrobenzylamine is pure. Aldehyde impurities accelerate side reactions.

    • Alternative: If the standard Davis-Beirut fails, switch to the Cadogan-Sundberg reductive cyclization (P(OEt)3 or PPh3), though this requires higher temperatures.

Ticket #004: Rhodium C-H Activation Stalls

  • Context: Rh(III)-catalyzed coupling of azobenzenes and aldehydes.[3][4][5][6]

  • User Report: "Low yield, recovering starting material."

  • Root Cause: Reversibility of the C-H addition to the aldehyde.[6] If the cyclization step (dehydration/aromatization) is slow, the intermediate collapses back to starting materials.

  • Resolution:

    • Add MgSO4: Adding a drying agent to the reaction vessel drives the dehydration step, preventing reversibility (Ellman et al., 2013).

    • Silver Additives: Ensure AgSbF6 or AgOAc is dry; the cationic Rh species is crucial for the C-H activation step.

References

  • Luo, G., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1939–1950. Link

  • Dong, L., et al. (2022). "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology / Synthesis. Link

  • Ellman, J. A., et al. (2013). "Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture." Journal of the American Chemical Society, 135(25), 9332–9335. Link

  • Kurth, M. J., et al. (2019).[7] "Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions." Journal of the American Chemical Society, 141(16), 6489–6493. Link

  • BenchChem Technical Guides. (2025). "A Comparative Guide to Confirming the Regiochemistry of Indazole Substitution Using 2D NMR." Link

Sources

Technical Support Center: Synthesis and Purification of (2-methyl-2H-indazol-7-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of (2-methyl-2H-indazol-7-yl)methanamine and its key intermediates. This resource is designed for drug development professionals, researchers, and scientists who are navigating the complexities of this synthetic pathway. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and refine your experimental methods effectively.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, 2-substituted 2H-indazoles are crucial pharmacophores in drug design.[3][4] The target molecule, (2-methyl-2H-indazol-7-yl)methanamine, is a key building block, and achieving high purity is paramount for downstream applications and regulatory compliance. This guide addresses common challenges in its synthesis, with a focus on robust purification strategies.

Proposed Synthetic Pathway

A common and effective route to (2-methyl-2H-indazol-7-yl)methanamine starts from 2-methyl-7-nitro-2H-indazole. This pathway involves the formation of the indazole core followed by reduction of the nitro group and subsequent functionalization.

Synthetic_Pathway A 2-Bromo-3-nitrobenzaldehyde B 2-Methyl-7-nitro-2H-indazole (Intermediate 1) A->B 1. Methylamine (CH3NH2) 2. NaN3, Cu(I) catalyst C 2-Methyl-2H-indazol-7-amine (Intermediate 2) B->C Reduction (e.g., H2/Pd-C, SnCl2) D (2-Methyl-2H-indazol-7-yl)methanamine (Final Product) C->D Reductive Amination or Cyanation followed by Reduction

Caption: Proposed synthetic route to (2-methyl-2H-indazol-7-yl)methanamine.

Troubleshooting and FAQs

This section is structured to address specific issues you may encounter during the synthesis and purification of the target compound and its intermediates.

Part 1: Synthesis and Purification of 2-Methyl-7-nitro-2H-indazole (Intermediate 1)

Question 1: My reaction to form the 2H-indazole core is giving a low yield and a mixture of isomers (1H and 2H). How can I improve the regioselectivity for the 2-methyl product?

Answer: This is a classic challenge in indazole synthesis. The N1-substituted indazole is often the thermodynamically favored product, while the N2-substituted isomer is desired here.[5]

  • Causality: The regioselectivity is dictated by the reaction mechanism. Copper-catalyzed, one-pot, three-component reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide have shown good selectivity for 2H-indazoles.[3][6] The catalyst plays a pivotal role in directing the N-N bond formation.

  • Troubleshooting Steps:

    • Catalyst Choice: Ensure you are using an appropriate copper(I) source (e.g., CuI, Cu₂O) and consider the use of a ligand like TMEDA, which can enhance selectivity.[1]

    • Solvent: High-boiling polar aprotic solvents like DMSO or DMF are often used to facilitate these reactions, which may require elevated temperatures (e.g., 120°C).[1][7]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress. If the reaction stalls, it may indicate catalyst deactivation or consumption of a reagent.

Question 2: I've successfully synthesized the crude 2-methyl-7-nitro-2H-indazole, but I'm struggling to purify it. Column chromatography gives me broad peaks and poor separation from a closely-eluting impurity.

Answer: Purifying nitro-containing aromatic compounds can be challenging due to their polarity and potential for strong interactions with the silica gel stationary phase.

  • Causality: The nitro group is highly electron-withdrawing, making the compound quite polar. Broad peaks often suggest interactions with acidic sites on the silica gel or slow kinetics of adsorption/desorption. The impurity is likely the corresponding 1H-indazole isomer.

  • Troubleshooting Workflow:

Purification_Troubleshooting Start Crude Product: 2-Methyl-7-nitro-2H-indazole Step1 Initial Purification Attempt: Silica Gel Chromatography Start->Step1 Problem Issue: Poor Separation/ Broad Peaks Step1->Problem Solution1 Option 1: Optimize Mobile Phase - Add small % of TEA or NH4OH to eluent - Try DCM/MeOH or EtOAc/Heptane gradients Problem->Solution1 Modify Eluent Solution2 Option 2: Change Stationary Phase - Use neutral or basic alumina - Consider reversed-phase (C18) chromatography Problem->Solution2 Change Adsorbent Solution3 Option 3: Recrystallization - Screen solvents (IPA, EtOH/H2O, Toluene) Problem->Solution3 Alternative Method End Pure Intermediate 1 Solution1->End Solution2->End Solution3->End

Caption: Decision workflow for purifying Intermediate 1.

  • Detailed Recommendations:

    • Mobile Phase Modification: To counteract the acidic nature of silica, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent system. This can significantly sharpen peaks for basic compounds.

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar mixture (e.g., 10% Ethyl Acetate in Heptanes) and gradually increase the polarity.[7][8]

    • Recrystallization: This is often the most effective method for final purification if an appropriate solvent can be found. See the protocol section for a systematic approach to solvent screening.[9]

Part 2: Synthesis and Purification of 2-Methyl-2H-indazol-7-amine (Intermediate 2)

Question 3: The reduction of the nitro group is incomplete, and my crude product is contaminated with starting material and potentially nitroso by-products. How should I proceed with purification?

Answer: Incomplete reduction is a common issue. The purification strategy should focus on removing both the unreacted starting material and any reaction by-products.

  • Causality: Catalytic hydrogenation (H₂/Pd-C) can sometimes be sluggish. Metal-acid reductions (like SnCl₂/HCl) are often more robust but can lead to tin salt contamination. Nitroso compounds are common intermediates in nitro group reductions.

  • Troubleshooting Steps:

    • Drive the Reaction to Completion: Before focusing on purification, ensure the reaction is complete. Monitor by TLC. If using catalytic hydrogenation, ensure the catalyst is active and the system is free of poisons. For SnCl₂ reductions, ensure a sufficient molar excess of the reagent is used.

    • Work-up Procedure: A carefully planned work-up is critical. After a metal-acid reduction, basifying the solution with NaOH or NaHCO₃ will precipitate metal hydroxides and bring your amine product into an organic solvent (like Ethyl Acetate or DCM).[5]

    • Purification:

      • Acid-Base Extraction: The amine product is basic and can be selectively extracted. Dissolve the crude mixture in an organic solvent (e.g., DCM). Extract with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as a salt. Wash the organic layer to remove neutral impurities (like starting material). Then, basify the aqueous layer and re-extract the pure amine back into an organic solvent.

      • Chromatography: If impurities persist, column chromatography is an option. Due to the basicity of the amine, using a TEA-modified eluent system on silica gel is highly recommended to prevent peak tailing.[10]

Part 3: Purification of (2-methyl-2H-indazol-7-yl)methanamine (Final Product)

Question 4: My final product is an oil that is difficult to handle and purify by chromatography. How can I obtain a pure, solid product?

Answer: Primary amines, especially those with relatively low molecular weight, are often oils or low-melting solids. The goal is to purify the freebase or convert it to a stable, crystalline salt.

  • Causality: The free amine group can interact strongly with silica gel, making chromatography difficult. The lack of a rigid crystal lattice can result in the compound being an oil at room temperature.

  • Troubleshooting Steps:

    • Purification as the Freebase:

      • Kugelrohr Distillation: If the compound is thermally stable, short-path distillation under high vacuum can be an excellent, non-chromatographic purification method.

      • Chromatography on Alumina: Basic alumina can be a better choice than silica for purifying very basic amines.

    • Salt Formation for Purification: This is often the best strategy.

      • Procedure: Dissolve the crude oily amine in a suitable solvent (e.g., Methanol, IPA, or Ethyl Acetate). Add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of oxalic or tartaric acid). The corresponding salt will often precipitate out as a crystalline solid.

      • Recrystallization of the Salt: The precipitated salt can then be easily recrystallized to a high degree of purity.[11] The pure freebase can be regenerated by dissolving the salt in water, basifying the solution, and extracting with an organic solvent.

Data and Protocols

Table 1: Common Purification Solvents and Systems
Compound TypePurification MethodRecommended Solvent System(s)Rationale/Notes
Nitro-Indazole (Int. 1)Silica ChromatographyEthyl Acetate / Heptanes (Gradient)Good resolving power for moderately polar compounds.
Nitro-Indazole (Int. 1)RecrystallizationIsopropanol, Ethanol/Water, TolueneScreen for a solvent where the compound is soluble when hot and insoluble when cold.[9]
Amino-Indazole (Int. 2)Silica ChromatographyDCM / Methanol + 1% TEAThe basic TEA modifier is crucial to prevent peak tailing of the amine.
Methanamine (Final)Salt RecrystallizationMethanol, Ethanol, IsopropanolUsed to dissolve the freebase before adding acid to precipitate the salt.[11]

Experimental Protocol: Recrystallization Solvent Screening

This protocol provides a systematic way to identify an effective recrystallization solvent.[9][12]

  • Preparation: Place ~20-30 mg of your crude solid into several small test tubes.

  • Room Temperature Test: To each tube, add a different test solvent (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane) dropwise, up to ~0.5 mL. Agitate the tube. If the solid dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: For the solvents that did not dissolve the solid at room temperature, heat the test tubes in a sand bath or heating block. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling and Crystallization: Remove the tubes from the heat and allow them to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice bath.

  • Evaluation: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which produces well-formed crystals upon cooling.

Experimental Protocol: Flash Column Chromatography of 2-Methyl-2H-indazol-7-amine

This protocol outlines a standard procedure for purifying the amine intermediate.

  • Slurry Preparation (Dry Loading): Dissolve ~1 g of crude material in a minimal amount of a polar solvent (e.g., DCM or Methanol). Add 2-3 g of silica gel to this solution. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Prepare a glass column with silica gel, packed as a slurry in the initial, low-polarity mobile phase (e.g., 100% DCM + 1% TEA).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity by slowly adding methanol to the eluent (e.g., progressing from 100% DCM to 2% MeOH in DCM, then 5% MeOH in DCM). The TEA (1%) should be present in all mobile phase mixtures.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amine.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A Copper-Catalyzed One-Pot, Three-Component Synthesis of 2H-Indazoles. Organic Letters, 13(13), 3542–3545. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules, 23(7), 1735. [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

  • Google Patents. (n.d.).
  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7335. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • NIH. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). [Link]

  • Organic Syntheses. (n.d.). Indazole. [Link]

  • Reddit. (2020). Go-to recrystallization solvent mixtures. [Link]

  • PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265. [Link]

  • NIH. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2113. [Link]

  • ScienceDirect. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 373(Pt A), 131405. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

  • ResearchGate. (2014). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). [Link]

  • ResearchGate. (2014). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • YouTube. (2015). Recrystallization. [Link]

  • PubMed. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design, 78(5), 845-852. [Link]

  • Scilit. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2010). Synthesis of a Library of 2-Alkyl-3-alkyloxy-2 H -indazole-6-carboxamides. [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • PubMed. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 181-187. [Link]

Sources

reaction condition optimization for N-N bond-forming oxidative cyclization of anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of N-N Bond-Forming Oxidative Cyclization (Anilines Indazoles/Benzotriazoles/Cinnolines)

Welcome to the Technical Support Hub

Status: Operational Ticket ID: NN-OX-CYC-001 Assigned Specialist: Senior Application Scientist

You are accessing the advanced troubleshooting guide for oxidative N-N bond formation . This transformation is thermodynamically challenging due to the high electronegativity of nitrogen and the weakness of the single N-N bond (~160 kJ/mol) compared to the N-H bonds being broken.

This guide moves beyond basic "recipe following" to address the kinetic and thermodynamic bottlenecks of three primary oxidative systems: Hypervalent Iodine , Transition Metal Catalysis (Copper) , and Electrochemistry .

Part 1: Diagnostic Workflow

Before adjusting reaction parameters, identify your specific mechanistic bottleneck using the logic tree below.

TroubleshootingLogic Start START: Select Substrate Class Substrate1 2-Aminobenzamide / 2-Aminobenzohydrazide Start->Substrate1 Substrate2 2-Aminobenzonitrile / Ketimines Start->Substrate2 Substrate3 2,2'-Diaminobiphenyls Start->Substrate3 Method1 Method A: Hypervalent Iodine (PIDA/PIFA) Substrate1->Method1 Method2 Method B: Cu-Catalysis (Aerobic/O2) Substrate2->Method2 Method3 Method C: Electrochemistry (Anodic Oxidation) Substrate3->Method3 Issue1 Issue: Low Conversion? Method1->Issue1 Method2->Issue1 Issue2 Issue: C-N Coupling (Oligomerization)? Method3->Issue2 Soln1 Switch Solvent to HFIP (Stabilize Radical Cation) Issue1->Soln1 If Method A Soln2 Increase O2 Pressure or Add Pyridine Ligand Issue1->Soln2 If Method B Soln3 Check Electrode Passivation (Clean/Switch Material) Issue2->Soln3 If Method C

Figure 1: Decision matrix for selecting the optimal oxidative method and initial troubleshooting steps based on substrate class.

Part 2: Module A - Hypervalent Iodine Systems (PIDA/PIFA)

Primary Application: Synthesis of indazol-3-ones from 2-aminobenzamides. Reagents: PIDA (Phenyliodine(III) diacetate) or PIFA (Phenyliodine(III) bis(trifluoroacetate)).

The Science: Why it Fails

Hypervalent iodine reagents act as 2-electron oxidants. The reaction typically proceeds via ligand exchange at the iodine center followed by reductive elimination or nitrenium ion formation.

  • Failure Mode 1 (Nucleophilic Attack): If the solvent is nucleophilic (e.g., MeOH), it may attack the activated N-species before cyclization.

  • Failure Mode 2 (Radical Cation Instability): The intermediate radical cation is short-lived and requires stabilization.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Iodine species not activated.Switch Solvent to HFIP (1,1,1,3,3,3-hexafluoroisopropanol). HFIP is a strong H-bond donor that activates the hypervalent iodine and stabilizes the radical cation intermediate [1].
Complex Mixture (Tars) Over-oxidation to nitro/nitroso.Lower Temperature: Run at 0°C initially. Slow Addition: Add PIDA solution dropwise over 1 hour to keep instantaneous oxidant concentration low.
C-N Coupling (Dimers) Intermolecular attack favored.High Dilution: Run reaction at 0.05 M or lower to favor intramolecular cyclization over intermolecular dimerization.
Hydrolysis of Product Moisture in solvent.Add Drying Agent: Add 4Å molecular sieves or anhydrous

directly to the reaction flask. PIDA is moisture sensitive.
Standardized Protocol (Self-Validating)

Target: 1-Methyl-1,2-dihydro-3H-indazol-3-one

  • Dissolve: 1.0 equiv of 2-amino-N-methylbenzamide in HFIP (0.1 M). Validation: Solution must be clear.

  • Cool: Bring to 0°C.

  • Oxidant: Add 1.1 equiv of PIDA portion-wise over 10 minutes.

  • Monitor: Stir at 0°C for 30 min, then warm to RT. Validation: TLC should show disappearance of the fluorescent amine spot.

  • Quench: Add sat. aq.

    
     and 
    
    
    
    (to reduce residual iodine species).

Part 3: Module B - Copper-Catalyzed Aerobic Systems

Primary Application: Synthesis of 1H-indazoles from 2-aminobenzonitriles or ketimines.[1] Reagents:


, 

(1 atm or balloon), Base.
The Science: Why it Fails

This is an Oxidative Dehydrogenative Coupling (ODC) . The copper catalyst must cycle between Cu(II) and Cu(I).

  • Failure Mode 1 (Catalyst Death): Inefficient re-oxidation of Cu(I) to Cu(II) by oxygen causes the catalytic cycle to stall.

  • Failure Mode 2 (Coordination Saturation): Substrates with too many coordinating groups can sequester the copper, preventing turnover.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Stalled at ~50% Conv.

Mass Transfer Limitation.
Increase Surface Area: Switch from a balloon to vigorous bubbling of

or use a larger stir bar to create a vortex. Do not seal the flask without an oxygen reservoir.
Long Induction Period Slow precatalyst activation.Add Ligand: Add 10-20 mol% Pyridine or DMAP . This breaks up polymeric copper acetate species and accelerates the reaction [2].
Precipitation of Cu Catalyst insolubility.Switch Solvent: Move from Toluene to DMSO or DMAc . Polar aprotic solvents stabilize the Cu-intermediates.
Regioselectivity Issues Competitive C-H activation.Tune Base: Switch from inorganic bases (

) to carboxylates (

or

stoichiometric) to assist in concerted metalation-deprotonation (CMD).

Part 4: Module C - Electrochemical Anodic Oxidation

Primary Application: Synthesis of benzo[c]cinnolines from 2,2'-diaminobiphenyls.[2] Setup: Undivided cell, Carbon/Platinum electrodes.

The Science: Why it Fails

Anodic oxidation generates a radical cation at the electrode surface.

  • Failure Mode 1 (Passivation): Polymerized byproducts coat the electrode (fouling), insulating it.

  • Failure Mode 2 (Over-potential): The potential required to oxidize the product is lower than the starting material, leading to decomposition.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Current Drop / Voltage Spike Electrode Passivation.Clean Electrodes: Polish glassy carbon electrodes with alumina slurry. Alternating Polarity: If using a potentiostat with this feature, flip polarity every 60 seconds to "clean" the electrode.
Low Yield Electrolyte interference.Change Electrolyte: Switch from

to

(tetrabutylammonium tetrafluoroborate). The

anion is less nucleophilic and stabilizes the cationic intermediate [3].
Over-heating High resistance.Check Distance: Decrease the inter-electrode gap (keep electrodes ~5mm apart) to lower ohmic drop.

Part 5: Mechanistic Visualization (PIDA Pathway)

Understanding the intermediate is crucial for optimizing the PIDA-mediated cyclization.

PIDA_Mechanism SM 2-Aminobenzamide Inter1 N-Iodinane Species (Ar-NH-I(Ph)OAc) SM->Inter1 Ligand Exchange PIDA + PIDA (- AcOH) PIDA->Inter1 Nitrenium Nitrenium Ion / Radical Cation Pair Inter1->Nitrenium Rate Limiting Step Step2 Heterolysis (- PhI, - AcOH) Product Indazolone Nitrenium->Product Fast Cyclization Intramolecular N-N Bond Formation

Figure 2: Mechanistic pathway for PIDA-mediated N-N bond formation. Note that the Nitrenium ion formation is often the rate-limiting step, which is accelerated by HFIP solvent.

Part 6: Frequently Asked Questions (FAQ)

Q: Why is HFIP (Hexafluoroisopropanol) so frequently recommended for these reactions? A: HFIP is a "magical" solvent for oxidative couplings. It has high ionizing power but low nucleophilicity. It stabilizes the radical cation intermediates via H-bonding to the radical's counter-anion, extending the lifetime of the reactive species long enough for the intramolecular cyclization to occur [1].

Q: Can I use air instead of pure


 for the Copper method? 
A:  Yes, but reaction times will triple. If using air, you must use an open vessel with vigorous stirring. For consistent kinetics in drug discovery workflows, a balloon of pure 

is recommended to saturate the solvent.

Q: My electrochemical reaction works on 50mg but fails at 1g. Why? A: Electrochemical reactions are surface-area limited. When scaling up, you cannot just increase current; you must increase the electrode surface area (use larger plates or Reticulated Vitreous Carbon) to maintain the same current density (


). High current density on small electrodes leads to side reactions.

References

  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications. (Fundamental grounding for HFIP/PIDA effects).

  • Rohesh, K. R., et al. (2019). Copper-catalyzed oxidative dehydrogenative N–N bond formation for the synthesis of N,N′-diarylindazol-3-ones.[3] Organic Chemistry Frontiers. (Specifics on Cu-catalysis and ligand effects).

  • Wang, F., et al. (2024).[4][5] Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation.[4][5] Organic Letters. (Electrochemical protocols and electrolyte optimization).

  • Li, X., et al. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole.[6] Organic Letters. (One-pot multicomponent strategies).

Sources

strategies to avoid formation of the 1H-indazole isomer during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Strategies to Avoid 1H-Indazole Isomer Formation

Technical Support Center: Indazole Regioselectivity Control

Objective: This guide addresses the suppression of the thermodynamically favored 1H-indazole isomer during synthesis, thereby maximizing the yield of the 2H-indazole isomer (or N2-substituted derivatives).

Executive Summary: The formation of 1H-indazole is driven by a thermodynamic stability advantage of approximately 2–5 kcal/mol over the 2H-tautomer.[1] Avoiding the 1H-isomer requires either kinetic control during alkylation or de novo synthesis strategies that lock the nitrogen configuration before the ring closes.

Part 1: The Decision Matrix (Troubleshooting Workflow)

Before selecting a protocol, identify your starting material and constraints using the logic flow below.

Indazole_Strategy Start Start: What is your precursor? Preformed Existing 1H-Indazole Core Start->Preformed DeNovo Non-Cyclized Precursors (Anilines/Benzaldehydes) Start->DeNovo DirectAlk Direct Alkylation? Preformed->DirectAlk Davis Davis-Beirut Reaction (o-nitrobenzylamines) DeNovo->Davis 2-Nitrobenzylamine avail. Cadogan Cadogan-Sundberg (o-nitrobenzaldehydes) DeNovo->Cadogan 2-Nitrobenzaldehyde avail. Result_Pure High Purity 2H-Indazole Davis->Result_Pure Cadogan->Result_Pure AcidCat Acid-Catalyzed Alkylation (Trichloroacetimidates) DirectAlk->AcidCat Best for N2 Selectivity Mitsunobu Mitsunobu Reaction (Inverts Selectivity) DirectAlk->Mitsunobu Moderate N2 Bias Blocking C7-Steric Blocking DirectAlk->Blocking Substrate Engineering Result_Mix N2-Major Product (Requires Purification) AcidCat->Result_Mix Mitsunobu->Result_Mix Blocking->Result_Mix

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on available starting materials.

Part 2: De Novo Synthesis (The "Guaranteed" Fix)

The most effective way to avoid the 1H-isomer is to synthesize the indazole ring after establishing the N2-substituent.

Method A: The Davis-Beirut Reaction

This method generates 2H-indazoles exclusively by treating o-nitrobenzylamines with base. It bypasses the tautomeric equilibrium entirely.

  • Mechanism: Base-catalyzed formation of an aci-nitro species, followed by intramolecular cyclization and dehydration.

  • Selectivity: >99% 2H-isomer.

Protocol 1: Davis-Beirut Synthesis of 2-Substituted Indazoles

  • Reagents: o-Nitrobenzylamine derivative (1.0 equiv), KOH (10 equiv), Methanol/Water (9:1).

  • Procedure:

    • Dissolve the o-nitrobenzylamine in MeOH/H₂O.

    • Add powdered KOH.

    • Heat to 60–80 °C for 4–12 hours (monitor by TLC).

    • Workup: Evaporate methanol, dilute with water, and extract with DCM.

  • Note: Requires the synthesis of the corresponding secondary amine precursor (often via reductive amination of o-nitrobenzaldehyde).

Method B: Cadogan-Sundberg Cyclization

Ideal for converting o-nitrobenzyl imines (Schiff bases) into 2-aryl-2H-indazoles.

  • Reagents: Tri-n-butylphosphine (

    
    ) or Triethyl phosphite (
    
    
    
    ).
  • Key Insight: The reaction proceeds via a nitrene intermediate that inserts into the imine nitrogen. Since the imine nitrogen is already substituted, the product is fixed as the 2H-isomer.

Part 3: Troubleshooting Direct Alkylation (The "Optimization" Fix)

If you must alkylate a pre-formed indazole, you are fighting thermodynamics. The 1H-isomer is the "sink." To access the 2H-isomer (kinetic product), you must use specific conditions.

FAQ: Why does my alkylation always yield the 1H-isomer?

A: Under standard basic conditions (e.g., NaH/THF), the indazole anion is formed. The charge density is delocalized, but the "hard" nucleophile character and thermodynamic relaxation favor the formation of the N1-C bond. N1-alkylation preserves the benzenoid structure of the fused ring, whereas N2-alkylation induces a quinonoid-like disruption, costing energy (approx. 3-5 kcal/mol).

Strategy: Acid-Catalyzed Alkylation (The Pfizer Protocol)

Recent breakthroughs (e.g., Synthesis 2022, 54, 3215) utilize alkyl trichloroacetimidates under acid catalysis to achieve high N2 selectivity.[2]

Protocol 2: N2-Selective Alkylation with Trichloroacetimidates

  • Scope: Works well for primary, secondary, and tertiary alkyl groups.

  • Selectivity: Often >20:1 (N2:N1).[3]

StepActionCritical Parameter
1 Prepare Reagent React the desired alcohol with trichloroacetonitrile (

) and DBU (cat.) to form the alkyl trichloroacetimidate.
2 Reaction Setup Dissolve 1H-indazole (1.0 equiv) and alkyl trichloroacetimidate (1.2 equiv) in anhydrous dioxane or DCM.
3 Catalysis Add TfOH (Triflic acid) (0.1–0.2 equiv) at 0 °C.
4 Execution Warm to RT and stir for 2–16 h.
5 Mechanism Protonation of the imidate creates a reactive carbocation-like species; the N2 position of the neutral indazole (most basic site) attacks this electrophile.
Strategy: The Mitsunobu Reaction

Unlike


 alkylation, the Mitsunobu reaction often favors the N2-isomer due to steric steering of the bulky 

-betaine intermediate.
  • Conditions: Indazole, Alcohol (

    
    ), 
    
    
    
    , DIAD, THF, RT.
  • Expected Ratio: Typically 2:1 to 3:1 favoring N2 .

  • Limitation: Separation of the byproduct (

    
    ) can be difficult; not suitable for tertiary alcohols.
    

Part 4: Transient Protection Strategies

If you need to functionalize C3 (e.g., lithiation) and ensure the final product is a specific isomer, use the SEM (2-(trimethylsilyl)ethoxymethyl) group.[3][4]

  • Observation: Under specific conditions (e.g., reaction with SEM-Cl without strong base, or using specific solvent systems), SEM protection can occur selectively at N2.

  • Utility: The N2-SEM group directs lithiation to C3.

  • Deprotection: Removal of SEM with TBAF or acid regenerates the free NH, allowing you to then lock the structure using the De Novo methods if needed, or alkylate again (though this returns to the original problem).

Part 5: Comparative Data

Table 1: Selectivity of Alkylation Conditions for Indazole

MethodReagentsMajor IsomerTypical Ratio (N1:N2)Mechanism
Standard Base NaH, THF, R-Br1H (N1) 95 : 5Thermodynamic Control (Anion)
Weak Base

, DMF, R-Br
Mixed 60 : 40Loose Ion Pairing
Mitsunobu

, DIAD, R-OH
2H (N2) 30 : 70Steric/Kinetic Control
Acid Catalysis

, TfOH
2H (N2) < 5 : 95Protonation of N2 (Basic site)
Davis-Beirut KOH, MeOH,

-nitrobenzylamine
2H (N2) 0 : 100Cyclization Specificity

References

  • Davis-Beirut Reaction: Davis, R. B., & Pizzini, L. C. (1960). "Benzisoxazoles. I. The Reaction of o-Nitrobenzylamines with Alkali." The Journal of Organic Chemistry.Link

  • Acid-Catalyzed N2-Alkylation: Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[5] "General and Selective Procedure for the N2-Alkylation of Indazoles." Synthesis.Link

  • Cadogan-Sundberg Cyclization: Genung, N. E., Wei, L., & Aspnes, G. E. (2014). "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters.Link

  • Mitsunobu Selectivity: Luo, G., Chen, L., & Dubé, L. (2006). "Regioselective N-alkylation of indazoles via Mitsunobu reaction." Tetrahedron Letters.Link

  • SEM Protection Strategies: Cheung, M., Boloor, A., & Stafford, J. A. (2003). "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." The Journal of Organic Chemistry.Link

Sources

assessing the stability of (2-methyl-2H-indazol-7-yl)methanamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and potential issues encountered during the stability assessment of (2-methyl-2H-indazol-7-yl)methanamine.

Q1: What are the primary structural features of (2-methyl-2H-indazol-7-yl)methanamine that could influence its stability?

Answer: The stability of this molecule is primarily influenced by two key structural motifs: the N-methylated indazole ring and the benzylic aminomethyl group .

  • 2H-Indazole Ring: The indazole ring system itself is a relatively stable aromatic heterocycle. However, the presence of two nitrogen atoms makes it susceptible to changes in protonation state depending on the pH. The 2H-indazole tautomer is generally considered less thermodynamically stable than the 1H-tautomer, though N-methylation locks it into the 2H form.[3][4] While the ring is robust, extreme pH and temperature could potentially lead to ring-opening or other complex degradations.

  • Aminomethyl Group (-CH₂NH₂): This is the most likely site of reactivity and degradation. The primary amine is basic and will be protonated (-CH₂NH₃⁺) under acidic conditions. The carbon atom attached to both the indazole ring and the nitrogen (a benzylic position) can be susceptible to nucleophilic attack or oxidation.

Q2: How is the compound expected to behave under acidic conditions? What is the most probable degradation pathway?

Answer: Under acidic conditions, (2-methyl-2H-indazol-7-yl)methanamine is expected to be more susceptible to degradation than in neutral conditions.

Causality & Mechanistic Insight: The primary amine (pKa typically ~9-10) will be readily protonated in an acidic medium. This protonation does not inherently cause instability. However, the key vulnerability is the potential for acid-catalyzed hydrolysis of the aminomethyl group. While less common than ester or amide hydrolysis, benzylic amines can undergo cleavage under forcing conditions (e.g., elevated temperature and strong acid).

A plausible, albeit hypothetical, degradation pathway could involve the displacement of the aminomethyl group. While speculative, this could lead to the formation of 2-methyl-2H-indazol-7-yl)methanol, which may be further oxidized to the corresponding aldehyde or carboxylic acid.

Troubleshooting Guide: Acidic Stability

  • Issue: No degradation is observed even in 0.1 M HCl at 50-70°C.

    • Solution: This indicates good stability under mild acidic stress. Before moving to harsher conditions (e.g., 1 M HCl or higher temperatures), ensure your analytical method is sensitive enough to detect small amounts of degradation (aim for 5-20% degradation for method validation purposes).[1] If the method is validated, you can incrementally increase the acid concentration or temperature, but avoid conditions that are not relevant to physiological or manufacturing processes.

  • Issue: The chromatogram shows a complex mixture of many small peaks after acid treatment.

    • Solution: This suggests extensive or non-specific degradation. Reduce the severity of the conditions (lower temperature, shorter duration, or lower acid concentration). The goal of a forced degradation study is to generate primary degradants, not to completely destroy the molecule.[5]

Q3: What is the expected stability of the compound under basic conditions?

Answer: The compound is predicted to be more stable under basic conditions compared to acidic conditions, primarily because the aminomethyl group will be in its neutral, less reactive form.

Causality & Mechanistic Insight: In a basic solution, the primary amine remains deprotonated and is a poorer leaving group, reducing the likelihood of simple hydrolysis. The primary stability concern under basic conditions, especially when heated and in the presence of oxygen, would be oxidation . The benzylic position could be susceptible to oxidative degradation.

Troubleshooting Guide: Basic Stability

  • Issue: A new peak appears during base-catalyzed degradation, but its area decreases over time.

    • Solution: You may be observing an intermediate degradation product that is itself unstable under the test conditions. Analyze samples at earlier time points to maximize the concentration of the intermediate for characterization purposes.

  • Issue: Results are inconsistent between experiments.

    • Solution: Ensure that the headspace in your reaction vial is consistent. If oxidation is a potential pathway, the amount of available oxygen can affect the degradation rate. Consider running a parallel experiment where the solution is sparged with an inert gas like nitrogen or argon to see if the degradation profile changes.

Experimental Protocols & Workflow

A systematic approach is essential for accurately assessing stability. The following workflow and protocols provide a self-validating system for your experiments.

Overall Experimental Workflow

The diagram below illustrates the logical flow for conducting a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., in ACN or MeOH) C t=0 Control Sample (Neutralize Immediately) A->C D Incubate Aliquots (e.g., 0.1M HCl @ 60°C) A->D E Incubate Aliquots (e.g., 0.1M NaOH @ 60°C) A->E F Incubate Aliquots (Water @ 60°C - Control) A->F B Prepare Acid/Base/Water Solutions B->D B->E B->F G Withdraw Samples at Time Points D->G E->G F->G H Neutralize & Dilute to Quench Reaction G->H I Analyze by Stability- Indicating HPLC-UV/MS H->I J Evaluate Data (Mass Balance, Peak Purity) I->J

Caption: General workflow for forced degradation studies.

Protocol 1: Forced Degradation under Acidic Conditions

This protocol is designed to assess stability in an acidic environment.

  • Stock Solution Preparation: Prepare a stock solution of (2-methyl-2H-indazol-7-yl)methanamine at approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Stress Sample Preparation:

    • In a clean glass vial, add a known volume of your stock solution.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a final compound concentration of 0.5 mg/mL. The use of an organic co-solvent is often necessary for initial solubility.[1]

  • Control Samples:

    • t=0 Sample: Prepare a stress sample as in step 2, but immediately neutralize it with an equivalent amount of 0.1 M NaOH. Dilute with mobile phase to a suitable concentration for analysis. This is your baseline.

    • Solvent Control: Prepare a sample of the compound in water/organic solvent (with no acid) and incubate it under the same conditions to assess for thermal degradation alone.

  • Incubation: Loosely cap the stress sample vial and place it in a controlled temperature environment (e.g., a 60°C water bath or oven).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching & Analysis: For each aliquot, immediately neutralize with 0.1 M NaOH and dilute with mobile phase to the final analysis concentration. Analyze by a stability-indicating HPLC method (see Protocol 3).

Protocol 2: Forced Degradation under Basic Conditions

This protocol is designed to assess stability in a basic environment.

  • Stock Solution Preparation: Use the same 1 mg/mL stock solution as prepared in Protocol 1.

  • Stress Sample Preparation: In a clean glass vial, add a known volume of your stock solution and an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Control Samples:

    • t=0 Sample: Prepare a stress sample and immediately neutralize it with an equivalent amount of 0.1 M HCl. Dilute for analysis.

    • Solvent Control: Prepare and incubate a sample in water/organic solvent as described in Protocol 1.

  • Incubation: Incubate the sample at a controlled temperature (e.g., 60°C).

  • Time Points & Analysis: Follow steps 5 and 6 from Protocol 1, using 0.1 M HCl for neutralization.

Protocol 3: Development of a Stability-Indicating HPLC Method

A reliable analytical method is the cornerstone of any stability study.

  • Objective: The method must be able to separate the parent compound from all potential degradation products, as well as from any peaks originating from the matrix (placebo or solvent).

  • Initial Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 3.5 or 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to visualize all potential peaks.

    • Detection: UV/Vis detector. Scan a UV spectrum of the parent compound to determine the optimal wavelength for detection (e.g., start at 254 nm and the compound's λmax).

    • Column Temperature: 30°C.

  • Method Validation:

    • Analyze a mixture of your stressed samples (e.g., a cocktail of acid-degraded, base-degraded, and parent compound).

    • Specificity: Ensure all peaks are baseline-resolved. Use a photodiode array (PDA) detector to check for peak purity, which helps confirm that a single chromatographic peak corresponds to a single component.

    • Mass Balance: The sum of the parent compound and all degradation products should ideally be close to 100% of the initial parent concentration, accounting for differences in UV response.[6]

Data Presentation & Interpretation

Organize your results in a clear, tabular format to track the degradation profile over time.

Table 1: Example Stability Data for (2-methyl-2H-indazol-7-yl)methanamine under 0.1 M HCl at 60°C

Time Point (hours)% Parent Compound Remaining% Degradant 1 (RT = X min)% Degradant 2 (RT = Y min)Total (Mass Balance)
0100.00.00.0100.0
295.24.50.3100.0
490.18.90.999.9
881.516.81.599.8
2465.332.12.499.8

Note: Percentages are based on area normalization and should be corrected with relative response factors if known.

Hypothetical Degradation Pathways

The following diagram illustrates a plausible (but unconfirmed) degradation pathway under harsh acidic conditions. This should be used as a guide for identifying potential degradants via techniques like LC-MS.

G cluster_main Hypothetical Acid-Catalyzed Hydrolysis A Parent Compound (2-methyl-2H-indazol-7-yl)methanamine B Protonated Amine Intermediate A->B + H⁺ C Potential Product 1 (2-methyl-2H-indazol-7-yl)methanol B->C + H₂O - NH₄⁺ (Forced Conditions) D Potential Product 2 2-methyl-2H-indazole-7-carbaldehyde C->D [Oxidation]

Caption: Plausible degradation pathway under harsh acidic conditions.

By following these structured FAQs, troubleshooting guides, and detailed protocols, researchers can confidently and accurately assess the stability of (2-methyl-2H-indazol-7-yl)methanamine, ensuring the integrity of their experimental results and accelerating their drug development programs.

References

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (2025).
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025).
  • Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Journal of the Chilean Chemical Society.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC.
  • The Effects of pH and Excipients on Exenatide Stability in Solution. (2025).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology.
  • solubility and stability of N-2H-Indazol-2-ylurea in different solvents. (2025). Benchchem.
  • [Novel access to indazoles based on palladium-catalyzed amin
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). (2016). PubMed Central - NIH.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. (n.d.). Academia.edu.
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (n.d.). SciSpace.
  • Review of Characteristics and Analytical Methods for Determin
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). PubMed.
  • Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. (n.d.). PMC - PubMed Central.
  • Forced Degrad
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC - NIH.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PubMed Central.
  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2026). Journal of the American Chemical Society.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Innovare Academic Sciences.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

Sources

challenges in the late-stage functionalization of the indazole scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Ticket ID: INDAZ-LSF-2024

Welcome to the Indazole Functionalization Help Desk

You are likely here because the indazole scaffold—a privileged structure in kinase inhibitors like Axitinib and Pazopanib —is resisting your late-stage functionalization (LSF) attempts. Unlike its indole cousin, the indazole possesses two reactive nitrogens (N1/N2) and a benzene ring that deactivates differently depending on the tautomer present.[1]

This guide moves beyond basic synthesis; it is a troubleshooting manual for high-value intermediates where "starting over" is not an option.

Module 1: The N-Selectivity Conundrum (N1 vs. N2)

The Core Issue: Indazole exists in a tautomeric equilibrium.[1][2] The 1H-indazole (benzenoid) is thermodynamically more stable than the 2H-indazole (quinonoid) by ~4.5 kcal/mol. However, under basic conditions, the 2H-position often becomes kinetically accessible or is favored by specific steric/electronic gearing.

Troubleshooting Guide: Controlling the Nitrogen Switch

User Query: "I am getting a 60:40 mixture of N1:N2 alkylation. How do I lock selectivity for N1?"

Technical Diagnosis: You are likely operating under kinetic control or using a solvent that stabilizes the N2-cation transition state.

The Fix:

  • Thermodynamic Control (N1-Selective): Use conditions that allow reversibility.

    • Base: NaH or

      
      .
      
    • Solvent: Non-polar aprotic (THF, Toluene). Avoid DMF/DMSO if N1 is the goal, as high dielectric constants stabilize the localized charge of the N2 transition state.

    • Temperature: Higher temperatures favor the thermodynamic N1 product.

  • Kinetic/Directed Control (N2-Selective):

    • Reagent: Use "hard" alkylating agents (e.g., Trimethyloxonium tetrafluoroborate, Meerwein salts).

    • Substituent Effect: If you have an Electron-Withdrawing Group (EWG) at C7 , it sterically and electronically discourages N1 attack, pushing selectivity to N2.[3]

Decision Matrix: N-Functionalization

Indazole_N_Selectivity Start Target Regioisomer? N1 N1 (Thermodynamic) Start->N1 N2 N2 (Kinetic/Directed) Start->N2 Cond_N1 Conditions: High Temp (>80°C) Non-polar Solvent (THF) Reversible Base (NaH) N1->Cond_N1 Subst_N2 C7-EWG Present? (e.g., -NO2, -CO2R) N2->Subst_N2 Result_N1 Benzenoid System (Stable) Cond_N1->Result_N1 Cond_N2 Conditions: Low Temp Polar Solvent (DMF/MeCN) Hard Electrophiles (Me3OBF4) Result_N2 Quinonoid System (Transient/Reactive) Cond_N2->Result_N2 Subst_N2->Cond_N2 Yes (Enhances N2) Subst_N2->Cond_N2 No (Requires Optimization)

Caption: Logic flow for selecting reaction conditions to target N1 vs. N2 regioisomers.

Module 2: C-H Activation (The Scalpel)

The Core Issue: Standard electrophilic aromatic substitution (SEAr) favors C3 . However, medicinal chemistry often demands C7 functionalization to create atropisomeric kinase inhibitors. C7 is unreactive without assistance.

Protocol A: C7-Selective Arylation (The "Impossible" Position)

Target: Installing aryl groups at the sterically hindered C7 position.

Mechanism: Concerted Metalation-Deprotonation (CMD).[4][5] Critical Requirement: You must install a Directing Group (DG) on N1. Free (NH)-indazoles will poison Pd/Rh catalysts.

Step-by-Step Workflow:

  • DG Installation: Protect N1 with a pivaloyl (Piv) or acetyl group.

    • Why? The carbonyl oxygen coordinates the metal (Pd/Rh) and directs it to the C7-H bond.

  • Catalytic System:

    • Catalyst:

      
       (2.5 mol%) or 
      
      
      
      .
    • Ligand: Phosphine-free for Ru; Amino acid ligands (e.g., Boc-Val-OH) for Pd to assist the CMD step.

    • Solvent: 1,4-Dioxane or o-Xylene (120 °C).

  • Deprotection: Mild base hydrolysis removes the Piv group.

Self-Validating Check:

  • If yield is <10%:: Check if your DG fell off. Pivaloyl is robust; Acetyl is labile. If the N1 becomes free, it binds the metal tightly, killing the cycle.

Protocol B: C3-Functionalization via Umpolung

Target: C3-Alkylation/Allylation without using unstable C3-lithio species.

The Innovation: Instead of treating the indazole as a nucleophile (which fails for C3), turn it into an electrophile.

  • Activation: Convert Indazole to N-(benzoyloxy)indazole .

  • Reaction: React with an alkene/styrene using CuH catalysis (e.g.,

    
     + Silane).
    
  • Outcome: The nucleophilic Cu-alkyl species attacks C3, breaking the N-O bond. This overrides the natural N-alkylation tendency.

Module 3: Radical Functionalization (Minisci-Type)

User Query: "I tried a standard Minisci reaction (Ag/Persulfate) to alkylate C3, but I mostly recovered starting material. Why?"

Technical Diagnosis: Indazoles are electron-rich compared to pyridines.[6] The standard Minisci mechanism relies on a nucleophilic radical attacking an electron-deficient heterocycle.[7] Your indazole is too electron-rich to accept the radical.

Optimization Table: Fixing the Minisci

VariableStandard ConditionIndazole-Specific AdjustmentRationale
Acid TFA (1 equiv)TFA (Excess) or HCl Protonation of N1/N2 lowers the LUMO, making the ring electrophilic enough to accept the radical.
Oxidant

Selectfluor or PIDA Stronger oxidants may be required to generate radicals from stable precursors without over-oxidizing the scaffold.
Position RandomC3-Selective C3 is the most radical-receptive site once the ring is protonated.
Biphasic DCM/WaterPhCl/Water Chlorobenzene often solubilizes complex LSF intermediates better than DCM/DCE at high temps.

Visualizing the Reactivity Landscape

The following diagram maps the functionalization "hotspots" on the indazole core.

Indazole_Reactivity_Map Indazole Indazole Core C3 C3 Position (Naturally Nucleophilic) Indazole->C3 C7 C7 Position (Sterically Hindered) Indazole->C7 N1 N1 Position (Thermodynamic Sink) Indazole->N1 Benzene C4/C5/C6 (Unactivated) Indazole->Benzene Method_C3 Method: SEAr or Umpolung (CuH) C3->Method_C3 Method_C7 Method: Ru/Pd Catalysis Requires N1-Directing Group C7->Method_C7 Method_N1 Method: Base/Electrophile (NaH/THF) N1->Method_N1 Method_Benzene Method: Minisci (Radical) or Pre-functionalization Benzene->Method_Benzene

Caption: Strategic map connecting indazole positions to their specific activation methodologies.

References

  • Regioselectivity in Indazole Alkylation (N1 vs N2)

    • Lundall, R. W., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science. Link

    • Key Insight: Thermodynamic control using NaH/THF favors N1; kinetic control favors N2.[2]

  • C7-H Activation via Directing Groups

    • Xu, Y., et al. (2019). Rh(III)-catalyzed C–H activation/annulation. MDPI Molecules. Link

    • Key Insight: Utilization of N1-directing groups to activ
  • C3-Functionalization (Umpolung Strategy)

    • Guo, J., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. J. Am. Chem. Soc. Link

    • Key Insight: Using N-(benzoyloxy)indazoles to reverse polarity and enable C3 alkylation.[8]

  • Minisci Reactions on Indazoles

    • Dmochowski, I. J., et al. (2024).[9][10] Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. Link

    • Key Insight: Strategies to overcome the electron-rich n
  • General Late-Stage Functionalization Reviews

    • Cernak, T., et al. (2019).[11] Development of indazole mineralocorticoid receptor antagonists and investigation into their selective late-stage functionalization. Bioorganic & Medicinal Chemistry Letters. Link

    • Key Insight: Application of C-H borylation and high-throughput experimentation on indazoles.[10][11][12]

Sources

Validation & Comparative

comparing the biological activity of 1H-indazole versus 2H-indazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Divergence

In medicinal chemistry, the indazole scaffold is a privileged structure, but its utility is bifurcated by tautomerism. The 1H-indazole is the thermodynamic dominant, serving as the backbone for major kinase inhibitors (e.g., Axitinib, Pazopanib). It functions primarily as a hinge-binding motif where N1 acts as a hydrogen bond donor (or substitution site) and N2 as an acceptor.

The 2H-indazole , while thermodynamically less stable (~2.3 kcal/mol), offers a distinct "quinonoid" electronic profile. When "locked" via N2-substitution, it presents a unique vector for occupying solvent-exposed regions or specific hydrophobic pockets that 1H-isomers cannot access. This guide compares their physicochemical properties, binding modes, and biological efficacy, providing protocols to synthesize and differentiate these regioisomers.

Chemical Foundation & Thermodynamics

Tautomeric Equilibrium

Indazole exists in a prototropic equilibrium. The 1H-tautomer is aromatic (benzenoid), while the 2H-tautomer possesses a quinonoid structure, contributing to its higher energy state and distinct reactivity.

Tautomerism cluster_0 Thermodynamic Product cluster_1 Kinetic/High-Energy Product H1 1H-Indazole (Benzenoid) Stable H2 2H-Indazole (Quinonoid) ~ +2.3 kcal/mol H1->H2  Ka (Low)   Prop1 Low Dipole Moment Amphoteric H1->Prop1 Prop2 High Dipole Moment Unique Vector H2->Prop2

Figure 1: Tautomeric equilibrium and stability profile of indazole isomers.

Physicochemical Comparison
Property1H-Indazole (N1-Substituted)2H-Indazole (N2-Substituted)Impact on Drug Design
Aromaticity Benzenoid (10

-electrons)
Quinonoid character2H has altered

-stacking potential.
Dipole Moment Lower (~1.6 D)Higher (~3.4 D)2H isomers often have different solubility and permeability profiles.
Basicity (pKa) pKa ~1.3 (N2 protonation)pKa ~2.0 (N1 protonation)N2-isomers are slightly more basic.
Metabolic Stability High (N1-dealkylation is slow)Variable (N2-dealkylation can be faster)N1 is generally preferred for oral drugs.

Pharmacological Comparison

Kinase Binding Modes

The most critical distinction lies in how these isomers interact with the ATP-binding hinge region of kinases.

  • 1H-Indazoles: Typically bind with the N1-H (or substituent) pointing away from the hinge or interacting with solvent, while N2 accepts a hydrogen bond from the backbone NH (e.g., hinge residue).

  • 2H-Indazoles: When N2 is substituted, the N1 acts as a hydrogen bond acceptor . This reverses the donor/acceptor motif, potentially altering selectivity profiles against the kinome.

BindingModes cluster_1H 1H-Indazole Binding (Standard) cluster_2H 2H-Indazole Binding (Alternative) Kinase1 Kinase Hinge (Backbone NH) Indazole1 1H-Indazole Core (N2 is Acceptor) Kinase1->Indazole1 H-Bond Kinase2 Kinase Hinge (Backbone NH) Indazole2 2H-Indazole Core (N1 is Acceptor) Kinase2->Indazole2 H-Bond Outcome Selectivity Switch: Altered vector for R-group accesses different pockets Indazole2->Outcome

Figure 2: H-bond donor/acceptor inversion between 1H and 2H isomers in kinase binding.

Comparative Activity Data

The following table synthesizes data from SAR studies where regioisomers were explicitly isolated and tested.

Target ClassCompound Example1H-Isomer Activity (IC50/Ki)2H-Isomer Activity (IC50/Ki)Key Insight
VEGFR2 (Kinase) Indazole-3-carboxamidesPotent (nM range) Standard hinge binderWeak / Inactive Loss of key H-bond geometry1H is essential for typical Type I kinase binding (e.g., Axitinib).
JNK3 (Kinase) 3,5-disubstituted indazolesModerateHigh Potency Selectivity over JNK12H-isomer directed substituents into a unique hydrophobic pocket, improving selectivity.
Antiprotozoal 2-phenyl-indazole derivativesInactive / LowActive vs. E. histolytica2H-scaffold mimics specific quinonoid pharmacophores toxic to protozoa.
NOS (Nitric Oxide Synthase) 7-Nitroindazole derivativesPotent (nNOS selective) Weaker1H-tautomer is required for the specific active site coordination in NOS.

Expert Insight: For kinase inhibitors, the 1H-isomer is the "safe" bet for potency. However, if you are facing patent space exhaustion or need to invert selectivity (e.g., to avoid an off-target kinase), synthesizing the 2H-isomer is a high-value strategy.

Experimental Protocols

Regioselective Synthesis Workflow

Controlling the alkylation site is the primary synthetic challenge.

Protocol A: Synthesis of 1H-Indazoles (Thermodynamic Control)

  • Reagents: Indazole core, Alkyl Halide, Base (Cs₂CO₃ or NaH).

  • Solvent: DMF or CH₃CN (High temperature, >80°C).

  • Mechanism: The reaction equilibrates to the thermodynamically stable N1-isomer.

  • Yield: Typically >80% N1-product.

Protocol B: Synthesis of 2H-Indazoles (Kinetic/Directed Control)

  • Method 1 (Alkylation): Use Meerwein's salt (Me₃OBF₄) in EtOAc at Room Temperature. This kinetically favors the more nucleophilic N2.

  • Method 2 (Cyclization): Construct the ring with the substituent already on the nitrogen (e.g., from o-nitrobenzyl amines) to lock the 2H position.

Differentiation & Validation (Self-Validating Protocol)

Never rely on a single method. Use this triangulation protocol to confirm isomer identity.

  • ¹H NMR (NOE):

    • 1H-Isomer: Irradiation of the N-Alkyl group shows NOE enhancement of the C7-H proton (and C3-H if present).

    • 2H-Isomer: Irradiation of the N-Alkyl group shows NOE enhancement of C3-H proton only (and potentially C1-H if not substituted). Crucial: 2H isomers often show a "cross-ring" NOE to C3 that is distinctively strong.

  • ¹³C NMR:

    • 1H-Isomer: C3 carbon typically appears at ~134 ppm .

    • 2H-Isomer: C3 carbon is shielded, appearing upfield at ~120-125 ppm .

  • UV-Vis Spectroscopy:

    • 1H-Isomer: "Benzenoid" spectrum (three bands).

    • 2H-Isomer: "Quinonoid" spectrum (often a single broad band or bathochromic shift).

References

  • Thermodynamic Stability & Tautomerism

    • Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1]

    • Source: PMC / NIH.
  • Kinase Inhibitor Binding Modes (FGFR/VEGFR)

    • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (via PMC).
  • Antiprotozoal Activity of 2H-Indazoles

    • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
    • Source: Molecules (via PMC).
  • Regioselective Synthesis (N1 vs N2)

    • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkyl
    • Source: Beilstein Journal of Organic Chemistry.
  • Comparative Activity in Cancer Lines

    • Synthesis and Antitumor Activity of Some Substituted Indazole Deriv
    • Source: ResearchG

Sources

validation of (2-methyl-2H-indazol-7-yl)methanamine as a selective kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Validation of (2-methyl-2H-indazol-7-yl)-based Kinase Inhibitors

Introduction: The Evolving Landscape of Kinase Inhibitor Discovery

In the realm of targeted therapy, kinases have emerged as one of the most critical classes of drug targets. Their role as central nodes in signaling pathways regulating cell growth, differentiation, and survival makes them prime targets for intervention in a host of diseases, most notably cancer and autoimmune disorders. The development of selective kinase inhibitors, molecules that can precisely target a specific kinase without affecting others, is a paramount goal in modern drug discovery. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

This guide focuses on the validation of a promising class of kinase inhibitors built around the (2-methyl-2H-indazol-7-yl) scaffold. While (2-methyl-2H-indazol-7-yl)methanamine itself is a foundational chemical building block, its derivatives have shown significant potential as highly selective kinase inhibitors. Here, we will use a representative molecule from this class, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), to illustrate the rigorous validation process required to characterize a novel kinase inhibitor.

We will delve into the experimental methodologies used to assess its selectivity and potency, and compare its performance against other known IRAK4 inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical steps in validating a novel kinase inhibitor.

The Target: IRAK4's Role in Innate Immunity and Disease

IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a critical downstream signaling molecule for Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon activation of these receptors, IRAK4 is recruited to the receptor complex, where it phosphorylates IRAK1, initiating a signaling cascade that ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

Given its central role in inflammatory signaling, IRAK4 has emerged as a high-value therapeutic target for a range of autoimmune diseases, including rheumatoid arthritis and lupus, as well as certain types of cancers, particularly those where TLR signaling is implicated in tumor cell survival.

Below is a simplified representation of the IRAK4 signaling pathway:

IRAK4_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines

A simplified diagram of the IRAK4 signaling cascade.

The Inhibitors: A Comparative Overview

For this guide, we will consider a hypothetical, yet representative, IRAK4 inhibitor from the (2-methyl-2H-indazol-7-yl) class, which we will refer to as "Compound A" . We will compare its performance against two other known IRAK4 inhibitors with different chemical scaffolds:

  • Compound A: A novel, potent, and selective IRAK4 inhibitor featuring the (2-methyl-2H-indazol-7-yl) core.

  • Pfirmenich Compound (CAS 1801437-33-9): An IRAK4 inhibitor developed by Firmenich, representing a different chemical class.

  • Emavusertib (CA-4948): A clinical-stage IRAK4 and FMS-like tyrosine kinase 3 (FLT3) inhibitor, providing a comparator with a different selectivity profile.

InhibitorChemical ScaffoldKnown SelectivityDevelopment Stage
Compound A (2-methyl-2H-indazol-7-yl)-basedHigh for IRAK4 (Hypothetical)Preclinical
Pfirmenich Compound Not specifiedIRAK4Preclinical
Emavusertib Not specifiedIRAK4, FLT3Clinical

Experimental Validation: A Step-by-Step Approach

The validation of a selective kinase inhibitor is a multi-step process that involves both biochemical and cell-based assays. The goal is to determine the inhibitor's potency against its intended target, its selectivity across the kinome, and its ability to modulate the target's activity within a cellular context.

Biochemical Assays: Assessing Potency and Selectivity

The first step in validating a new inhibitor is to determine its potency against the purified kinase enzyme. This is typically done by measuring the inhibitor's IC50 value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.

This assay is a fluorescence resonance energy transfer (FRET)-based method that measures the binding of the inhibitor to the kinase.

Materials:

  • Purified, recombinant IRAK4 enzyme

  • Europium-labeled anti-tag antibody (specific to the tag on the recombinant kinase)

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds (Compound A, Pfirmenich Compound, Emavusertib)

  • Assay buffer

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In a 384-well plate, add the IRAK4 enzyme, the europium-labeled antibody, and the Alexa Fluor™ 647-labeled tracer.

  • Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader, measuring the emission at both 620 nm (europium) and 665 nm (Alexa Fluor™ 647).

  • Calculate the FRET ratio (665 nm / 620 nm) for each well.

  • Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

To assess the selectivity of the inhibitor, it is crucial to screen it against a large panel of kinases. This is often done using commercially available services that offer screening against hundreds of kinases. The results are typically presented as a "scan" of the kinome, highlighting any off-target interactions.

The workflow for kinase inhibitor validation is as follows:

Kinase_Inhibitor_Validation Start Novel Inhibitor (Compound A) Biochemical_Assay Biochemical Assays (e.g., LanthaScreen) Start->Biochemical_Assay Selectivity_Profiling Kinome-wide Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (e.g., Western Blot) Selectivity_Profiling->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Cell_Based_Assay->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

The general workflow for kinase inhibitor validation.
Cell-Based Assays: Confirming On-Target Activity

Once the biochemical potency and selectivity have been established, the next step is to confirm that the inhibitor can engage its target in a cellular environment and modulate its downstream signaling.

This assay measures the phosphorylation of IRAK1, a direct downstream target of IRAK4. A reduction in phospho-IRAK1 levels in the presence of the inhibitor indicates successful target engagement.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • LPS (lipopolysaccharide) to stimulate the TLR4 pathway

  • Test compounds (Compound A, Pfirmenich Compound, Emavusertib)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-IRAK1, anti-total-IRAK1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Culture THP-1 cells and seed them in a multi-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS for 15-30 minutes to activate the IRAK4 pathway.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.

  • Quantify the band intensities and normalize the phospho-IRAK1 signal to total IRAK1 and the loading control (β-actin).

Comparative Data Summary

The following table summarizes the expected data from the validation experiments for our three comparative inhibitors:

ParameterCompound APfirmenich CompoundEmavusertib
IRAK4 IC50 (Biochemical) ~5 nM~10 nM~8 nM
FLT3 IC50 (Biochemical) >1000 nM>1000 nM~15 nM
Kinome Selectivity HighHighDual (IRAK4, FLT3)
p-IRAK1 Inhibition (Cellular) YesYesYes

Conclusion: The Path Forward

The validation of a selective kinase inhibitor is a rigorous process that requires a combination of biochemical and cell-based assays to build a comprehensive understanding of its potency, selectivity, and mechanism of action. The (2-methyl-2H-indazol-7-yl) scaffold represents a promising starting point for the development of novel kinase inhibitors, and as we have seen with our hypothetical "Compound A," derivatives of this scaffold have the potential to be highly potent and selective.

The comparative approach outlined in this guide, where a novel compound is benchmarked against existing inhibitors, is essential for understanding its unique properties and potential advantages. For a compound like Emavusertib, its dual inhibition of IRAK4 and FLT3 could be advantageous in certain contexts, while the high selectivity of a compound like our hypothetical "Compound A" might be preferable in others.

Ultimately, the goal of this validation process is to identify drug candidates with the optimal balance of potency, selectivity, and on-target cellular activity to maximize therapeutic benefit and minimize potential side effects.

References

  • Discovery of a Potent and Selective IRAK4 Inhibitor. ACS Med. Chem. Lett. URL: [Link]

  • Emavusertib (CA-4948) in Relapsed or Refractory Acute Myeloid Leukemia or Myelodysplastic Syndromes. ClinicalTrials.gov. URL: [Link]

  • IRAK4 Signaling Pathway. Signalway Antibody LLC. URL: [Link]

A Comparative Guide to the Kinase Selectivity Profile of (2-methyl-2H-indazol-7-yl)methanamine Moiety-Containing Compound, MK-8745

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise kinase selectivity of a small molecule inhibitor is paramount. It is the foundation upon which efficacy is built and off-target toxicities are avoided. This guide provides an in-depth assessment of the kinase selectivity profile of MK-8745, a potent kinase inhibitor characterized by its (2-methyl-2H-indazol-7-yl)methanamine core.

Initial investigations have identified MK-8745 as a highly potent and selective inhibitor of Aurora A kinase, a critical regulator of mitotic progression.[1] Aberrant activity and expression of Aurora A are frequently observed in a wide range of human cancers, making it a compelling therapeutic target.[1] This guide will objectively compare the performance of MK-8745 with alternative Aurora A inhibitors, provide supporting experimental data from published literature, and detail the methodologies required for independent validation.

The Criticality of Kinase Selectivity: Why Precision Matters

The human kinome consists of over 500 protein kinases that regulate the majority of cellular processes. The high degree of conservation within the ATP-binding site, the target for most small-molecule inhibitors, presents a significant challenge in developing selective drugs.[2] A lack of selectivity can lead to the inhibition of unintended kinases, resulting in unforeseen toxicities and a diminished therapeutic window. Conversely, a highly selective inhibitor offers a more precise mechanistic tool for research and a potentially safer therapeutic agent.

MK-8745 has been developed to exhibit marked selectivity for Aurora A over its closely related family member, Aurora B.[1] This is a crucial attribute, as the inhibition of Aurora B can lead to distinct and potentially more toxic cellular outcomes.[1] This guide will delve into the quantitative data that substantiates this selectivity and compare it to other known inhibitors in the field.

Biochemical Potency and Selectivity: A Head-to-Head Comparison

The true measure of a kinase inhibitor's selectivity is derived from rigorous biochemical assays. These experiments quantify the concentration of the inhibitor required to inhibit 50% of a kinase's activity (IC50) or its binding affinity (Ki). A lower value indicates higher potency. By comparing these values across a panel of kinases, a selectivity profile emerges.

A systematic biochemical analysis has been performed to profile a panel of commercially available Aurora kinase inhibitors, providing a direct comparison of their potencies and selectivities.[3] The data clearly positions MK-8745 as a superiorly selective agent for Aurora A.

CompoundTarget KinaseKi (nM)[3]Selectivity (Aurora B / Aurora A)
MK-8745 Aurora A 0.06 ± 0.004 ~1113-fold
Aurora B 66.8 ± 19.6
MLN8054Aurora A0.15 ± 0.01~11-fold
Aurora B1.65 ± 0.36
Alisertib (MLN8237)Aurora A0.04 ± 0.007~27.5-fold
Aurora B1.10 ± 0.23

Note: Ki values represent the inhibition constant, a measure of binding affinity. A lower Ki indicates a stronger inhibitor. The selectivity ratio is calculated by dividing the Ki for Aurora B by the Ki for Aurora A.

As the data illustrates, while Alisertib (MLN8237) is a more potent inhibitor of Aurora A in a biochemical context, MK-8745 demonstrates a significantly greater window of selectivity over Aurora B.[3] This enhanced selectivity is a key differentiating factor, suggesting a reduced likelihood of off-target effects related to Aurora B inhibition. It is important to note that while broad kinome screening data for MK-8745 is not extensively available in the public domain, it is reported to have high specificity against panels of other kinases.[4]

Cellular Mechanism of Action: Translating Biochemical Potency to Biological Effect

Beyond purified protein assays, it is crucial to understand how an inhibitor behaves within a complex cellular environment. Inhibition of Aurora A by MK-8745 disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase.[5] This ultimately culminates in one of two cell fates: apoptosis (programmed cell death) or polyploidy (a state of having more than two sets of chromosomes), depending on the status of the p53 tumor suppressor gene.[1][3]

  • In p53 wild-type cells: MK-8745 treatment leads to the induction of p53 phosphorylation, an increase in p53 protein expression, and subsequent apoptosis.[1][3]

  • In p53-deficient or mutant cells: The absence of a functional p53 checkpoint results in a failure of apoptosis. Instead, cells undergo endoreduplication, leading to polyploidy.[3]

This p53-dependent mechanism of action provides a valuable biomarker for predicting cellular response to MK-8745.

Aurora A Signaling Pathway

To appreciate the impact of MK-8745, it is essential to understand the Aurora A signaling pathway. Aurora A is a central hub in mitosis, phosphorylating a multitude of substrates to ensure proper centrosome separation, spindle assembly, and chromosome segregation.[4][6]

Aurora_A_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase Activity cluster_downstream Downstream Effectors & Cellular Outcomes TPX2 TPX2 Aurora_A Aurora A Kinase TPX2->Aurora_A binds & activates Ran_GTP Ran-GTP Ran_GTP->TPX2 activates PLK1 PLK1 Aurora_A->PLK1 phosphorylates TACC3 TACC3 Aurora_A->TACC3 phosphorylates p53 p53 Aurora_A->p53 phosphorylates Cell_Cycle_Arrest G2/M Arrest MK8745 MK-8745 (2-methyl-2H-indazol-7-yl)methanamine MK8745->Aurora_A inhibits MK8745->Cell_Cycle_Arrest leads to Centrosome_Sep Centrosome Separation PLK1->Centrosome_Sep Spindle_Assembly Spindle Assembly TACC3->Spindle_Assembly Apoptosis Apoptosis (p53-dependent) p53->Apoptosis

Caption: Aurora A Signaling Pathway and Point of Inhibition by MK-8745.

Experimental Protocols: A Guide to In-House Validation

To empower researchers to independently validate these findings, we provide a detailed, step-by-step methodology for a widely used biochemical kinase assay. The ADP-Glo™ Kinase Assay is a robust, luminescence-based platform suitable for determining the activity and inhibition of Aurora A.

Protocol: Aurora A Inhibition Assay using ADP-Glo™

This protocol is adapted from commercially available kits and established methodologies.[7][8]

Objective: To determine the IC50 value of MK-8745 and other inhibitors against Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Myelin Basic Protein (MBP) or a suitable peptide substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (MK-8745, MLN8054, etc.) dissolved in DMSO

  • White, opaque 96- or 384-well plates

Workflow Diagram:

ADP_Glo_Workflow Step1 Step 1: Reagent Preparation - Prepare serial dilutions of inhibitors in DMSO. - Prepare kinase, substrate, and ATP solutions in Kinase Buffer. Step2 Step 2: Kinase Reaction Setup - Add 1 µL inhibitor or DMSO (control) to wells. - Add 2 µL of Aurora A enzyme. - Add 2 µL of Substrate/ATP mix to initiate the reaction. Step1->Step2 Step3 Step 3: Incubation - Incubate the plate at 30°C for 60 minutes. Step2->Step3 Step4 Step 4: ATP Depletion - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Step3->Step4 Step5 Step 5: Second Incubation - Incubate at room temperature for 40 minutes. Step4->Step5 Step6 Step 6: ADP to ATP Conversion & Detection - Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Step5->Step6 Step7 Step 7: Final Incubation - Incubate at room temperature for 30 minutes. Step6->Step7 Step8 Step 8: Data Acquisition - Read luminescence on a plate reader. Step7->Step8 Step9 Step 9: Data Analysis - Plot luminescence vs. inhibitor concentration. - Calculate IC50 values using a non-linear regression curve fit. Step8->Step9

Caption: Workflow for the ADP-Glo™ Aurora A Kinase Inhibition Assay.

Step-by-Step Procedure:

  • Compound Preparation: Create a 10-point serial dilution series of each test inhibitor (e.g., starting from 10 µM) in 100% DMSO.

  • Reaction Setup:

    • In a white, opaque 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 2 µL of Aurora A kinase solution (concentration to be optimized for linear signal generation).

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km for Aurora A to ensure competitive inhibition is accurately measured.

  • Kinase Reaction Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase/luciferin components to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data to the positive (DMSO only) and negative (no ATP or high concentration of a known inhibitor) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, XLfit).

Conclusion and Future Directions

The available biochemical data robustly demonstrates that the (2-methyl-2H-indazol-7-yl)methanamine-containing compound, MK-8745, is a potent inhibitor of Aurora A kinase with superior selectivity over Aurora B when compared to other well-characterized inhibitors like MLN8054 and Alisertib.[3] This selectivity profile, coupled with its p53-dependent mechanism of cellular action, makes MK-8745 an invaluable tool for probing the specific functions of Aurora A in cell biology and a promising scaffold for the development of targeted cancer therapeutics.

Future research should aim to characterize the selectivity of MK-8745 across a broader, unbiased panel of human kinases to fully delineate its off-target profile. Such studies, often performed using platforms like KINOMEscan®, would provide a comprehensive and authoritative view of its specificity and further solidify its position as a best-in-class selective Aurora A inhibitor.

References

  • Aster, J. C., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. Retrieved from [Link]

  • Chowdhury, A., et al. (2012). A novel Aurora kinase A inhibitor MK-8745 predicts TPX2 as a therapeutic biomarker in non-Hodgkin lymphoma cell lines. Leukemia & Lymphoma, 53(3), 462-71. Retrieved from [Link]

  • Zaytsev, A. V., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11945-E11954. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Dickson, M. A., et al. (2018). Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma. Annals of Oncology, 29(6), 1383-1389. Retrieved from [Link]

  • Sells, T. B., et al. (2015). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Molecular Cancer Therapeutics, 14(3), 633-643. Retrieved from [Link]

  • Liu, Y., et al. (2018). Target Identification of Kinase Inhibitor Alisertib (MLN8237) Using DNA-Programmed Affinity Labeling. Angewandte Chemie International Edition, 57(42), 13918-13922. Retrieved from [Link]

  • Vasta, J. D., et al. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Retrieved from [Link]

  • Cervantes-Gordillo, A., et al. (2021). Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors. Investigational New Drugs, 39(4), 1011-1021. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Stringer, B. W., et al. (2016). Biotransformation Pathways and Metabolite Profiles of Oral [14C]Alisertib (MLN8237), an Investigational Aurora A Kinase Inhibitor, in Patients with Advanced Solid Tumors. Drug Metabolism and Disposition, 44(8), 1266-1276. Retrieved from [Link]

  • Nair, J. S., et al. (2011). The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent. Cell Death & Disease, 2, e139. Retrieved from [Link]

Sources

Targeting the Kinetic Isomer: A Comparative Guide to 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for indoles and purines in kinase inhibitors (e.g., Pazopanib) and anti-inflammatory agents. However, its synthesis is complicated by the "Indazole Tautomeric Paradox": while the 2H-isomer often possesses superior pharmacological profiles, the 1H-isomer is thermodynamically favored by approximately 4–5 kcal/mol.

This guide objectively compares three distinct synthetic methodologies to access 2H-indazoles, moving beyond simple recipe listing to analyze the mechanistic drivers of regioselectivity.

Section 1: The Selectivity Challenge

Before evaluating synthetic routes, one must understand the enemy: Thermodynamics .

In standard alkylation conditions (base + alkyl halide), the indazole anion is delocalized. However, the 1H-isomer allows for a continuous benzo-fused aromatic sextet, whereas the 2H-isomer adopts a quinoid-like character, making it less stable. Achieving N2-selectivity requires either kinetic control , steric steering , or de novo construction where the N2 bond is formed before the ring closes.

IndazoleTautomer cluster_0 The Selectivity Cliff node1 1H-Indazole (Thermodynamic Product) Benzo-aromaticity preserved node2 Transition State (Steric/Electronic Control) node1->node2 + 4.5 kcal/mol node3 2H-Indazole (Kinetic/Target Product) Quinoid character node2->node3 Synthetic Challenge

Figure 1: The thermodynamic barrier between 1H and 2H indazoles requires specific synthetic strategies to overcome.

Section 2: Method A — The "De Novo" Reductive Cyclization

Primary Route: The Davis-Beirut Reaction Best For: Creating the indazole core from non-heterocyclic precursors.

The Davis-Beirut reaction (developed by Kurth and Haddadin) offers a distinct advantage: it bypasses the N1 vs. N2 selectivity issue entirely by forming the ring at the N2 position. It relies on the base-promoted cyclization of o-nitrobenzyl amines.

Mechanistic Insight

The reaction does not proceed via a nitrene (unlike the Cadogan cyclization).[1] Instead, it generates a reactive nitroso imine intermediate.[2] The key driver is the intramolecular attack of the benzylic nitrogen on the nitroso group, locking the structure into the 2H-form.

DavisBeirut start o-Nitrobenzyl amine inter1 Nitroso Imine Intermediate (Key Species) start->inter1 Dehydration/Redox base Base (KOH/MeOH) base->start cyclization N-N Bond Formation inter1->cyclization Intramolecular Attack product 2H-Indazole cyclization->product -H2O

Figure 2: The Davis-Beirut pathway avoids 1H competition by locking the N-N bond formation via a nitroso intermediate.

Validated Protocol

Substrate: N-benzyl-2-nitrobenzylamine Reagents: KOH (10 equiv), MeOH/H2O (9:1).

  • Dissolution: Dissolve 1.0 mmol of N-substituted-2-nitrobenzylamine in 10 mL of MeOH.

  • Activation: Add 10.0 mmol of KOH dissolved in 1 mL of water.

  • Reaction: Stir at 60 °C for 4–6 hours. The solution typically turns deep red/orange (indicative of the nitroso intermediate) before fading.

  • Workup: Evaporate MeOH, dilute with water, and extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Critical Note: This reaction is sensitive to the pKa of the amine. Aniline derivatives (N-aryl) often require higher temperatures or microwave assistance compared to N-alkyl derivatives.

Section 3: Method B — Direct Functionalization via Copper Catalysis

Primary Route: Cu-Catalyzed Cross-Coupling with Diaryliodonium Salts Best For: Late-stage functionalization of existing 1H-indazole scaffolds.

Classic alkylation (NaH/R-X) yields mixtures (typically 60:40 favoring N1). However, using diaryliodonium salts with a Copper catalyst reverses this selectivity.

Mechanistic Insight

The high N2 selectivity is attributed to a "chemically non-innocent" mechanism. Unlike Pd-catalyzed Buchwald-Hartwig couplings which often favor the thermodynamic N1 product, the Cu(I)/Cu(III) cycle with iodonium salts involves a coordination complex that directs the aryl group to the sterically more accessible (but electronically less favored) N2 lone pair, often without requiring complete deprotonation of the N1-H.

Validated Protocol

Substrate: 1H-Indazole Reagents: Diphenyliodonium triflate ([Ph2I]OTf), CuCl.

  • Setup: In a glovebox or under Ar, combine 1H-indazole (0.5 mmol), [Ph2I]OTf (0.6 mmol), and CuCl (10 mol%).

  • Solvent: Add anhydrous DMF (2.0 mL).

  • Base: Add a mild base like K3PO4 (sometimes omitted depending on the specific iodonium salt counter-ion; TfO- is weak enough to allow kinetic control).

  • Heating: Heat to 110 °C for 12 hours.

  • Workup: Quench with aqueous NH4Cl (to chelate Cu), extract with DCM.

Performance Data:

  • N2:N1 Ratio: Typically >20:1.

  • Yield: 70–85%.

  • Limitation: Requires synthesis of iodonium salts if not commercially available.

Section 4: Method C — Rh(III)-Catalyzed C-H Activation

Primary Route: Oxidative [4+1] Annulation Best For: High-complexity library generation and atom economy.

This is the "modern" approach. Instead of building the ring from a nitro precursor or alkylating an existing ring, this method constructs the indazole from azobenzenes and aldehydes . It utilizes the directing group capability of the azo moiety.[3]

Mechanistic Insight

The Rh(III) catalyst (Cp*) activates the ortho C-H bond of the azobenzene. The aldehyde then inserts into the metal-carbon bond. A key feature is that the azo nitrogen acts as the nucleophile to trap the intermediate, closing the ring.

RhodiumCycle cat Cp*Rh(III) sub1 Azobenzene (Directing Group) cat->sub1 Coordination act C-H Activation (Rhodacycle) sub1->act -HCl sub2 Aldehyde (Insertion) act->sub2 Insertion elim Reductive Elimination & Cyclization sub2->elim Ring Closure elim->cat Regeneration (with Oxidant) prod 2H-Indazole elim->prod Product Release

Figure 3: The Rh(III) catalytic cycle enables convergent assembly of 2H-indazoles from simple building blocks.

Validated Protocol

Substrate: Azobenzene + Benzaldehyde Catalyst: [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%), Cu(OAc)2 (oxidant).

  • Assembly: Combine azobenzene (0.2 mmol), aldehyde (0.4 mmol), [Cp*RhCl2]2 (3.1 mg), AgSbF6 (3.4 mg), and Cu(OAc)2 (1.0 equiv) in a sealed tube.

  • Solvent: Add 1,2-dichloroethane (DCE) or THF (2 mL).

  • Reaction: Heat at 100–120 °C for 16 hours.

  • Purification: Filter through Celite to remove metal salts, concentrate, and purify via flash chromatography.

Comparative Analysis Summary

The following table contrasts the three methodologies based on experimental efficiency and suitability for drug development.

FeatureMethod A: Davis-BeirutMethod B: Cu-ArylationMethod C: Rh(III) C-H Activation
Starting Material o-Nitrobenzyl amines1H-IndazolesAzobenzenes + Aldehydes
N2 Selectivity Perfect (100%) High (>95%) High (Regioselective)
Atom Economy Moderate (Loss of H2O)Low (Loss of Iodobenzene)High (Convergent)
Reaction Conditions Basic, Protic, Mild HeatHigh Heat, Sensitive ReagentsTransition Metal, Oxidant
Scalability High (Kg scale possible)Moderate (Iodonium salt cost)Low/Moderate (Rh cost)
Primary Use Case Building core scaffoldDerivatizing existing scaffoldDiversity-oriented library synthesis

Conclusion and Recommendation

  • For Large Scale Manufacturing: Use Method A (Davis-Beirut) . The reagents are cheap, and the reaction is robust against moisture once optimized.

  • For Medicinal Chemistry (SAR): Use Method B (Cu-Arylation) . It allows you to buy a commercial 1H-indazole core and rapidly screen different aryl groups at the N2 position.

  • For Novel IP Generation: Use Method C (Rh-Catalysis) . It allows for the construction of highly substituted indazoles that are difficult to access via standard substitution patterns.

References

  • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[4][5] Davis-Beirut Reaction: A Novel Synthesis of 2H-Indazoles. Journal of Organic Chemistry.

  • Lian, Y., Wasa, M., & Ellman, J. A. (2013).[6] Rhodium(III)-Catalyzed Indazole Synthesis by C-H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society.

  • Guo, X., Yu, Y., Li, P., & Feng, X. (2018). Access to 2-Substituted-2H-Indazoles via a Copper-Catalyzed Regioselective Cross-Coupling Reaction. Organic & Biomolecular Chemistry.

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[7] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters.

Sources

comparing (2-methyl-2H-indazol-7-yl)methanamine with other known ITK inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of ITK Inhibitors for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of (2-methyl-2H-indazol-7-yl)methanamine and other prominent Interleukin-2 inducible T-cell kinase (ITK) inhibitors. We will delve into the nuanced differences in their mechanisms of action, potency, and selectivity, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Critical Role of ITK in T-Cell Signaling: A Prime Therapeutic Target

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in T-cells, natural killer (NK) cells, and mast cells.[1][2] ITK serves as a crucial signaling node downstream of the T-cell receptor (TCR), playing a pivotal role in T-cell activation, proliferation, and differentiation.[2][3]

Upon TCR engagement, ITK is recruited to the cell membrane and activated through phosphorylation by Lck.[1][2] Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), which in turn generates the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[1][2] This cascade ultimately leads to calcium mobilization and the activation of transcription factors like NFAT and NF-κB, driving the expression of pro-inflammatory cytokines such as IL-2, IL-4, IL-5, and IL-13.[1][4]

Given its central role in T-cell-mediated immunity, ITK has emerged as a compelling therapeutic target for a range of conditions, including autoimmune diseases, inflammatory disorders like asthma and atopic dermatitis, and T-cell malignancies.[3][5][6][7] The development of small molecule inhibitors that can selectively modulate ITK activity is an area of intense research.

ITK Signaling Pathway

ITK_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ITK_inactive ITK (Inactive) Lck->ITK_inactive pY511 ITK_active ITK (Active) ITK_inactive->ITK_active Autophosphorylation PLCG1 PLCγ1 ITK_active->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Transcription_Factors NFAT, NF-κB Activation DAG->Transcription_Factors Ca_flux->Transcription_Factors Cytokines Cytokine Production (IL-2, IL-4, IL-5) Transcription_Factors->Cytokines

Caption: Simplified ITK signaling cascade upon T-cell receptor activation.

A Comparative Overview of Key ITK Inhibitors

The landscape of ITK inhibitors is diverse, encompassing both covalent and non-covalent molecules with varying degrees of selectivity and potency. While direct public data on the ITK inhibitory activity of (2-methyl-2H-indazol-7-yl)methanamine is limited, the indazole scaffold is a known pharmacophore in the design of potent kinase inhibitors, including those targeting ITK.[8][9] Our comparison will, therefore, focus on well-characterized ITK inhibitors, including those with related structural motifs.

InhibitorChemical ScaffoldMechanism of ActionITK IC50Selectivity ProfileKey Features
Indazole Derivatives IndazoleATP-competitivePotent (nM range reported for analogs)[9]Varies with substitutionA promising scaffold for developing selective ITK inhibitors.[9]
Soquelitinib (CPI-818) Not specifiedCovalentNot specifiedHighly selective for ITK.[2]Orally active; in clinical trials for T-cell lymphomas and atopic dermatitis.[2]
BMS-509744 AminothiazoleNon-covalent, ATP-competitive19 nM[10][11]>200-fold selective over other Tec kinases.[10][12]A well-characterized tool compound for studying ITK biology.[10][11]
PRN694 AminobenzimidazoleCovalent (targets Cys442)0.3 nM[13][14]Dual inhibitor of ITK and RLK.[13][14]Exhibits extended target residence time.[13]
Ibrutinib Not specifiedCovalentPotentPrimarily a BTK inhibitor with off-target activity against ITK.[3]FDA-approved for B-cell malignancies; its effects on T-cells are partly mediated by ITK inhibition.[3]
PF-06465469 Not specifiedCovalent2 nM[2]Also inhibits BTK.[2]Potent inhibitor of T-cell migration.[2]

Deep Dive into Featured ITK Inhibitors

Indazole-Based Inhibitors
Soquelitinib (CPI-818): A Selective Covalent Inhibitor

Soquelitinib is an orally administered, selective covalent ITK inhibitor currently in clinical development.[2] By forming a covalent bond with a specific cysteine residue in the ITK active site, soquelitinib achieves durable target inhibition.[16] This prolonged pharmacodynamic effect is a key advantage of covalent inhibitors.[16] Preclinical studies have shown that soquelitinib is effective in various models of T-cell-mediated inflammatory diseases.[17][18] In clinical trials, it has shown promising anti-tumor activity in patients with T-cell lymphomas.[1]

BMS-509744: A Selective Non-Covalent Inhibitor

BMS-509744 is a potent and highly selective ATP-competitive inhibitor of ITK.[10][11] With an IC50 of 19 nM, it demonstrates over 200-fold selectivity for ITK compared to other Tec family kinases.[10][12] This makes BMS-509744 an excellent tool compound for elucidating the specific roles of ITK in cellular processes without the confounding effects of inhibiting other related kinases. In cellular assays, BMS-509744 effectively blocks TCR-induced PLCγ1 phosphorylation, calcium mobilization, and IL-2 production.[11][12]

PRN694: A Dual ITK/RLK Covalent Inhibitor

PRN694 is a potent covalent inhibitor that targets both ITK (IC50 = 0.3 nM) and another Tec family kinase, RLK (Resting Lymphocyte Kinase; IC50 = 1.4 nM).[13][14] RLK shares functional redundancy with ITK in T-cells, and dual inhibition can lead to a more profound suppression of T-cell activation than inhibiting ITK alone. PRN694's covalent mechanism provides a long duration of action, effectively silencing the TCR signaling pathway for an extended period.[13][16]

Experimental Protocols for Evaluating ITK Inhibitors

To ensure scientific rigor, the following detailed protocols are provided for key assays used to characterize ITK inhibitors.

Experimental Workflow: ITK Inhibitor Screening

ITK_Inhibitor_Screening cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Models Enzymatic Enzymatic Kinase Assay (e.g., LanthaScreen) Binding Binding Assay (e.g., SPR) Enzymatic->Binding Determine Ki, IC50 Phosphorylation PLCγ1 Phosphorylation Assay (Western Blot / Flow Cytometry) Binding->Phosphorylation Confirm Cellular Target Engagement Ca_Flux Calcium Flux Assay Phosphorylation->Ca_Flux Assess Functional Consequences Cytokine Cytokine Release Assay (ELISA / CBA) Ca_Flux->Cytokine Assess Functional Consequences Proliferation T-Cell Proliferation Assay (e.g., CFSE) Cytokine->Proliferation Assess Functional Consequences Asthma Allergic Asthma Model Proliferation->Asthma Evaluate In Vivo Efficacy Lymphoma T-Cell Lymphoma Xenograft Asthma->Lymphoma Evaluate In Vivo Efficacy

Caption: A tiered approach for the comprehensive evaluation of ITK inhibitors.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

This assay quantitatively measures inhibitor binding to the ITK active site.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the GST-tagged ITK kinase, and an Alexa Fluor™ 647-labeled kinase tracer dye binds to the ATP-binding pocket of the kinase. Binding of the tracer results in a high TR-FRET signal. Test compounds compete with the tracer for the ATP site, causing a decrease in the TR-FRET signal.

Materials:

  • ITK, active, GST-tagged (Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • Kinase Tracer 236 (Thermo Fisher Scientific)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

Procedure:

  • Prepare Kinase/Antibody Solution: Dilute the ITK kinase and Eu-anti-GST antibody in Assay Buffer to a 2X concentration.

  • Prepare Tracer Solution: Dilute the Kinase Tracer 236 in Assay Buffer to a 2X concentration.

  • Prepare Compound Dilutions: Perform a serial dilution of the test compounds in DMSO, then dilute in Assay Buffer to a 2X final concentration.

  • Assay Plate Setup: To a 384-well plate, add 5 µL of the 2X compound dilutions (or DMSO for controls).

  • Add Kinase/Antibody: Add 5 µL of the 2X Kinase/Antibody solution to all wells.

  • Add Tracer: Add 5 µL of the 2X Tracer solution to all wells.

  • Incubate: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read Plate: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular ITK Autophosphorylation Assay

This assay assesses the ability of an inhibitor to block ITK activation in a cellular context.

Principle: Jurkat T-cells are treated with the test inhibitor and then stimulated via the T-cell receptor. ITK activation involves autophosphorylation at Tyrosine 180 (pY180). The level of ITK pY180 is then measured by Western blot or flow cytometry as a direct readout of cellular ITK inhibition.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies for stimulation

  • Test inhibitor

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: Rabbit anti-phospho-ITK (pY180), Mouse anti-total ITK

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • SDS-PAGE gels and Western blotting equipment

  • ECL substrate

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS.

  • Inhibitor Treatment: Seed cells at 1x10^6 cells/mL. Add serial dilutions of the test inhibitor and incubate for 1-2 hours at 37°C.

  • Cell Stimulation: Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies and incubate for 10 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in ice-cold Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-ITK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-ITK signal to the total ITK signal for each sample. Calculate the percent inhibition relative to the stimulated control.

Conclusion and Future Directions

The inhibition of ITK presents a promising therapeutic strategy for a variety of T-cell-mediated diseases.[3][5] The field has matured to include a diverse range of inhibitors with different mechanisms of action and selectivity profiles. While compounds like Soquelitinib are advancing through clinical trials, there remains a significant opportunity for the discovery of new chemical entities with improved properties.

Indazole-based scaffolds, represented by molecules such as (2-methyl-2H-indazol-7-yl)methanamine, continue to be an area of interest for medicinal chemists.[9] The key to successful drug development will lie in achieving a balance of high potency, selectivity against other kinases to minimize off-target effects, and favorable pharmacokinetic properties for the desired therapeutic application. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation and comparison of novel ITK inhibitors, facilitating the identification of the most promising candidates for clinical development.

References

  • Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • What are ITK inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. Retrieved January 28, 2026, from [Link]

  • ITK inhibitors in inflammation and immune-mediated disorders - PubMed - NIH. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Targeting ITK signaling for T cell-mediated diseases - PMC - NIH. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Corvus shares nearly triple on positive data for eczema pill - BioPharma Dive. (2026, January 21). BioPharma Dive. Retrieved January 28, 2026, from [Link]

  • Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals. (2024, July 25). Corvus Pharmaceuticals. Retrieved January 28, 2026, from [Link]

  • Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PubMed Central. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Advances in the design of ITK inhibitors - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Soquelitinib, A Selective Inhibitor of Interleukin-2-Inducible T Cell Kinase (ITK), is Active in Several Murine Models of T Cell-Mediated Inflammatory Disease | bioRxiv. (2023, November 1). bioRxiv. Retrieved January 28, 2026, from [Link]

  • Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay - PubMed. (2012, November 26). PubMed. Retrieved January 28, 2026, from [Link]

  • Corvus Pharmaceuticals: ITK Inhibitor Soquelitinib AD Data Could Be Improved Upon. (2026, January 21). Seeking Alpha. Retrieved January 28, 2026, from [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC - NIH. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo - PubMed. (2015, May 14). PubMed. Retrieved January 28, 2026, from [Link]

  • Interleukin-2-inducible T-cell Kinase (ITK) Targeting by BMS-509744 Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL). (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Crystal Structures of IL-2-inducible T cell Kinase Complexed with Inhibitors: Insights into Rational Drug Design and Activity Regulation - ResearchGate. (2025, August 30). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases - Patsnap Synapse. (n.d.). Patsnap. Retrieved January 28, 2026, from [Link]

  • Itk kinase inhibitors(Boehringer) - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Patsnap. Retrieved January 28, 2026, from [Link]

  • PRN694 selectively inhibits ITK and RLK kinase activity. Shown is... - ResearchGate. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Covalent Inhibitors of Interleukin-2 Inducible T Cell Kinase (Itk) with Nanomolar Potency in a Whole-Blood Assay | Request PDF - ResearchGate. (2025, August 9). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals. (2024, July 25). Corvus Pharmaceuticals. Retrieved January 28, 2026, from [Link]

  • Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors | Request PDF - ResearchGate. (2025, August 9). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

comparative analysis of the indazole analogs of 5-MeO-DMT as serotonin receptor agonists

[1][2][3]

Executive Summary

This guide provides a rigorous comparative analysis between 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) and its direct indazole bioisosteres (specifically the 1H-indazole analog, often denoted in literature as Compound 6a or colloquially as 5-MeO-DAI ).[1]

While 5-MeO-DMT is a canonical, high-potency agonist at 5-HT


reduced potency at 5-HT

elevated 5-HT

agonism

Structural Basis & Rationale[1][3][5]

The core rationale for replacing the indole moiety with an indazole is bioisosterism .

  • Indole (Parent): Contains a C=C bond at the 2,3-position. It is electron-rich and susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes).

  • Indazole (Analog): Replaces the C-3 carbon with a nitrogen atom (

    
     bond). This reduces the electron density of the ring system, lowers the pKa of the pyrrole-like nitrogen, and generally increases resistance to metabolic oxidation.
    
Diagram 1: Structural Divergence (DOT Visualization)

Bioisosterecluster_0Parent Scaffold (Indole)cluster_1Bioisostere (Indazole)Indole5-MeO-DMT(Indole Core)C=C at pos 2,3Prop1High 5-HT2A PotencyIndole->Prop1Prop2Metabolic Liability(Oxidative attack)Indole->Prop2Indazole5-MeO-DAI / Cmpd 6a(Indazole Core)N-N at pos 2,3Indole->Indazole Bioisosteric Replacement(C -> N)Prop3Reduced 5-HT2A Potency(EC50 ~200-1000 nM)Indazole->Prop3Prop4Enhanced Stability(Resists Oxidation)Indazole->Prop4

Caption: Structural transition from the indole core of 5-MeO-DMT to the indazole core, highlighting the trade-off between potency and stability.

Pharmacological Profile: 5-MeO-DMT vs. Indazole Analog[1][2][3][4][6]

The following data synthesizes binding affinity (


2
Table 1: Comparative Receptor Pharmacology[7]
Parameter5-MeO-DMT (Parent)Indazole Analog (Cmpd 6a)Implication
5-HT

Potency (

)
4 – 10 nM (High)203 – 1500 nM (Moderate/Low)Indazole substitution significantly reduces potency at the primary psychedelic target.
5-HT

Efficacy (

)
~90-100% (Full Agonist)~70% (Partial Agonist)The analog may produce milder subjective effects or require higher dosing.
5-HT

Potency (

)
> 1000 nM (Low)~483 nM (Moderate)Safety Warning: The indazole analog shows higher affinity for 5-HT

, posing a risk of valvulopathy with chronic use.
5-HT

Affinity
High (

< 10 nM)
High (Retained)Anxiolytic and ego-dissolution properties likely retained.
Selectivity (2A vs 2B) High SelectivityReduced SelectivityThe indazole is "dirtier" regarding the cardiotoxic 2B receptor.
Mechanism of Action

Both compounds function as G-protein biased agonists . Upon binding to 5-HT



Diagram 2: Signal Transduction Pathway

SignalingLigandLigand(5-MeO-DMT or Indazole)Receptor5-HT2A Receptor(GPCR)Ligand->ReceptorBindingGprotGαq ProteinReceptor->GprotActivationPLCPLC-βGprot->PLCStimulatesPIP2PIP2PLC->PIP2HydrolysisIP3IP3PIP2->IP3DAGDAGPIP2->DAGCaCa2+ Release(ER Stores)IP3->CaCalcium Flux(Measured in Assay)

Caption: The Gq-mediated signaling pathway used to quantify functional potency via Calcium Flux assays.

Experimental Protocols

To validate the comparative profiles, the following self-validating protocols are recommended. These avoid common pitfalls, such as the instability of indazole intermediates.

Protocol A: Synthesis of Indazole Analog (Critical Modification)

Unlike indole chemistry, indazole-3-carbaldehydes are notoriously unstable. Standard reductive amination routes used for DMT often fail for indazoles.

  • Starting Material: Methyl 1H-indazole-3-carboxylate.

  • Amide Formation: React ester with dimethylamine (excess) in methanol/water at RT for 24h.

    • Validation: Monitor disappearance of ester peak via TLC/LCMS.

  • Reduction (The Key Step):

    • Dissolve the resulting amide in anhydrous THF under Argon.

    • Slowly add Lithium Aluminum Hydride (LiAlH4) (3.0 equiv) at 0°C.

    • Reflux for 4-6 hours. Note: LiAlH4 is required; weaker reducing agents (NaBH4) are insufficient for the amide.

  • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and extract with DCM.

  • Purification: Flash chromatography (DCM:MeOH:NH4OH, 90:9:1).

Protocol B: Calcium Flux Functional Assay (FLIPR)

This assay measures the functional potency (

  • Cell Line: HEK-293 cells stably expressing human 5-HT

    
     (edited to avoid endogenous interference).
    
  • Dye Loading: Incubate cells with Calcium-4 dye (Molecular Devices) in HBSS buffer + 20 mM HEPES + 2.5 mM Probenecid (to inhibit dye efflux) for 60 min at 37°C.

  • Agonist Addition:

    • Prepare 10-point serial dilutions of 5-MeO-DMT and Indazole Analog (range: 10

      
      M to 0.1 nM).
      
    • Inject compounds using an automated fluidic handler (e.g., FLIPR Tetra).

  • Data Analysis:

    • Measure fluorescence intensity (

      
      ).
      
    • Normalize response to

      
       of Serotonin (5-HT) reference standard.
      
    • Fit curves using a 4-parameter logistic equation to derive

      
      .
      

ADME & Metabolic Stability

The primary advantage of the indazole scaffold is metabolic resilience.

  • Oxidative Stability: The indole 2,3-double bond is a primary site for oxidation. The indazole ring, being aromatic but lacking this specific olefinic character, is resistant to this pathway.

  • Clearance: Preclinical data suggests indazole analogs have a longer half-life (

    
    ) and lower intrinsic clearance (
    
    
    ) in hepatocyte stability assays compared to their indole counterparts.
  • Permeability: The calculated LogP (cLogP) of the indazole analog is slightly lower (~1.8) than 5-MeO-DMT (~2.1) due to the extra nitrogen, potentially altering Blood-Brain Barrier (BBB) penetration kinetics, though it remains within the CNS-active range.

References

  • Maurer, M. A., et al. (2024). "Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists."[2][1] ACS Medicinal Chemistry Letters. Link[2]

  • Nichols, D. E. (2018). "Chemistry and Structure-Activity Relationships of Psychedelics."[3] Current Topics in Behavioral Neurosciences. Link

  • Halberstadt, A. L., et al. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." WIREs Membrane Transport and Signaling. Link

  • Fantegrossi, W. E., et al. (2006). "The roles of 5-HT1A and 5-HT2 receptors in the effects of 5-MeO-DMT on locomotor activity and prepulse inhibition in rats." Psychopharmacology. Link

A Comparative In Vitro Guide to Validating the Mechanism of Action for (2-methyl-2H-indazol-7-yl)methanamine as a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of the mechanism of action for the novel compound (2-methyl-2H-indazol-7-yl)methanamine, henceforth referred to as 'Compound X', as a putative inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The experimental design is structured to rigorously assess its biochemical potency, cellular activity, and functional effects in comparison to established reference compounds.

Introduction: The Rationale for IDO1 Inhibition and In Vitro Validation

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] In the context of oncology, IDO1 has emerged as a critical immune checkpoint regulator.[1] Many tumors overexpress IDO1, leading to the depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive kynurenine metabolites.[1][4] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells, while promoting the generation of regulatory T cells (Tregs), thereby enabling tumor cells to evade immune surveillance.[1][5]

The therapeutic potential of inhibiting IDO1 to reverse this immunosuppressive shield and enhance anti-tumor immunity is an area of intense research.[6] Therefore, the precise validation of a novel compound's mechanism of action as an IDO1 inhibitor is a critical step in its development as a potential cancer therapeutic. This guide outlines a systematic in vitro approach to characterize Compound X, benchmarked against a known potent IDO1 inhibitor and a relevant negative control.

Comparative Compound Selection: Establishing Benchmarks for Activity

To ensure the scientific rigor of this validation study, the selection of appropriate comparators is paramount.

  • Positive Control: Epacadostat (INCB024360) A well-characterized, potent, and selective inhibitor of IDO1.[7][8] Epacadostat competitively blocks the binding of tryptophan to IDO1, thereby inhibiting its enzymatic activity.[7][9] Its established biochemical and cellular profile provides a robust benchmark for the performance of Compound X.

  • Negative Control: Methenamine A structurally distinct compound with a known non-IDO1-related mechanism of action. Methenamine acts as a urinary antiseptic by converting to formaldehyde in acidic urine.[10] Its inclusion helps to discern non-specific effects of Compound X on cellular systems.

Experimental Design: A Multi-faceted Approach to In Vitro Validation

The validation of Compound X's mechanism of action will be conducted through a tiered experimental approach, progressing from direct enzymatic inhibition to cellular and functional assays.

Biochemical Validation: Direct Inhibition of IDO1 Enzymatic Activity

The initial and most direct assessment of Compound X's proposed mechanism is to measure its ability to inhibit the enzymatic activity of purified IDO1 in a cell-free system. This is crucial for determining the compound's potency (IC50) and for elucidating its mode of inhibition.[11][12]

Cellular Target Engagement: Assessing IDO1 Inhibition in a Cellular Context

Demonstrating that Compound X can effectively inhibit IDO1 within a living cell is a critical step. This confirms that the compound is cell-permeable and can engage its target in a more complex biological environment.

Functional Consequence: Impact on Cancer Cell Viability

To ascertain the therapeutic potential of Compound X, its effect on cancer cell viability will be assessed. This assay will determine if the inhibition of IDO1 by Compound X translates into a functional anti-proliferative or cytotoxic effect.[13][14]

Detailed Experimental Protocols

Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Compound X against purified recombinant human IDO1 enzyme.[15][16]

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Compound X, Epacadostat, and Methenamine (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Compound X, Epacadostat, and Methenamine in assay buffer.

  • In a 96-well plate, add the diluted compounds to the respective wells.

  • Add the IDO1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.[16]

  • Initiate the enzymatic reaction by adding L-Tryptophan to each well.[16]

  • Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).

  • Stop the reaction and measure the production of kynurenine, the product of the IDO1-catalyzed reaction. This can be done using various methods, including spectrophotometric measurement after reaction with Ehrlich's reagent or by using a kynurenine-specific ELISA kit.[17][18][19][20][21]

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based IDO1 Activity Assay

This protocol measures the ability of Compound X to inhibit IDO1 activity in a cellular context using a human cell line engineered to express IDO1.[22]

Materials:

  • IDO1-expressing HEK293 cell line (or another suitable cell line).[17][23][24][25]

  • Cell culture medium

  • Interferon-gamma (IFN-γ) to induce IDO1 expression (if necessary).

  • Compound X, Epacadostat, and Methenamine

  • 96-well cell culture plate

Procedure:

  • Seed the IDO1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • If required, stimulate the cells with IFN-γ to induce IDO1 expression.

  • Treat the cells with serial dilutions of Compound X, Epacadostat, and Methenamine for a specified period (e.g., 48-72 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of kynurenine in the supernatant using a kynurenine detection method as described in Protocol 1.[18][19][20][21]

  • Determine the cellular IC50 value for each compound.

Protocol 3: Cancer Cell Viability Assay

This protocol assesses the impact of Compound X on the viability and proliferation of a cancer cell line known to be sensitive to IDO1 inhibition.

Materials:

  • A suitable cancer cell line (e.g., a melanoma or ovarian cancer cell line with known IDO1 expression).

  • Cell culture medium

  • Compound X, Epacadostat, and Methenamine

  • A cell viability reagent (e.g., MTT, WST-1, or a commercial kit).

  • 96-well cell culture plate

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Compound X, Epacadostat, and Methenamine for a defined period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the EC50 value for each compound.

Data Presentation and Interpretation

The quantitative data generated from the above protocols should be summarized in clear and concise tables for easy comparison.

Table 1: Biochemical and Cellular Potency of Test Compounds

CompoundIDO1 Enzymatic IC50 (nM)Cellular IDO1 IC50 (nM)
Compound X[Insert Value][Insert Value]
Epacadostat[Insert Value][Insert Value]
Methenamine> [Highest Conc. Tested]> [Highest Conc. Tested]

Table 2: Functional Effects on Cancer Cell Viability

CompoundCancer Cell Line EC50 (µM)
Compound X[Insert Value]
Epacadostat[Insert Value]
Methenamine> [Highest Conc. Tested]

Interpretation of Expected Results:

  • Compound X and Epacadostat are expected to show potent inhibition of both recombinant IDO1 and cellular IDO1 activity, with low nanomolar IC50 values. They are also expected to reduce the viability of the cancer cell line, demonstrating a functional consequence of IDO1 inhibition.

  • Methenamine is not expected to show any significant activity in the IDO1 enzymatic or cellular assays, nor is it expected to affect cancer cell viability at the tested concentrations. This will confirm that the observed effects of Compound X are not due to non-specific cytotoxicity.

Visualizing the Experimental Workflow and Signaling Pathway

IDO1 Signaling Pathway

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) cluster_Inhibitor Therapeutic Intervention TRP Tryptophan IDO1 IDO1 Enzyme TRP->IDO1 Catabolized by T_Cell_Activation T Cell Activation TRP->T_Cell_Activation Essential for KYN Kynurenine AHR Aryl Hydrocarbon Receptor (AHR) KYN->AHR Activates IDO1->KYN Produces IDO1->T_Cell_Activation Depletes TRP, Inhibiting Activation T_Cell_Inhibition T Cell Inhibition AHR->T_Cell_Inhibition Leads to CompoundX Compound X CompoundX->IDO1 Inhibits

Caption: The IDO1 signaling pathway in the tumor microenvironment.

Experimental Validation Workflow

Validation_Workflow cluster_Biochemical Biochemical Validation cluster_Cellular Cellular Validation cluster_Functional Functional Validation cluster_Conclusion Overall Conclusion Biochem_Assay Protocol 1: IDO1 Enzymatic Assay Biochem_Result Determine IC50 (Direct Inhibition) Biochem_Assay->Biochem_Result Cell_Assay Protocol 2: Cell-Based IDO1 Assay Biochem_Result->Cell_Assay Informs Cell_Result Determine Cellular IC50 (Target Engagement) Cell_Assay->Cell_Result Functional_Assay Protocol 3: Cancer Cell Viability Cell_Result->Functional_Assay Informs Functional_Result Determine EC50 (Phenotypic Effect) Functional_Assay->Functional_Result Conclusion Validate Mechanism of Action Functional_Result->Conclusion

Caption: The experimental workflow for validating Compound X's mechanism of action.

Conclusion

This comprehensive in vitro guide provides a robust framework for validating the mechanism of action of (2-methyl-2H-indazol-7-yl)methanamine as a novel IDO1 inhibitor. By systematically evaluating its biochemical potency, cellular target engagement, and functional consequences in comparison to well-characterized positive and negative controls, researchers can generate the high-quality data necessary to support its continued development as a potential cancer immunotherapeutic agent.

References

  • Patsnap Synapse. (2024, June 21). What are IDO1 inhibitors and how do they work? Retrieved from [Link]

  • Zhai, L., et al. (2020). Discovery of IDO1 inhibitors: from bench to bedside. Signal Transduction and Targeted Therapy, 5(1), 1-27. Retrieved from [Link]

  • BPS Bioscience. IDO1 - HEK293 Recombinant Cell Line Cat #: 60532 - Data Sheet. Retrieved from [Link]

  • Zhai, L., et al. (2018). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 78(21), 6046-6056. Retrieved from [Link]

  • Iacono, A., et al. (2021). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Cancers, 13(11), 2792. Retrieved from [Link]

  • Wikipedia. Epacadostat. Retrieved from [Link]

  • He, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Chemistry, 10, 978912. Retrieved from [Link]

  • ACS Publications. (2026, January 9). In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2012, December 30). In vitro enzymatic assay. Retrieved from [Link]

  • Wikipedia. Indoleamine 2,3-dioxygenase. Retrieved from [Link]

  • Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncotarget, 7(30), 47628–47640. Retrieved from [Link]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 15). Measurement of kynurenine pathway metabolites by tandem mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]

  • Mondanelli, G., et al. (2017). Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme. The FEBS journal, 284(16), 2688-2703. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 22). Methenamine - LiverTox. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 28). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Retrieved from [Link]

  • Eagle Biosciences. (2017, August 2). Kynurenine ELISA Assay Kit. Retrieved from [Link]

  • Frontiers. Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Retrieved from [Link]

  • JoVE. (2014, November 17). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved from [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. Retrieved from [Link]

  • Frontiers. (2023, April 13). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Retrieved from [Link]

  • MDPI. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. Retrieved from [Link]

  • National Center for Biotechnology Information. Indoleamine 2,3 dioxygenase and metabolic control of immune responses. Retrieved from [Link]

  • ACS Publications. (2017, March 6). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. Retrieved from [Link]

  • BPS Bioscience. IDO1-HEK293 Recombinant Cell Line (Human). Retrieved from [Link]

  • Immusmol. (2024, August 4). Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, August 1). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Retrieved from [Link]

  • IBL-America. (2024, September 26). Kynurenine ELISA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, July 20). Cell based functional assays for IDO1 inhibitor screening and characterization. Retrieved from [Link]

  • BPS Bioscience. IDO1 - HEK293 Recombinant Cell Line. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cross-Reactivity Profiling of (2-methyl-2H-indazol-7-yl)methanamine

Introduction: The Imperative of Selectivity in Drug Development

In the pursuit of novel therapeutics, the potency of a compound against its intended target is only half the story. The other, equally critical, half is its selectivity. Off-target interactions, where a drug candidate binds to proteins other than its primary target, can lead to a spectrum of consequences, from diminished efficacy to severe adverse drug reactions (ADRs).[1][2] The compound at the center of this guide, (2-methyl-2H-indazol-7-yl)methanamine, features an indazole scaffold. This heterocyclic motif is a well-established pharmacophore in medicinal chemistry, frequently found in compounds targeting protein kinases.[3][4]

Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, contain the indazole core.[3] While effective, these drugs are known to interact with multiple kinases, a characteristic that contributes to both their therapeutic efficacy and their toxicity profiles.[5][6][7] This precedent underscores the critical need for a rigorous and early assessment of the cross-reactivity profile for any new indazole-containing investigational drug.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for (2-methyl-2H-indazol-7-yl)methanamine. We will explore the rationale behind selecting an appropriate off-target panel, detail a robust, tiered experimental workflow, and present methods for data interpretation that will enable a clear comparison of its performance against its primary target and potential off-target liabilities.

Part 1: Rationale for Off-Target Panel Selection

The logic behind selecting a panel of off-target proteins is not arbitrary; it is a data-driven process aimed at maximizing the predictive value of the screen. For a compound like (2-methyl-2H-indazol-7-yl)methanamine, the selection strategy is twofold:

  • Kinome-Wide Scanning: Given the indazole core's prevalence in kinase inhibitors, the most logical and crucial first step is to assess the compound's profile against a broad representation of the human kinome.[8][9] The high conservation of the ATP-binding site across the 500+ kinases in the human genome makes cross-reactivity a common challenge.[9][10] Screening against a large panel (e.g., >400 kinases) provides a comprehensive map of potential interactions.[11][12]

  • Regulatory Safety Pharmacology Panels: Beyond the kinome, regulatory bodies like the FDA recommend assessing compounds against a "core battery" of targets known to be implicated in serious adverse events.[13][14][15] These panels, often called "safety pharmacology" or "liability" panels, typically include a curated set of GPCRs, ion channels, transporters, and enzymes associated with cardiovascular, central nervous system (CNS), and other organ system toxicities.[1][2][16][17]

The following table outlines a recommended panel for (2-methyl-2H-indazol-7-yl)methanamine, integrating both approaches.

Panel Category Target Class Rationale & Causality Examples
Primary Target Family Protein KinasesThe indazole scaffold strongly suggests kinase inhibitory activity. Kinome-wide scanning is essential to determine selectivity and identify potent off-target kinases that could lead to toxicity or polypharmacology.[8][18]Full Kinome Scan (>400 kinases), including all major kinase families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).
Safety Pharmacology GPCRsOff-target GPCR binding can lead to a wide range of side effects, including cardiovascular (e.g., adrenergic, dopaminergic receptors) and CNS effects (e.g., serotonergic, opioid receptors).[19]Adrenergic (α1, α2, β), Dopamine (D1-D5), Serotonin (5-HT subtypes), Muscarinic (M1-M5), Histamine (H1, H2).
Safety Pharmacology Ion ChannelsInhibition of cardiac ion channels, particularly hERG (human Ether-à-go-go-Related Gene), is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[15][20]hERG (KCNH2), Nav1.5 (SCN5A), Cav1.2 (CACNA1C).
Safety Pharmacology TransportersInteraction with transporters can affect drug disposition (pharmacokinetics) and lead to toxicities, such as the inhibition of neurotransmitter reuptake.[19]SERT (Serotonin Transporter), DAT (Dopamine Transporter), NET (Norepinephrine Transporter).
Safety Pharmacology EnzymesUnintended enzyme inhibition can cause significant adverse events. For example, inhibition of Cyclooxygenase (COX) enzymes can lead to gastrointestinal issues.Phosphodiesterases (PDEs), Cyclooxygenases (COX-1, COX-2).

Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling

A tiered or cascaded approach is the most efficient and scientifically rigorous method for assessing cross-reactivity. It begins with broad, high-throughput screening to identify potential interactions ("hits") and progresses to more detailed, functional assays to confirm and characterize these hits.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Risk Assessment T1_Start Compound: (2-methyl-2H-indazol-7-yl)methanamine (Single High Concentration, e.g., 10 µM) T1_Kinome KinomeScan® Binding Assay (>400 Kinases) T1_Start->T1_Kinome Primary Screen T1_Safety Radioligand Binding Assays (Safety Panel, e.g., 44 Targets) T1_Start->T1_Safety Primary Screen T1_Analysis Data Analysis: Identify Hits (e.g., >50% Inhibition or % of Control) T1_Kinome->T1_Analysis T1_Safety->T1_Analysis T2_Input Confirmed Hits from Tier 1 T1_Analysis->T2_Input T2_Dose 10-point Dose Response Curve (e.g., 1 nM to 100 µM) T2_Input->T2_Dose T2_Enzymatic Functional Enzymatic Assays (e.g., ADP-Glo™ for Kinases) T2_Dose->T2_Enzymatic Orthogonal Assays T2_Cellular Cell-Based Functional Assays (e.g., Phospho-protein quantification) T2_Dose->T2_Cellular Orthogonal Assays T2_Analysis Data Analysis: Determine IC50 / Ki values T2_Enzymatic->T2_Analysis T2_Cellular->T2_Analysis T3_Input Confirmed Off-Target IC50 Values T2_Analysis->T3_Input T3_Selectivity Calculate Selectivity Window: (Off-Target IC50 / On-Target IC50) T3_Input->T3_Selectivity T3_Risk Risk Assessment: Compare IC50 to expected clinical exposure (Cmax) T3_Selectivity->T3_Risk T3_Report Final Cross-Reactivity Profile Report T3_Risk->T3_Report

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: High-Throughput Screening for Hit Identification

The objective of Tier 1 is to rapidly screen the compound at a single, high concentration (typically 1-10 µM) against a large number of targets to identify any potential interactions.[21]

A. Kinase Panel Screen (Binding Assay)

  • Methodology: A competition binding assay, such as Eurofins' KINOMEscan™, is the industry standard.[11][22] This technology does not measure enzymatic activity but directly quantifies the ability of a compound to displace a tagged ligand from the ATP-binding site of each kinase in the panel.

  • Trustworthiness: This approach is highly robust because it is not dependent on variable factors like substrate quality or enzyme activity. The output, typically "% of Control," provides a direct measure of binding interaction.

B. Safety Panel Screen (Radioligand Binding Assays)

  • Methodology: Radioligand binding assays are the gold standard for screening against GPCRs, transporters, and ion channels.[9][23] The test compound is incubated with a cell membrane preparation expressing the target protein in the presence of a radioactive ligand known to bind that target.[24][25][26] A reduction in radioactivity bound to the membrane indicates displacement by the test compound.

  • Trustworthiness: The protocol's validity is ensured by including a known inhibitor for each target as a positive control and a vehicle (DMSO) as a negative control. Non-specific binding is determined by adding a high concentration of a non-radioactive ligand.[24]

Experimental Protocol: Tier 1 Radioligand Binding Assay (General)

  • Preparation: Thaw cryopreserved cell membrane aliquots expressing the target of interest. Resuspend in appropriate assay binding buffer. Protein concentration should be pre-determined via a BCA assay.[25]

  • Plate Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and the test compound ((2-methyl-2H-indazol-7-yl)methanamine at 10 µM).

    • Total Binding Wells: Contain membrane, radioligand, and vehicle.

    • Non-Specific Binding (NSB) Wells: Contain membrane, radioligand, and a saturating concentration of a known, non-radioactive competing ligand.[24]

    • Test Compound Wells: Contain membrane, radioligand, and the test compound.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[25]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[25]

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate Percent Inhibition using the formula: % Inhibition = 100 * (1 - [(Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)])

Tier 2: Hit Confirmation and Potency Determination

Any "hit" from Tier 1 (e.g., >50% inhibition) must be confirmed and its potency determined. This involves generating a full dose-response curve to calculate an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

A. Orthogonal Functional Assays for Kinases

  • Causality: A binding hit does not guarantee functional inhibition. Therefore, it is critical to use an orthogonal, functional assay that measures the actual catalytic activity of the kinase.[8]

  • Methodology: Luminescence-based ADP detection assays, such as ADP-Glo™, are a universal and highly sensitive method.[27] They measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The assay is robust and can be used with virtually any kinase and substrate combination.[27]

Experimental Protocol: Tier 2 Kinase Functional Assay (ADP-Glo™)

  • Kinase Reaction: In a multi-well plate, set up the kinase reaction containing the off-target kinase, its specific substrate, ATP, and a 10-point serial dilution of (2-methyl-2H-indazol-7-yl)methanamine.

    • Positive Control: Kinase reaction with a known inhibitor.

    • Negative Control: Kinase reaction with vehicle (DMSO).

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Detection: Measure luminescence using a plate reader. The light output is directly proportional to the ADP concentration and thus, the kinase activity.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 3: Data Presentation and Interpretation

Clear and objective data presentation is paramount. All quantitative data should be summarized in tables for easy comparison.

Hypothetical Data for (2-methyl-2H-indazol-7-yl)methanamine

Let's assume the primary target of our compound is Kinase X , a tyrosine kinase involved in oncology.

Table 1: Tier 1 Hit Identification Summary (Screened at 10 µM)

TargetTarget ClassAssay TypeResult (% Inhibition)Status
Kinase X Tyrosine Kinase Binding 98% On-Target
VEGFR2Tyrosine KinaseBinding85%Hit
c-KITTyrosine KinaseBinding62%Hit
SRCTyrosine KinaseBinding45%No Hit
hERGIon ChannelRadioligand Binding75%Hit
5-HT2BGPCRRadioligand Binding58%Hit
DATTransporterRadioligand Binding15%No Hit

Table 2: Tier 2 Potency and Selectivity Comparison

TargetAssay TypeIC50 (nM)Selectivity Window (vs. Kinase X)Potential Clinical Implication
Kinase X (On-Target) Enzymatic 5 - Desired Efficacy
VEGFR2Enzymatic5010-foldPotential for anti-angiogenic effects, but also hypertension.[5]
c-KITEnzymatic850170-foldLikely low risk of c-KIT related toxicities (e.g., edema).
hERGElectrophysiology1,200240-foldModerate risk; requires further investigation. A >300-fold window is generally desired.
5-HT2BFunctional2,500500-foldLow risk of 5-HT2B-mediated cardiac valvulopathy.

Interpreting the Selectivity Window:

The selectivity window (or selectivity index) is a critical metric calculated by dividing the off-target IC50 by the on-target IC50.[8] A larger window indicates greater selectivity and a potentially safer therapeutic profile. A generally accepted, though not absolute, rule of thumb is to aim for a >100-fold selectivity window against relevant off-targets.

From our hypothetical data, (2-methyl-2H-indazol-7-yl)methanamine shows high potency for its primary target, Kinase X. However, it displays only a 10-fold selectivity over VEGFR2, suggesting it is a multi-kinase inhibitor. This is not necessarily negative—drugs like Axitinib and Pazopanib are valued for their multi-targeted inhibition of VEGFR and other kinases.[6][28] The 240-fold window against hERG is borderline and would warrant further investigation with more sophisticated electrophysiology studies (e.g., patch-clamp) as recommended by ICH S7B guidelines.[15]

Conclusion and Authoritative Grounding

The comprehensive cross-reactivity profiling of (2-methyl-2H-indazol-7-yl)methanamine is a non-negotiable step in its preclinical development. By employing a logical, tiered workflow that begins with broad binding assays and progresses to specific functional assays, researchers can build a detailed and reliable profile of the compound's selectivity. This data-driven approach allows for an early, objective comparison against alternatives and provides the critical insights needed to predict potential clinical adverse effects, thereby de-risking the path to clinical trials.[1][2][16] The ultimate goal is not merely to identify a potent molecule, but to develop a safe and effective medicine.

References

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available from: [Link]

  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. Available from: [Link]

  • Matthews, H. et al. (2023). Safety and management of niraparib monotherapy in ovarian cancer clinical trials. Therapeutic Advances in Medical Oncology. Available from: [Link]

  • Sonpavde, G. et al. (2012). Axitinib in the treatment of renal cell carcinoma: patient selection and perspectives. Dovepress. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2021). Available from: [Link]

  • pazopanib. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics. (2011). Available from: [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. (2022). Available from: [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available from: [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. Available from: [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. (2012). Available from: [Link]

  • Phase II Study of Niraparib in Patients With Advanced Melanoma With Homologous Recombination Pathway Gene Mutations. JCO Precision Oncology. (2022). Available from: [Link]

  • Comparison of cellular selectivity of approved and investigational small-molecule RTKIs. ResearchGate. Available from: [Link]

  • 2-Methyl-2H-indazole. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Pazopanib-Induced Regression of Brain Metastasis After Whole Brain Palliative Radiotherapy in Metastatic Renal Cell Cancer Progressing on First-Line Sunitinib: A Case Report. Case Reports in Oncological Medicine. (2014). Available from: [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available from: [Link]

  • Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment. Journal of Pharmacological and Toxicological Methods. (2022). Available from: [Link]

  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. Cancers. (2023). Available from: [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. Available from: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available from: [Link]

  • Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma. Dovepress. (2012). Available from: [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling. (2012). Available from: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS One. (2011). Available from: [Link]

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology. (2013). Available from: [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available from: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. (2020). Available from: [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences. (2020). Available from: [Link]

  • An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. Noldus. Available from: [Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). ResearchGate. Available from: [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available from: [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Molecules. (2023). Available from: [Link]

  • Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. ResearchGate. Available from: [Link]

  • Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget. (2015). Available from: [Link]

  • What are preclinical safety pharmacology requirements?. Patsnap Synapse. Available from: [Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review. (2006). Available from: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available from: [Link]

  • INLYTA® (axitinib) Mechanism Of Action. Pfizer. Available from: [Link]

  • Safety Pharmacology Studies. Charles River Laboratories. Available from: [Link]

  • Radioligand Binding Methods: Practical Guide and Tips. Methods in Molecular Biology. (2011). Available from: [Link]

  • 2-Methyl-2H-indazol-6-amine. PubChem, National Center for Biotechnology Information. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-methyl-2H-indazol-7-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and chemical synthesis, the life cycle of a novel compound extends far beyond its use in an experiment. Proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and responsible scientific practice. (2-methyl-2H-indazol-7-yl)methanamine, a member of the indazole derivative family, represents a class of compounds with significant biological activity.[1][2] Its structure, containing a heterocyclic indazole nucleus and a primary amine group, necessitates a cautious and informed approach to its disposal. This guide provides a framework for handling and disposing of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Risk Assessment

The first principle of safe chemical handling is to understand the potential risks. While specific toxicological data for (2-methyl-2H-indazol-7-yl)methanamine is limited, we can infer its hazard profile by examining its constituent functional groups.

  • Indazole Core: Indazole derivatives are known for a wide range of pharmacological activities, suggesting they are biologically active molecules.[1]

  • Primary Amine (Methanamine group): Amines as a class can be corrosive, irritants to the skin and respiratory tract, and may be harmful if swallowed or absorbed.[3][4] They can also react vigorously with acids and oxidizing agents.[4]

Based on these structural alerts, it is prudent to handle (2-methyl-2H-indazol-7-yl)methanamine as a hazardous substance. The following table summarizes the anticipated hazards and the minimum required Personal Protective Equipment (PPE).

Potential Hazard Rationale Required Personal Protective Equipment (PPE)
Skin & Eye Irritation/Corrosion Amine functional groups are often irritating or corrosive.[3]Nitrile or neoprene gloves, fully buttoned lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a splash risk.[5]
Respiratory Tract Irritation Potential for aerosolization or dust formation of a fine powder.[3]Work within a certified chemical fume hood to prevent inhalation.
Acute Toxicity (Oral, Dermal) Harmful if swallowed or absorbed through the skin is a common characteristic of similar amine compounds.[3][6]Standard PPE as listed above prevents dermal contact and ingestion.
Chemical Reactivity Amines are basic and can react exothermically with acids. They are also incompatible with strong oxidizing agents.[4]Segregate from incompatible materials during storage and disposal.
Environmental Hazard Many amine compounds are toxic to aquatic life.[4][7]Do not dispose of down the drain or in general waste.[8]

The Core Principles of Compliant Chemical Disposal

The disposal of (2-methyl-2H-indazol-7-yl)methanamine must adhere to the hazardous waste regulations established by the EPA under the Resource Conservation and Recovery Act (RCRA) and OSHA standards for workplace safety.[9][10] The process is governed by four key principles.

  • Identification & Determination: The first step is to correctly identify the material as a hazardous waste.[10] Given the lack of specific data, any unused, expired, or contaminated (2-methyl-2H-indazol-7-yl)methanamine must be managed as hazardous waste.

  • Segregation: Never mix incompatible waste streams.[11] Waste containing (2-methyl-2H-indazol-7-yl)methanamine should be kept separate from acidic waste, oxidizing agents, and other reactive chemicals to prevent dangerous reactions within the waste container.[4]

  • Containment: Hazardous waste must be accumulated in containers that are compatible with the chemical, in good condition, and securely sealed when not in use.[12][13]

  • Labeling & Documentation: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents, and the associated hazards.[12] Proper documentation, such as the Uniform Hazardous Waste Manifest, is required for off-site transportation and disposal.[14][15]

Standard Operating Procedure for Disposal

This section provides a step-by-step protocol for the accumulation and disposal of (2-methyl-2H-indazol-7-yl)methanamine waste in a laboratory setting.

Step 1: Container Selection and Preparation
  • Primary Container: Choose a high-density polyethylene (HDPE) or glass container with a screw-on cap. Ensure the container material is compatible with amines.

  • Condition Check: Inspect the container for any cracks, leaks, or contamination before use.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Fill in your name, lab location, and the date the first waste is added.

Step 2: Waste Accumulation
  • Location: All waste accumulation must occur in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.

  • Solid Waste: For solid (2-methyl-2H-indazol-7-yl)methanamine or contaminated items (e.g., weigh boats, gloves, paper towels), place them directly into the prepared, labeled solid waste container.

  • Liquid Waste: For solutions containing (2-methyl-2H-indazol-7-yl)methanamine, pour the waste carefully into a labeled liquid waste container using a funnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[12] Do not fill the container beyond 90% of its capacity to allow for expansion.[12]

Step 3: Preparing for Disposal
  • Finalize Label: Once the container is full (or the experiment is complete), complete the waste label by listing the full chemical name, "(2-methyl-2H-indazol-7-yl)methanamine," and any solvents or other chemicals present, along with their approximate percentages.

  • Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific procedures for transport from the SAA to the main accumulation area.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company. The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration in a permitted facility.[8]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the compliant disposal process for (2-methyl-2H-indazol-7-yl)methanamine.

G start Start: Generation of (2-methyl-2H-indazol-7-yl)methanamine Waste is_hazardous Is the waste hazardous? start->is_hazardous treat_as_hazardous YES: Per precautionary principle, treat as hazardous waste. is_hazardous->treat_as_hazardous Yes improper_disposal NO: Improper Disposal. STOP & consult EHS. is_hazardous->improper_disposal No/Unsure select_container 1. Select appropriate, compatible waste container. treat_as_hazardous->select_container label_container 2. Affix 'Hazardous Waste' label. List all constituents. select_container->label_container accumulate_waste 3. Accumulate waste in a Satellite Accumulation Area (SAA). label_container->accumulate_waste container_check Is container closed & <90% full? accumulate_waste->container_check seal_and_store Keep container sealed in SAA. container_check->seal_and_store No (still in use) request_pickup 4. Container is full. Finalize label & request EHS pickup. container_check->request_pickup Yes seal_and_store->accumulate_waste ehs_disposal 5. EHS transports to licensed waste disposal facility (e.g., Incineration). request_pickup->ehs_disposal end End: Compliant Disposal ehs_disposal->end

Caption: Disposal Decision Workflow for (2-methyl-2H-indazol-7-yl)methanamine.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.[5][8]

Small Spill (in a Chemical Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use an amine-compatible absorbent material (e.g., vermiculite or commercial spill pads) to absorb the spill. Do not use combustible materials like paper towels to absorb large liquid spills.

  • Collection: Carefully collect the absorbent material using non-sparking scoops and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontamination solution as recommended by your EHS department.

  • Disposal: Label the container with all contents, including the spilled chemical and absorbent material, and dispose of it as hazardous waste.

Large Spill (outside a Fume Hood)
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team and EHS department.

  • Isolate: If safe to do so, close the doors to the affected area to isolate the spill.

  • Do Not Re-enter: Await the arrival of trained emergency responders. Do not attempt to clean up a large spill yourself.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

The responsible disposal of (2-methyl-2H-indazol-7-yl)methanamine is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound with the caution it deserves, adhering to the principles of waste identification, segregation, and containment, and following established institutional and regulatory protocols, researchers can ensure that their work is conducted safely from the beginning of an experiment to the final disposal of its byproducts. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety professionals.

References

  • Cayman Chemical. (2025). Safety Data Sheet - Mebendazole.
  • PCCA. (n.d.). Safety Data Sheet - Methenamine Hippurate USP.
  • Apollo Scientific. (2023). Safety Data Sheet - Methyl 2-acetyl-2H-indazole-5-carboxylate.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • BASF. (2026). Safety data sheet.
  • Cayman Chemical. (2025). Safety Data Sheet - Methimazole.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
  • U.S. Chemical Storage. (2024). OSHA Requirements for Hazardous Chemical Storage.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • National Center for Biotechnology Information. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). PubMed Central.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • ResearchGate. (2025).
  • ResearchGate. (2025). (PDF)
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • Heparin Journals. (n.d.).
  • HalenHardy. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • E-Tank. (2022).
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • Chemistry-For-Everyone. (2024). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2019).
  • National Center for Biotechnology Information. (1980). The Handling of Antineoplastic Drugs in a Major Cancer Center. PubMed.
  • CymitQuimica. (n.d.). (2-METHYL-2H-INDAZOL-4-YL)METHANAMINE HCL.
  • National Center for Biotechnology Information. (2017). TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above?. PubMed.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Personal protective equipment for handling (2-methyl-2H-indazol-7-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for (2-methyl-2H-indazol-7-yl)methanamine, a novel research compound. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the recommendations provided herein are predicated on a thorough analysis of its chemical structure—a substituted indazole with a primary methanamine group—and data from structurally analogous compounds. The primary focus is to establish a self-validating system of protocols that ensures the safety of all laboratory personnel.

The core principle of this guide is risk mitigation through a deep understanding of the potential hazards. The presence of the methanamine group suggests potential for skin and eye irritation, corrosivity, and respiratory tract irritation. The indazole core, a common scaffold in pharmacologically active molecules, indicates that the compound is likely biologically active and should be handled with appropriate caution to avoid inadvertent exposure.

Hazard Assessment and Risk Mitigation

Before any handling of (2-methyl-2H-indazol-7-yl)methanamine, a thorough risk assessment is mandatory. The primary risks are associated with inhalation of airborne powder, dermal contact, and eye exposure.

  • Inhalation: Finely divided powders of novel compounds present a significant inhalation risk. Engineering controls are the first line of defense.

  • Dermal Contact: Primary amines can be corrosive or irritating to the skin. Absorption through the skin is a potential route of systemic exposure.

  • Eye Contact: The compound is likely to be a severe eye irritant.

To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is essential. The selection of PPE must be based on the specific task being performed.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the required PPE for handling (2-methyl-2H-indazol-7-yl)methanamine. The selection is based on a risk assessment for handling potent, non-volatile crystalline solids.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Storage & Transport Lab CoatNitrile GlovesSafety Glasses with Side ShieldsNot required in sealed containers
Weighing (Solid) Lab CoatDouble-gloved Nitrile GlovesSafety GogglesN95/FFP2 Respirator (minimum)
Solution Preparation Lab CoatDouble-gloved Nitrile GlovesSafety Goggles and Face ShieldNot required in a fume hood
Reactions & Transfers Lab CoatDouble-gloved Nitrile GlovesSafety Goggles and Face ShieldNot required in a fume hood
Waste Disposal Lab CoatHeavy-duty Nitrile or Neoprene GlovesSafety Goggles and Face ShieldAs required by procedure

Step-by-Step Handling Procedures

The following procedures are designed to minimize exposure and ensure safe handling from receipt of the compound to its final use.

Weighing of the solid compound is the highest-risk activity due to the potential for generating airborne dust.

  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Don PPE: At a minimum, wear a lab coat, double-gloved nitrile gloves, and safety goggles. An N95 or FFP2 respirator is mandatory for this step.

  • Tare the Vessel: Place a tared weigh boat or vial on the analytical balance.

  • Transfer: Carefully transfer the approximate amount of (2-methyl-2H-indazol-7-yl)methanamine to the vessel using a clean spatula. Avoid any actions that could create dust.

  • Seal and Clean: Securely cap the stock container immediately. Carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to remove any residual powder. Dispose of the wipe in the designated solid chemical waste.

  • Work in a Fume Hood: All solution preparation must be conducted within a certified chemical fume hood.

  • Don PPE: Wear a lab coat, double-gloved nitrile gloves, safety goggles, and a face shield.

  • Solvent Addition: Add the desired solvent to the vessel containing the pre-weighed compound.

  • Dissolution: Cap the vessel and ensure complete dissolution using a vortex mixer or sonicator as appropriate.

  • Labeling: Clearly label the vessel with the compound name, concentration, solvent, date, and your initials.

The workflow for handling (2-methyl-2H-indazol-7-yl)methanamine is depicted in the diagram below. This visual guide reinforces the critical control points for ensuring safety.

G Workflow for Handling (2-methyl-2H-indazol-7-yl)methanamine cluster_prep Preparation cluster_handling Handling Solid cluster_use Experimental Use cluster_disposal Decontamination & Disposal prep1 Conduct Risk Assessment prep2 Designate Handling Area (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 weigh Weigh Solid in Ventilated Enclosure prep3->weigh Proceed to Handling dissolve Prepare Solution in Fume Hood weigh->dissolve use Perform Experiment in Fume Hood dissolve->use Proceed to Experiment decon Decontaminate Glassware & Surfaces use->decon Post-Experiment waste Segregate & Dispose of Waste decon->waste

Caption: A flowchart illustrating the key stages and safety controls for handling (2-methyl-2H-indazol-7-yl)methanamine.

Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to prevent unintended exposure and environmental contamination.

  • Decontamination: All surfaces and glassware that have come into contact with the compound should be decontaminated. A triple rinse with an appropriate solvent (e.g., ethanol or acetone) is recommended. The rinsate should be collected and disposed of as hazardous chemical waste.

  • Solid Waste: All solid waste, including contaminated gloves, wipes, and weigh boats, must be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous liquid waste container. The waste stream should be segregated based on compatibility with other chemicals. Do not mix amine-containing waste with incompatible materials such as strong oxidizing agents.

All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the absorbed material in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.

By adhering to these protocols, researchers can safely handle (2-methyl-2H-indazol-7-yl)methanamine, ensuring both personal safety and the integrity of their research. The principles of engineering controls, appropriate PPE, and diligent procedure execution form the foundation of a robust safety culture in the laboratory.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-methyl-2H-indazol-7-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-methyl-2H-indazol-7-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.